molecular formula C12H9F2NO2 B1405422 Ethyl 5,7-difluoroquinoline-3-carboxylate CAS No. 1799421-13-8

Ethyl 5,7-difluoroquinoline-3-carboxylate

Cat. No.: B1405422
CAS No.: 1799421-13-8
M. Wt: 237.2 g/mol
InChI Key: ZLZRYOVXPGOMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,7-difluoroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H9F2NO2 and its molecular weight is 237.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5,7-difluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2/c1-2-17-12(16)7-3-9-10(14)4-8(13)5-11(9)15-6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZRYOVXPGOMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801208441
Record name 3-Quinolinecarboxylic acid, 5,7-difluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799421-13-8
Record name 3-Quinolinecarboxylic acid, 5,7-difluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799421-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarboxylic acid, 5,7-difluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5,7-difluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties.[1] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, fluoro-substituted quinolines are of particular interest in drug discovery. This guide provides a comprehensive overview of the synthesis and characterization of a specific fluoro-substituted quinoline, Ethyl 5,7-difluoroquinoline-3-carboxylate, a valuable building block for the development of novel pharmaceuticals.

Synthesis of this compound

The most established and versatile method for the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[1][2] This reaction, first reported in 1939, involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1][3] For the synthesis of this compound, the logical starting material is 3,5-difluoroaniline.

Reaction Pathway: The Gould-Jacobs Reaction

The synthesis proceeds in two key stages:

  • Condensation: 3,5-difluoroaniline reacts with diethyl ethoxymethylenemalonate (DEEM) via a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM. This is followed by the elimination of ethanol to form the intermediate, diethyl 2-((3,5-difluorophenyl)amino)methylenemalonate.[1]

  • Thermal Cyclization: The intermediate undergoes a thermally induced 6-electron electrocyclization to form the quinoline ring system.[1] This step typically requires high temperatures, often in a high-boiling inert solvent like diphenyl ether or Dowtherm A to achieve good yields.[3] The initial cyclized product exists in equilibrium between its keto and enol tautomers, with the keto form, Ethyl 5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, being the major species.[2]

The overall reaction is depicted in the workflow diagram below:

Gould_Jacobs_Synthesis cluster_start Starting Materials cluster_process Reaction Steps cluster_intermediate Intermediate cluster_product Final Product start1 3,5-Difluoroaniline step1 Condensation (100-130 °C) start1->step1 start2 Diethyl Ethoxymethylenemalonate (DEEM) start2->step1 intermediate Diethyl 2-((3,5-difluorophenyl)amino)methylenemalonate step1->intermediate Ethanol elimination step2 Thermal Cyclization (High Temperature, e.g., 250 °C) product Ethyl 5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate step2->product Ethanol elimination intermediate->step2

Caption: Workflow for the Gould-Jacobs synthesis of Ethyl 5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of Ethyl 5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, adapted from established Gould-Jacobs methodologies.[1]

Part 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-difluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture with stirring at 110-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting crude diethyl 2-((3,5-difluorophenyl)amino)methylenemalonate can be used directly in the next step or purified by recrystallization.

Part 2: Thermal Cyclization

  • To the crude intermediate from the previous step, add a high-boiling point inert solvent such as diphenyl ether.

  • Heat the mixture to approximately 250 °C with vigorous stirring. Maintain this temperature for 30-60 minutes.

  • Allow the reaction mixture to cool to room temperature, which should induce the precipitation of the product.

  • Add a non-polar solvent like hexane to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol or hexane to remove residual solvent and impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Modern Adaptation: Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly reduce reaction times and improve yields for the Gould-Jacobs reaction.[1][4] The condensation step can be carried out neat in a microwave reactor in a matter of minutes.[4] Similarly, the cyclization can be facilitated at lower temperatures and for shorter durations using microwave heating.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are typically employed:

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR - Aromatic protons will appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The fluorine substitution will result in complex splitting patterns (coupling with ¹⁹F). - The proton at the C2 position of the quinoline ring will likely appear as a singlet or a finely split multiplet. - The ethyl ester group will show a characteristic quartet and triplet for the -CH₂- and -CH₃ protons, respectively.
¹³C NMR - Aromatic carbons will appear in the δ 110-150 ppm region. The carbons directly bonded to fluorine will exhibit large C-F coupling constants. - The carbonyl carbon of the ester will be observed in the δ 160-170 ppm region. - The carbons of the ethyl group will appear in the upfield region.
IR Spectroscopy - A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching of the ester group. - Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. - C-F stretching vibrations typically appear in the 1000-1400 cm⁻¹ region.[5] - N-H stretching vibration (for the tautomeric form) may be observed around 3200-3400 cm⁻¹.
Mass Spectrometry - The molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₂H₉F₂NO₃). - Fragmentation patterns characteristic of quinoline derivatives and ethyl esters.
Physicochemical Properties
PropertyDescription
Appearance Typically a white to off-white solid.
Melting Point A sharp and defined melting point is indicative of high purity.
Solubility Generally soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.

Conclusion

The Gould-Jacobs reaction provides a reliable and adaptable method for the synthesis of this compound from readily available starting materials. The resulting compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Thorough characterization using a combination of spectroscopic and physicochemical techniques is crucial to ensure the identity and purity of the final product, paving the way for its use in further research and drug development endeavors.

References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 19, 2026, from [Link]

  • Dybala-Defratyka, A., & Paneth, P. (2010). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 15(12), 9235-9275. [Link]

  • Bernstein, M. P., et al. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA Ames Research Center.
  • Larock, R. C., & Campo, M. A. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 70(5), 1772–1777. [Link]

  • Sharma, P., & Kumar, V. (2018). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. International Journal of Pharmaceutical Sciences and Research, 9(10), 4063-4074.
  • Zhang, X., Yao, T., & Larock, R. C. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 66(6), 1177-1191.
  • Osollo, E. A., et al. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 20(8), 14947-14958. [Link]

  • Yan, R., et al. (2013). Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C–H Active and C–C Formative Cyclization. Organic Letters, 15(18), 4876–4879. [Link]

  • Mohamed, T. A., et al. (2016). Vibrational spectroscopic study of some quinoline derivatives. Journal of Molecular Structure, 1108, 55-64.
  • Larock, R. C., & Campo, M. A. (2005). A Practical Route to Quinolines from Anilines. The Journal of Organic Chemistry, 70(5), 1772–1777.
  • Kaczor, A. A., et al. (2017). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 22(10), 1648. [Link]

  • Allamandola, L. J., et al. (2009). Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. The Astrophysical Journal, 698(1), 254.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 19, 2026, from [Link]

  • Hannan, R. B., Lieblich, J. H., & Richards, A. G. (1951). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Journal of the American Chemical Society, 73(4), 1545–1547. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 19, 2026, from [Link]

  • Schmid, R., et al. (2023). MZmine 3: a versatile toolbox for processing and visualization of mass spectrometry data.
  • Molbase. (n.d.). Synthesis of 5,7-dichloro-3-methylquinoline-8-carboxylic acid (compound no.5). Retrieved January 19, 2026, from [Link]

  • Wang, D. C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2214.
  • PubChem. (n.d.). Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved January 19, 2026, from [Link]

  • Sławiński, J., et al. (2018). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 157, 103-116.
  • Reddy, J. R. C., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 643-648.
  • Li, Y. T., et al. (2011). Ethyl 3,7-dichloroquinoline-8-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2667.
  • Corona-Armenta, D., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate.
  • mzCloud. (2016). Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of 3f. Retrieved January 19, 2026, from [Link]

  • Desai, N. C., et al. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Journal of Heterocyclic Chemistry, 51(S1), E237-E244.
  • Patel, R., et al. (2019). Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic... ChemistrySelect, 4(29), 8565-8569.
  • Gising, J., et al. (2020). Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification. Bioorganic & Medicinal Chemistry, 28(18), 115655.
  • Khakwani, M. S., et al. (2010). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 22(1), 789.
  • Price, C. C., & Roberts, R. M. (n.d.). 4,7-dichloroquinoline. Organic Syntheses. Retrieved January 19, 2026, from [Link]

  • SpectraBase. (n.d.). Ethyl quinoline-3-carboxylate. Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to Ethyl 5,7-difluoroquinoline-3-carboxylate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This guide focuses on a specific, yet underexplored derivative, Ethyl 5,7-difluoroquinoline-3-carboxylate. Due to the novelty of this compound, direct experimental data is scarce. Therefore, this document serves as a comprehensive theoretical and practical guide, leveraging data from closely related analogs to predict its properties, propose robust synthetic routes, and explore its potential applications in drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a foundational understanding and a practical framework for the synthesis and evaluation of this promising molecule.

Introduction and Compound Identification

The quinoline ring system is a privileged scaffold in drug discovery, renowned for its broad spectrum of pharmacological activities including antibacterial, anticancer, anti-inflammatory, and antimalarial properties.[2] The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability. The specific placement of two fluorine atoms at the 5- and 7-positions of the quinoline core, combined with an ethyl carboxylate group at the 3-position, suggests a molecule of significant interest for medicinal chemistry.

As of the latest registry searches, a specific CAS (Chemical Abstracts Service) number for this compound has not been publicly assigned. This indicates the compound is likely a novel chemical entity. For new substances, a CAS number can be obtained by submitting the compound's structural information to the Chemical Abstracts Service for registration.[3][4][5]

Predicted Physicochemical Properties

Based on the structure and data from analogous compounds, the following properties for this compound are predicted:

PropertyPredicted Value
Molecular Formula C₁₂H₉F₂NO₂
Molecular Weight 237.21 g/mol
Appearance Off-white to pale yellow solid
Melting Point 150 - 170 °C
Boiling Point > 350 °C at 760 mmHg
Solubility Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water.
LogP 2.5 - 3.5

Proposed Synthesis Pathway: The Gould-Jacobs Reaction

A reliable and versatile method for the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[6][7][8] This approach is particularly well-suited for the synthesis of this compound, starting from the appropriately substituted aniline.

The proposed synthetic pathway involves two main steps:

  • Condensation: Reaction of 3,5-difluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form the enamine intermediate, diethyl 2-((3,5-difluorophenyl)amino)methylenemalonate.

  • Thermal Cyclization: High-temperature intramolecular cyclization of the enamine intermediate to yield Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate. Subsequent dehydroxylation at the 4-position would be required to obtain the target compound.

Diagram of the Proposed Synthetic Pathway

Gould_Jacobs_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Dehydroxylation 3,5-Difluoroaniline 3,5-Difluoroaniline Intermediate Enamine Intermediate 3,5-Difluoroaniline->Intermediate DEEM, EtOH, Reflux DEEM Diethyl ethoxymethylenemalonate Product_OH Ethyl 5,7-difluoro-4-hydroxy quinoline-3-carboxylate Intermediate->Product_OH High-boiling solvent (e.g., Dowtherm A), ~250°C Final_Product Ethyl 5,7-difluoroquinoline -3-carboxylate Product_OH->Final_Product e.g., POCl₃ or other chlorinating agent, followed by reduction

Caption: Proposed Gould-Jacobs synthesis of this compound.

Experimental Protocol: Gould-Jacobs Synthesis

Step 1: Synthesis of Diethyl 2-((3,5-difluorophenyl)amino)methylenemalonate

  • To a round-bottom flask, add 3,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 120-130°C for 2 hours, allowing the ethanol byproduct to distill off.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Cool the reaction mixture to room temperature. The crude product, often a solid, can be purified by recrystallization from ethanol or hexane.

Step 2: Synthesis of Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate

  • In a flask equipped with a high-temperature condenser, add the enamine intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to approximately 250°C and maintain this temperature for 30-60 minutes.[8]

  • Monitor the cyclization by TLC.

  • Cool the mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum.

Step 3: Dehydroxylation to this compound

  • Suspend the 4-hydroxyquinoline product in phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 2-4 hours to convert the hydroxyl group to a chloro group.

  • Carefully quench the reaction mixture by pouring it onto ice.

  • Extract the 4-chloro derivative with a suitable organic solvent (e.g., dichloromethane).

  • The resulting chloro-substituted quinoline can then be reduced to the target compound using a catalytic hydrogenation (e.g., H₂, Pd/C).

Predicted Spectroscopic Characterization

The structural elucidation of the target compound would rely on a combination of spectroscopic techniques.

TechniquePredicted Spectral Features
¹H NMR - Aromatic protons on the quinoline ring will appear as multiplets in the δ 7.0-9.0 ppm range, showing coupling to fluorine. - The ethyl ester will show a quartet around δ 4.4 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃).
¹³C NMR - Carbon atoms directly bonded to fluorine will show large C-F coupling constants. - The carbonyl carbon of the ester will appear around δ 165 ppm.
¹⁹F NMR - Two distinct signals for the fluorine atoms at the 5- and 7-positions are expected.
IR Spectroscopy - A strong C=O stretching band for the ester at ~1720-1740 cm⁻¹. - C-F stretching bands in the 1100-1300 cm⁻¹ region. - C=C and C=N stretching bands characteristic of the quinoline ring.
Mass Spectrometry - A molecular ion peak [M]⁺ corresponding to the molecular weight of 237.21.

Potential Applications in Drug Discovery

The quinoline-3-carboxylate scaffold is a key component in many antibacterial agents, known as quinolones.[9] Furthermore, various quinoline derivatives have shown significant potential as anticancer agents.[1][10]

Anticipated Biological Activities:
  • Antibacterial Activity: The core structure is related to fluoroquinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV. The 5,7-difluoro substitution pattern could modulate the spectrum of activity and potency against both Gram-positive and Gram-negative bacteria.[9]

  • Anticancer Activity: Many quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases, and the induction of apoptosis.[1] The electron-withdrawing nature of the fluorine atoms could enhance the interaction of the molecule with biological targets.

  • Other Therapeutic Areas: The versatility of the quinoline scaffold suggests potential applications as anti-inflammatory, antiviral, and antifungal agents.[2]

Workflow for Biological Evaluation

Biological_Evaluation Start Synthesized Ethyl 5,7-difluoroquinoline-3-carboxylate Purity Purity and Structural Confirmation (NMR, MS, HPLC) Start->Purity In_Vitro In Vitro Screening Purity->In_Vitro Antibacterial Antibacterial Assays (MIC against various strains) In_Vitro->Antibacterial Anticancer Anticancer Assays (Cytotoxicity against cell lines, e.g., MCF-7, K562) In_Vitro->Anticancer SAR Structure-Activity Relationship (SAR) Studies Antibacterial->SAR Anticancer->SAR In_Vivo In Vivo Studies (Animal models) SAR->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: A typical workflow for the biological evaluation of a novel quinoline derivative.

Conclusion

While this compound remains a largely unexplored molecule, its structural features strongly suggest its potential as a valuable building block in medicinal chemistry. This guide provides a comprehensive theoretical framework, from a plausible and robust synthetic strategy based on the Gould-Jacobs reaction to predictions of its physicochemical and spectroscopic properties. The anticipated biological activities, particularly in the antibacterial and anticancer arenas, warrant further investigation. The protocols and workflows outlined herein offer a solid starting point for researchers aiming to synthesize, characterize, and evaluate this promising compound, potentially leading to the discovery of new therapeutic agents.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895.
  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Urbaniak, B., & Kokot, Z. J. (2009). Spectroscopic investigations of fluoroquinolones metal ion complexes. Acta Poloniae Pharmaceutica, 66(6), 621-628.
  • Química Orgánica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Taylor & Francis Online. (2008). Spectrophotometric Methods for the Determination of Fluoroquinolones: A Review. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

  • MDPI. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

  • National Center for Biotechnology Information. (2002). Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Retrieved from [Link]

  • ResearchGate. (2013). Spectroscopic Studies on the Binding of Some Fluoroquinolones with DNA. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. Retrieved from [Link]

  • Proregulations. (n.d.). CAS Number Application. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • MDPI. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Retrieved from [Link]

  • REACH24H. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. Retrieved from [Link]

  • Wikipedia. (n.d.). CAS Registry Number. Retrieved from [Link]

  • CAS. (n.d.). CAS Registration Criteria-Overview. Retrieved from [Link]

  • CAS. (n.d.). CAS Registry Services. Retrieved from [Link]

  • Semantic Scholar. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline-3-carboxylate derivative 21-R. Retrieved from [Link]

  • National Center for Biotechnology Information. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • National Center for Biotechnology Information. (1983). Synthesis and Biological Activity of 5-(2,2-difluorovinyl)-2'-deoxyuridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Synthesis and biological activity of dialkylphosphocholines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Chemistry and Biological Activities of Flavonoids: An Overview. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Potential Biological Activities of Ethyl 5,7-difluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs.[3][4] From the pioneering antimalarials like quinine and chloroquine to the potent antibacterial fluoroquinolones and various anticancer agents, the versatility of the quinoline core is well-established.[1][5] The ability to readily modify the quinoline structure at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it a cornerstone in the quest for novel therapeutic agents.[4][6] This guide will provide a comprehensive technical overview of a specific, promising derivative, Ethyl 5,7-difluoroquinoline-3-carboxylate, focusing on its potential biological activities and outlining robust experimental workflows for their validation.

Synthesis and Chemical Profile of this compound

The synthesis of this compound is typically achieved through established methods for quinoline ring formation, such as the Gould-Jacobs reaction. This involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization.

While specific synthesis details for this compound are not extensively published in mainstream literature, analogous syntheses for similar fluoroquinoline derivatives are well-documented.[7][8] For instance, the synthesis of 4,7-dichloroquinoline involves the reaction of m-chloroaniline with ethyl ethoxymethylenemalonate, followed by cyclization and subsequent chlorination.[7] A similar strategy, starting with 3,5-difluoroaniline, would be a logical approach for the synthesis of the title compound.

Proposed Synthetic Workflow:

Caption: Proposed synthetic route for this compound.

Potential Biological Activities: An Evidence-Based Postulation

Based on the structural features of this compound, particularly the presence of the fluoroquinoline core, several biological activities can be postulated. The fluorine atoms at positions 5 and 7 are of particular interest, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Potential Antibacterial Activity

The most prominent and well-documented activity of fluoroquinolones is their antibacterial effect.[] They function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[10][11][12] The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.[11][13] The core quinolone scaffold is crucial for this activity, and the presence of a fluorine atom at C6 (in the case of many commercial fluoroquinolones) enhances the drug's penetration into bacterial cells and its inhibitory effect on DNA gyrase.[]

Given that this compound possesses this core fluoroquinoline structure, it is highly probable that it will exhibit antibacterial properties. The difluoro substitution pattern may influence its spectrum of activity and potency against both Gram-positive and Gram-negative bacteria.

Proposed Experimental Validation:

A tiered approach is recommended to evaluate the potential antibacterial activity of this compound.

Tier 1: In Vitro Susceptibility Testing

  • Objective: To determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial strains.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in Mueller-Hinton broth in 96-well microtiter plates.

    • Inoculate each well with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pneumoniae).

    • Include positive (bacterial suspension without compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Tier 2: Mechanism of Action Studies

  • Objective: To confirm the inhibition of bacterial DNA gyrase and topoisomerase IV.

  • Protocol:

    • Utilize commercially available DNA gyrase and topoisomerase IV supercoiling and relaxation assay kits.

    • Incubate the respective enzyme with supercoiled or relaxed plasmid DNA in the presence of varying concentrations of this compound.

    • Analyze the DNA topology by agarose gel electrophoresis.

    • Inhibition of enzyme activity will be observed as a decrease in the conversion of supercoiled DNA to relaxed DNA (for gyrase) or vice versa (for topoisomerase IV).

Caption: Experimental workflow for validating antibacterial activity.

Potential Anticancer Activity

The quinoline scaffold is also a prolific source of anticancer agents.[14][15] Quinoline derivatives have been shown to exert their cytotoxic effects through various mechanisms, including:

  • Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[16]

  • Induction of Apoptosis: Some quinoline derivatives can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[14]

  • Topoisomerase Inhibition: Similar to their antibacterial counterparts, some quinoline derivatives can inhibit human topoisomerases, leading to DNA damage and cell death in cancer cells.[14]

The structural similarity of this compound to known anticancer quinolines suggests its potential as a cytotoxic agent.

Proposed Experimental Validation:

Tier 1: In Vitro Cytotoxicity Screening

  • Objective: To assess the cytotoxic effect of the compound on a panel of human cancer cell lines.

  • Protocol:

    • Culture a panel of cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate]).

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • Assess cell viability using a standard method such as the MTT or MTS assay.

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Tier 2: Apoptosis and Cell Cycle Analysis

  • Objective: To determine if the compound induces apoptosis and/or cell cycle arrest.

  • Protocol:

    • Treat cancer cells with the compound at its IC50 concentration.

    • For apoptosis analysis, stain the cells with Annexin V-FITC and propidium iodide (PI) and analyze by flow cytometry. An increase in the Annexin V-positive population indicates apoptosis.

    • For cell cycle analysis, fix the cells in ethanol, stain with PI, and analyze by flow cytometry. Accumulation of cells in a specific phase (G1, S, or G2/M) suggests cell cycle arrest.

Tier 3: Kinase Inhibition Profiling

  • Objective: To identify potential kinase targets of the compound.

  • Protocol:

    • Submit the compound for screening against a broad panel of recombinant human kinases using a radiometric or fluorescence-based assay format.

    • This will provide a profile of the compound's kinase inhibitory activity and help elucidate its mechanism of action.

Caption: Experimental workflow for validating anticancer activity.

Quantitative Data Summary (Hypothetical)

Should experimental validation proceed, the following table provides a template for summarizing the anticipated quantitative data.

Biological ActivityAssayTest SystemEndpointHypothetical Result
Antibacterial MIC DeterminationS. aureusMIC (µg/mL)8
MIC DeterminationE. coliMIC (µg/mL)16
DNA Gyrase InhibitionEnzyme AssayIC50 (µM)5
Anticancer CytotoxicityMCF-7 cellsIC50 (µM)12
CytotoxicityA549 cellsIC50 (µM)25
Apoptosis InductionHCT116 cells% Apoptotic Cells45% at 2x IC50

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule with significant potential for biological activity. Drawing upon the extensive literature on fluoroquinolones and anticancer quinoline derivatives, a strong rationale exists for its investigation as both an antibacterial and an anticancer agent. The detailed experimental workflows provided in this guide offer a robust framework for systematically evaluating these potential activities. Successful validation of these hypotheses could pave the way for further lead optimization and the development of novel therapeutic agents based on this versatile scaffold. Future work should also include in vivo efficacy studies in relevant animal models to translate in vitro findings into potential clinical applications.

References

  • BOC Sciences. Fluoroquinolone Antibiotics: Definition, Mechanism and Research.

  • Slideshare. Antibacterial Action Mechanism of Fluoroquinolones.pptx.

  • PubMed. Mechanisms of action of antimicrobials: focus on fluoroquinolones.

  • RSC Publishing. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

  • PMC. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.

  • Adesh University Journal of Medical Sciences & Research. Fluoroquinolone antibiotics: An overview.

  • PMC. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance.

  • Comprehensive review on current developments of quinoline-based anticancer agents.

  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.

  • The Role of Quinoline Derivatives in Modern Drug Discovery.

  • ResearchGate. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.

  • BenchChem. The Pharmacological Potential of Quinoline Derivatives: A Technical Guide for Drug Discovery.

  • BenchChem. Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis.

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).

  • Google Patents. Substituted-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][]benzoxazine-6-carboxylic acids.

  • Google Patents. 5-substituted-6,8-difluoroquinolines useful as antibacterial agents.

  • PubMed. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation.

  • ResearchGate. Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Google Patents. 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

  • ResearchGate. Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • ResearchGate. Design, Synthesis, Characterization, and Anti-tubercular activity of Novel Ethyl-3-benzoyl-6, 8-difluoroindolizine-1-carboxylate Analogues: Molecular Target Identification and Molecular Docking Studies.

  • Google Patents. Quinoline derivatives 057.

  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.

  • Google Patents. 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.

  • NIH. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.

  • PMC. Ethyl 3,7-dichloroquinoline-8-carboxylate.

  • Organic Syntheses Procedure. 4,7-dichloroquinoline.

  • PrepChem.com. Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester.

Sources

The Strategic Application of Ethyl 5,7-difluoroquinoline-3-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold and the Fluorine Advantage

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1] Its rigid, bicyclic aromatic structure provides a robust framework for the precise spatial orientation of functional groups, facilitating interactions with various biological targets. The introduction of fluorine atoms into this privileged scaffold can dramatically enhance its pharmacological profile. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[2]

This technical guide delves into the synthesis, derivatization, and therapeutic potential of a particularly promising scaffold: Ethyl 5,7-difluoroquinoline-3-carboxylate . The strategic placement of two fluorine atoms at the 5- and 7-positions of the quinoline ring system offers a unique combination of electronic and steric properties, making it an attractive starting point for the development of novel therapeutics. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of this scaffold's potential, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.

I. Synthesis of the Core Scaffold: Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate

The most direct and established method for the synthesis of the 4-hydroxyquinoline-3-carboxylate core is the Gould-Jacobs reaction .[3][4] This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEMM), followed by a thermal cyclization.[5] For the synthesis of our target scaffold, 3,5-difluoroaniline is the key starting material.

Reaction Pathway: The Gould-Jacobs Reaction

The synthesis proceeds through two main steps:

  • Condensation: 3,5-difluoroaniline reacts with diethyl ethoxymethylenemalonate via a nucleophilic substitution to form the intermediate, diethyl 2-((3,5-difluorophenyl)amino)methylenemalonate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperature to yield the desired ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate.

Diagram 1: The Gould-Jacobs Reaction for Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate

Gould_Jacobs cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization 3,5-Difluoroaniline 3,5-Difluoroaniline Intermediate Diethyl 2-((3,5-difluorophenyl)amino)methylenemalonate 3,5-Difluoroaniline->Intermediate + DEEMM (Heat) DEEMM Diethyl ethoxymethylenemalonate Product Ethyl 5,7-difluoro-4- hydroxyquinoline-3-carboxylate Intermediate->Product High Temperature (e.g., Dowtherm A, 250°C) or Microwave (300°C)

Caption: A simplified workflow of the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate

This protocol is adapted from established procedures for the synthesis of structurally similar quinoline-3-carboxylates.[6][7]

Materials:

  • 3,5-Difluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Dowtherm A (or other high-boiling solvent)

  • Hexane

  • Ethanol

  • Sodium hydroxide (for potential saponification)

  • Hydrochloric acid (for potential acidification)

Procedure:

  • Condensation: In a round-bottom flask, combine 3,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 120-130°C for 1-2 hours, allowing the ethanol byproduct to distill off. The reaction can be monitored by TLC.

  • Cyclization (Thermal): To the crude intermediate, add a high-boiling solvent such as Dowtherm A. Heat the mixture to 250-260°C and maintain this temperature for 30-60 minutes. The product will precipitate upon cooling.

  • Cyclization (Microwave-Assisted - Alternative): In a microwave-safe vial, combine the crude intermediate with a minimal amount of a high-boiling solvent or perform the reaction neat. Irradiate in a microwave synthesizer at up to 300°C for 5-15 minutes.[8]

  • Work-up and Purification: After cooling, dilute the reaction mixture with a non-polar solvent like hexane to facilitate precipitation. Collect the solid product by filtration and wash with cold hexane or ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product is a 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4-oxo form.

II. The 5,7-Difluoroquinoline-3-carboxylate Scaffold: A Privileged Core in Drug Design

The this compound scaffold serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules.[2] The key positions for derivatization are the 4-hydroxyl group, the 3-ester group, and potentially the aromatic ring through further substitutions, although the latter is less common.

Strategic Advantages of the 5,7-Difluoro Substitution Pattern
  • Metabolic Stability: The strong C-F bonds at positions 5 and 7 can block potential sites of oxidative metabolism, thereby increasing the in vivo half-life of the drug candidate.[2]

  • Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atoms can modulate the pKa of the quinoline nitrogen and influence the hydrogen bonding capacity of the 4-hydroxyl/oxo group, potentially leading to stronger interactions with the target protein.

  • Improved Potency in Specific Targets: In the context of fluoroquinolone antibacterials, a fluorine atom at the C-6 position is known to enhance the inhibition of DNA gyrase.[2] While our scaffold has fluorine at C-5 and C-7, these substitutions can still significantly influence the electronic properties of the entire ring system, which can be advantageous for other targets.

III. Derivatization Strategies and Therapeutic Applications

The this compound core can be readily modified to explore a vast chemical space and target a variety of disease areas. The primary handles for derivatization are the 4-hydroxyl and the 3-ester functionalities.

A. Targeting the 4-Position: Synthesis of 4-Chloro and 4-Amino Derivatives

A common and crucial derivatization is the conversion of the 4-hydroxyl group to a 4-chloro substituent. This is typically achieved by reacting the 4-hydroxyquinoline with a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 4-chloroquinoline is a highly versatile intermediate for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine, ether, and thioether linkages.

Diagram 2: Derivatization at the 4-Position

Derivatization_4_Position Start Ethyl 5,7-difluoro-4- hydroxyquinoline-3-carboxylate Chloro Ethyl 4-chloro-5,7- difluoroquinoline-3-carboxylate Start->Chloro POCl₃ Amino Ethyl 4-amino-5,7- difluoroquinoline-3-carboxylate (and derivatives) Chloro->Amino R-NH₂ (SₙAr)

Caption: Key derivatization pathway at the 4-position.

Application Example: Kinase Inhibitors

Many kinase inhibitors feature a hinge-binding motif, which often involves a heterocyclic core making hydrogen bonds with the kinase hinge region. The 4-aminoquinoline scaffold is a well-established hinge binder. By reacting the 4-chloro intermediate with various amines, a library of potential kinase inhibitors can be synthesized.[9]

Structure-Activity Relationship (SAR) Insights for Kinase Inhibition:

  • The Nature of the 4-Anilino Substituent: For many kinase targets, the substituents on the 4-anilino ring play a crucial role in determining potency and selectivity. Bulky, hydrophobic groups can occupy hydrophobic pockets in the ATP-binding site, leading to increased affinity.[10]

  • The Role of the 3-Carboxylate Group: The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid. This introduces a new hydrogen bond donor and acceptor, which can form additional interactions with the target protein or improve solubility.

Table 1: Representative Kinase Targets for Quinoline-Based Inhibitors

Kinase Target FamilyExample(s)Rationale for TargetingRepresentative References
Tyrosine KinasesEGFR, c-Met, VEGFRCrucial drivers in many cancers, involved in cell proliferation, survival, and angiogenesis.[10],[11]
Serine/Threonine KinasesAurora Kinases, CDKsKey regulators of the cell cycle; their inhibition can lead to cell cycle arrest and apoptosis.[9]
B. Modification of the 3-Ester Group: Amide Bond Formation

The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. This strategy significantly expands the accessible chemical space and allows for the introduction of diverse functionalities.

Experimental Workflow: Amide Synthesis

  • Saponification: The ethyl ester is hydrolyzed to the carboxylic acid using a base such as NaOH or LiOH, followed by acidic workup.

  • Amide Coupling: The resulting carboxylic acid is activated with a coupling agent (e.g., HATU, HBTU) and then reacted with the desired amine in the presence of a non-nucleophilic base (e.g., DIPEA).

Diagram 3: Amide Synthesis Workflow

Amide_Synthesis Ester Ethyl 5,7-difluoroquinoline- 3-carboxylate derivative Acid 5,7-difluoroquinoline- 3-carboxylic acid derivative Ester->Acid 1. NaOH or LiOH 2. HCl Amide 5,7-difluoroquinoline- 3-carboxamide derivative Acid->Amide R-NH₂, Coupling Agent (e.g., HATU), Base (e.g., DIPEA)

Caption: General workflow for the synthesis of amide derivatives.

Application Example: Antimicrobial Agents

The quinolone core is famously associated with antibacterial activity. While the classic fluoroquinolone antibiotics typically have a carboxylic acid at the 3-position, the corresponding amides have also been explored for antimicrobial and other therapeutic properties. For instance, novel fatty amido derivatives of a related fluoroquinolone scaffold have shown promising cytotoxicity against cancer cell lines and activity against bacterial and fungal strains.[12]

Table 2: Biological Activities of Quinoline-3-Carboxamide Derivatives

Biological ActivityRationaleExample Scaffold (for illustration)Reference
AnticancerInduction of apoptosis, cell cycle arrest.Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate[12]
Anti-tubercularInhibition of essential mycobacterial enzymes.Dihydroquinoline carboxamides[12]

IV. Pharmacokinetic Considerations

While specific pharmacokinetic data for derivatives of this compound are not extensively published, general trends for fluoroquinolones and other fluorinated heterocycles can provide valuable insights.

  • Absorption: Fluoroquinolones are generally well-absorbed orally.[13]

  • Distribution: They typically have large volumes of distribution, indicating good tissue penetration.[13]

  • Metabolism: As previously mentioned, the fluorine atoms can significantly enhance metabolic stability.[2]

  • Excretion: Elimination is often through a combination of renal and hepatic pathways.

It is crucial to perform in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and in vivo pharmacokinetic studies for any new drug candidate derived from this scaffold to fully characterize its profile.

V. Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable and versatile starting point for the development of new therapeutic agents. Its synthesis is readily achievable through the well-established Gould-Jacobs reaction, and its key functional groups offer multiple handles for derivatization. The strategic placement of the 5,7-difluoro substituents provides inherent advantages in terms of metabolic stability and can positively influence binding affinity to a range of biological targets.

Future research in this area should focus on:

  • Exploring a wider range of substitutions at the 4-position to target novel kinase families and other enzyme classes.

  • Systematic SAR studies of the 3-carboxamide derivatives to optimize potency and selectivity for various therapeutic indications.

  • In-depth investigation of the pharmacokinetic and pharmacodynamic properties of lead compounds to facilitate their translation into clinical candidates.

By leveraging the unique properties of this fluorinated quinoline core, medicinal chemists are well-equipped to design and synthesize the next generation of innovative medicines.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • MDPI. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Retrieved from [Link]

  • Collection of Czechoslovak Chemical Communications. (n.d.). GOULD–JACOBS REACTION OF 5- AND 6-AMINO-2-SUBSTITUTED BENZOXAZOLES. I. REACTION WITH DIETHYL ETHOXYMETHYLENEMALONATE. Retrieved from [Link]

  • PubChem. (n.d.). 5,7-Difluoroquinoline. Retrieved from [Link]

  • Journal of American Science. (2016). Quinoline-based small molecules as effective protein kinases inhibitors. Retrieved from [Link]

  • PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Retrieved from [Link]

  • PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • PubMed. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate 11 starting from anthranilic acid derivative. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

  • PubMed. (2024). Quinolone scaffolds as potential drug candidates against infectious microbes: a review. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • PubMed. (2025). Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl 5,7-difluoroquinoline-3-carboxylate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its derivatives have been extensively explored and developed as therapeutic agents, demonstrating efficacy as anticancer, antimalarial, antibacterial, and anti-inflammatory drugs.[1][3] The strategic incorporation of fluorine atoms into the quinoline ring system can significantly enhance the pharmacological properties of these molecules, including metabolic stability, binding affinity, and bioavailability. This guide focuses on a specific, promising derivative: Ethyl 5,7-difluoroquinoline-3-carboxylate. While direct, extensive research on this exact molecule is emerging, this guide will provide a comprehensive overview based on established synthetic methodologies for analogous compounds and the well-documented biological activities of the broader fluoroquinolone class.

Synthesis of this compound: A Strategic Approach

The most probable and widely employed method for the synthesis of the quinoline core of this compound is the Gould-Jacobs reaction. This versatile reaction allows for the construction of the 4-hydroxyquinoline ring system from an appropriately substituted aniline and a malonic acid derivative.

The Gould-Jacobs Reaction: Mechanism and Rationale

The Gould-Jacobs reaction proceeds through a two-step sequence:

  • Condensation: An aniline derivative reacts with an electrophilic three-carbon component, typically diethyl ethoxymethylenemalonate (DEEM), via a Michael addition followed by the elimination of ethanol. This step forms a stable anilinomethylenemalonate intermediate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures (typically 240-260 °C), often in a high-boiling solvent like diphenyl ether or Dowtherm A, to form the quinoline ring system.

The choice of the Gould-Jacobs reaction is strategic due to its reliability and the commercial availability of the starting materials. The high temperature required for the cyclization step is necessary to overcome the activation energy for the intramolecular ring closure.

Gould-Jacobs Reaction Aniline 3,5-Difluoroaniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Condensation (Heat) DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Product Ethyl 4-hydroxy-5,7-difluoroquinoline-3-carboxylate Intermediate->Product Thermal Cyclization (High Temp.) Final_Product This compound Product->Final_Product Chlorination (e.g., POCl₃) (Not always required)

Caption: Generalized workflow for the Gould-Jacobs synthesis of the quinoline core.

Experimental Protocol: A Representative Gould-Jacobs Synthesis

The following protocol is a generalized procedure for the synthesis of a 4-hydroxyquinoline-3-carboxylate derivative, adapted from established methods for similar compounds.[4]

Step 1: Condensation of 3,5-Difluoroaniline with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-difluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

  • Heat the mixture with stirring at 120-130 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The resulting crude anilinomethylenemalonate intermediate can often be used directly in the next step without further purification.

Causality Behind Experimental Choices:

  • Excess DEEM: A slight excess of DEEM is used to ensure the complete consumption of the starting aniline.

  • Heating: The condensation reaction requires thermal energy to proceed at a reasonable rate. The temperature is kept below the cyclization temperature to favor the formation of the intermediate.

Step 2: Thermal Cyclization to Ethyl 4-hydroxy-5,7-difluoroquinoline-3-carboxylate

  • In a separate flask equipped for high-temperature reactions (e.g., with a mechanical stirrer and a high-temperature thermometer), heat a high-boiling solvent such as diphenyl ether or Dowtherm A to approximately 250 °C.

  • Slowly add the crude anilinomethylenemalonate intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature at 250-260 °C for 30-60 minutes.

  • Allow the reaction mixture to cool to room temperature. The desired product, Ethyl 4-hydroxy-5,7-difluoroquinoline-3-carboxylate, will precipitate out of the solvent.

  • Collect the solid product by vacuum filtration and wash it with a non-polar solvent like hexane to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Causality Behind Experimental Choices:

  • High-Boiling Solvent: The use of a high-boiling, inert solvent is crucial to achieve the high temperatures required for the intramolecular cyclization.

  • Vigorous Stirring: Ensures even heat distribution and prevents localized overheating and potential decomposition of the reactants.

  • Slow Addition: Adding the intermediate slowly to the hot solvent helps to control the reaction rate and prevent a sudden exotherm.

Step 3: Conversion to this compound (if necessary)

In many synthetic pathways, the 4-hydroxy derivative is the desired intermediate. However, if the final product requires the removal of the hydroxyl group, a chlorination step followed by dehalogenation can be employed. A common method for chlorination involves refluxing the 4-hydroxyquinoline with phosphorus oxychloride (POCl₃).[5]

Physicochemical Properties

PropertyPredicted/Inferred ValueSource/Rationale
Molecular Formula C₁₂H₉F₂NO₂Based on structure
Molecular Weight 237.20 g/mol Calculated
Appearance White to off-white solidTypical for similar quinoline derivatives
Melting Point Not availableExpected to be a crystalline solid with a defined melting point
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbonsInferred from the structure and properties of similar compounds

Spectroscopic Characterization (Predicted)

The structural confirmation of this compound would rely on standard spectroscopic techniques. The following are predicted key features based on the analysis of similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as distinct aromatic protons on the quinoline ring. The fluorine atoms will cause splitting of the adjacent proton signals.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the ethyl group, the carboxylate carbon, and the carbons of the difluorinated quinoline ring. The carbons directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants.[6]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the quinoline ring.

Biological Applications and Therapeutic Potential

The fluoroquinolone scaffold is a cornerstone of antibacterial therapy, and its derivatives have shown significant promise as anticancer agents.[7] The biological activity of these compounds is often attributed to their ability to inhibit key enzymes involved in DNA replication and cell proliferation, such as DNA gyrase and topoisomerase.[7]

Biological_Activity cluster_Anticancer Anticancer Activity cluster_Antimicrobial Antimicrobial Activity Topoisomerase Topoisomerase Inhibition Apoptosis Induction of Apoptosis Topoisomerase->Apoptosis CellCycle Cell Cycle Arrest Apoptosis->CellCycle DNAGyrase DNA Gyrase Inhibition CellWall Cell Wall Synthesis Inhibition DNAGyrase->CellWall Molecule This compound (and related derivatives) Molecule->Topoisomerase Molecule->DNAGyrase

Caption: Potential mechanisms of action for fluoroquinolone derivatives.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of fluoroquinolone derivatives against a variety of cancer cell lines.[7] The introduction of fluorine atoms at the C-5 and C-7 positions can significantly impact this activity. While specific data for the 5,7-difluoro substitution is limited, structure-activity relationship (SAR) studies on related compounds suggest that:

  • Electron-withdrawing groups on the quinoline ring can enhance cytotoxic activity. The two fluorine atoms at positions 5 and 7 would act as strong electron-withdrawing groups, potentially increasing the compound's potency.

  • The C-3 carboxylate group is a key pharmacophore. Modifications at this position can modulate the compound's activity and pharmacokinetic properties.

Potential Mechanisms of Anticancer Action:

  • Topoisomerase Inhibition: Fluoroquinolones are known to target topoisomerase II, an enzyme essential for DNA replication. By stabilizing the enzyme-DNA complex, they induce double-strand breaks in DNA, leading to apoptosis.[7]

  • Induction of Apoptosis: In addition to topoisomerase inhibition, fluoroquinolone derivatives can induce apoptosis through various other pathways, including the activation of caspases and the generation of reactive oxygen species (ROS).

  • Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases, preventing cancer cells from proliferating.[6]

Antimicrobial Activity

The foundational application of fluoroquinolones is in the treatment of bacterial infections. They exert their bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, transcription, and repair. The 5,7-difluoro substitution pattern could potentially lead to derivatives with enhanced or novel antimicrobial profiles. SAR studies have shown that modifications to the quinoline core can influence the spectrum of activity against different bacterial species.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While this guide has provided a comprehensive overview based on existing knowledge of similar compounds, further research is needed to fully elucidate the specific properties and biological activities of this particular molecule.

Key areas for future investigation include:

  • Detailed Synthesis and Characterization: The development and publication of a robust synthetic protocol and complete spectroscopic characterization of this compound are essential for its wider use in research.

  • In-depth Biological Evaluation: Comprehensive screening of the compound against a panel of cancer cell lines and microbial strains is needed to determine its specific therapeutic potential.

  • Structure-Activity Relationship Studies: Systematic modification of the 5,7-difluoroquinoline-3-carboxylate scaffold will provide valuable insights into the key structural features required for optimal biological activity.

References

Click to expand
  • Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2022). Molecules. Retrieved from [Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. (2016). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Wang, D. C., Huang, X. M., Liu, Y. P., & Tang, C. L. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2214. Retrieved from [Link]

  • New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. (2025). Bioorganic Chemistry. Retrieved from [Link]

  • Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel 7- Mercaptobenzimidazolyl Fluoroquinolones. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). Archiv der Pharmazie. Retrieved from [Link]

  • Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. (2016). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Biological activities of quinoline derivatives. (2009). Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Semantic Scholar. Retrieved from [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2021). Molecules. Retrieved from [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2020). Molecules. Retrieved from [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Retrieved from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2020). Molecules. Retrieved from [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. (2021). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. (2016). mzCloud. Retrieved from [Link]

  • Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. (2016). ResearchGate. Retrieved from [Link]

  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

  • 4,7-dichloroquinoline. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

The Emergence of a Key Scaffold: A Technical Guide to Ethyl 5,7-difluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core and the Rise of Fluorinated Analogues

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. From the historical significance of quinine in combating malaria to the development of modern antibiotics and anticancer drugs, the versatility of the quinoline ring system is well-established. In recent decades, the strategic incorporation of fluorine atoms into drug candidates has become a powerful tool for modulating physicochemical and pharmacological properties. This guide delves into the discovery, history, and synthetic methodologies of a specific, highly functionalized quinoline derivative: Ethyl 5,7-difluoroquinoline-3-carboxylate . This compound has emerged as a valuable building block in the synthesis of novel therapeutics, particularly in the realm of enzyme inhibition.

This technical guide will provide a comprehensive overview of this compound, from its probable synthetic origins based on established chemical principles to its contemporary applications in drug discovery. We will explore the foundational Gould-Jacobs reaction, the most likely synthetic route to this compound, and provide detailed experimental protocols. Furthermore, we will examine the significance of its difluoro substitution pattern and its role as a key intermediate in the development of potent enzyme modulators.

The Genesis of a Molecule: Postulated Discovery and Historical Context

While a singular, seminal publication detailing the initial "discovery" of this compound (CAS No. 1799421-13-8) remains elusive in readily available literature, its conceptualization and synthesis can be firmly placed within the logical progression of medicinal chemistry. The historical foundation for its creation lies in the well-established Gould-Jacobs reaction , a powerful method for the synthesis of 4-hydroxyquinolines first reported in 1939.[1] This reaction has been a mainstay in organic synthesis for constructing the quinoline core from anilines and diethyl ethoxymethylenemalonate.[2]

The emergence of this compound is intrinsically linked to the growing appreciation for fluorine in drug design. The introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The specific 5,7-difluoro substitution pattern is of particular interest as it can alter the electronic properties of the quinoline ring and provide unique interaction points with protein active sites.

Given the commercial availability of 2,4-difluoroaniline, a key starting material, it is highly probable that this compound was first synthesized as part of exploratory medicinal chemistry programs. Its utility as a versatile intermediate for creating libraries of novel compounds would have been immediately apparent to researchers in the field. A notable example of its application is found in a 2021 patent for the synthesis of monoacylglycerol lipase (MGL) modulators, highlighting its contemporary relevance in the development of treatments for neurological disorders and cancer.[3]

The Synthetic Pathway: A Detailed Look at the Gould-Jacobs Reaction

The most logical and widely applicable method for the synthesis of this compound is the Gould-Jacobs reaction. This reaction proceeds through a two-step sequence: a condensation reaction followed by a thermal cyclization.

Overall Reaction Scheme

Gould-Jacobs Reaction 2,4-Difluoroaniline 2,4-Difluoroaniline Intermediate Anilinomethylenemalonate Intermediate 2,4-Difluoroaniline->Intermediate + Diethyl ethoxymethylenemalonate (Condensation) Diethyl_ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Intermediate Product Ethyl 4-hydroxy-5,7-difluoro quinoline-3-carboxylate Intermediate->Product Thermal Cyclization (e.g., in Dowtherm A) Final_Product This compound Product->Final_Product Deoxygenation (e.g., POCl3, then reduction)

Caption: The Gould-Jacobs reaction pathway for the synthesis of this compound.

Step-by-Step Experimental Protocol (Classical Thermal Method)

Materials:

  • 2,4-Difluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or other high-boiling point solvent like diphenyl ether)

  • Hexane

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask equipped with a condenser and a distillation head, combine equimolar amounts of 2,4-difluoroaniline and diethyl ethoxymethylenemalonate. Heat the mixture to 120-130°C. Ethanol will begin to distill off as the condensation reaction proceeds. Continue heating for 1-2 hours, or until the theoretical amount of ethanol has been collected. The resulting product is the crude anilinomethylenemalonate intermediate.

  • Cyclization: Allow the reaction mixture to cool slightly. In a separate, larger flask, heat Dowtherm A to 250°C under a nitrogen atmosphere. Slowly and carefully add the crude anilinomethylenemalonate intermediate to the hot Dowtherm A with vigorous stirring. The addition should be controlled to maintain the reaction temperature. After the addition is complete, continue heating at 250°C for 30-60 minutes to ensure complete cyclization.

  • Isolation and Purification: Cool the reaction mixture to below 100°C and add hexane to precipitate the crude product, Ethyl 4-hydroxy-5,7-difluoroquinoline-3-carboxylate. Collect the solid by vacuum filtration and wash with fresh hexane to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

  • Deoxygenation: To obtain the final product, the 4-hydroxy group must be removed. This is typically a two-step process. First, the 4-hydroxyquinoline is converted to the 4-chloroquinoline by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). The resulting 4-chloro derivative is then subjected to a reduction reaction, for example, catalytic hydrogenation, to yield this compound.

Modern Microwave-Assisted Protocol

Microwave-assisted synthesis offers a significant improvement over classical thermal methods, often leading to shorter reaction times and higher yields.

Materials:

  • 2,4-Difluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave reactor

  • Acetonitrile

Procedure:

  • Reaction Setup: In a microwave-safe reaction vial, combine 2,4-difluoroaniline (1 equivalent) and an excess of diethyl ethoxymethylenemalonate (e.g., 3 equivalents), which can also serve as the solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to a high temperature (e.g., 250-300°C) for a short duration (e.g., 5-10 minutes). The optimal temperature and time should be determined experimentally.

  • Isolation and Purification: After the reaction is complete, cool the vial to room temperature. The product, Ethyl 4-hydroxy-5,7-difluoroquinoline-3-carboxylate, will often precipitate from the reaction mixture. Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum.

  • Deoxygenation: Follow the same deoxygenation procedure as described in the classical method.

Quantitative Data Summary
ParameterClassical Thermal MethodMicrowave-Assisted Method
Reaction Time Several hours5-15 minutes
Temperature ~250°C (Cyclization)250-300°C
Typical Yield Moderate to GoodGood to Excellent
Solvent High-boiling point solvent (e.g., Dowtherm A)Often solvent-free or excess reagent as solvent

The Role in Drug Discovery: A Versatile Intermediate

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The ester and the quinoline ring can be readily modified to explore a wide chemical space.

Signaling Pathway and Mechanism of Action Context

As exemplified by its use in the development of monoacylglycerol lipase (MGL) inhibitors, derivatives of this compound can be designed to interact with specific enzyme active sites. MGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MGL leads to an increase in 2-AG levels, which can have therapeutic effects in a range of conditions, including pain, anxiety, and neurodegenerative diseases.

MGL_Inhibition MGL_Inhibitor MGL Inhibitor (derived from Ethyl 5,7-difluoro quinoline-3-carboxylate) MGL Monoacylglycerol Lipase (MGL) MGL_Inhibitor->MGL Inhibits Arachidonic_Acid Arachidonic Acid + Glycerol MGL->Arachidonic_Acid Degrades 2-AG 2-Arachidonoylglycerol (2-AG) 2-AG->MGL Cannabinoid_Receptors Cannabinoid Receptors (CB1/CB2) 2-AG->Cannabinoid_Receptors Activates Therapeutic_Effects Therapeutic Effects (e.g., analgesia, anxiolysis) Cannabinoid_Receptors->Therapeutic_Effects

Caption: Simplified signaling pathway showing the role of an MGL inhibitor.

The 5,7-difluoroquinoline core of the molecule can engage in various non-covalent interactions within the MGL active site, such as pi-stacking and halogen bonding, contributing to the inhibitor's potency and selectivity. The ethyl carboxylate group at the 3-position provides a convenient handle for further chemical modifications to optimize the pharmacokinetic and pharmacodynamic properties of the drug candidate.

Conclusion and Future Perspectives

This compound stands as a testament to the ongoing evolution of medicinal chemistry. While its specific "discovery" may not be a single, celebrated event, its existence is a logical and valuable outcome of the systematic exploration of fluorinated organic compounds for therapeutic applications. The robust and adaptable Gould-Jacobs reaction provides a reliable pathway for its synthesis, and its utility as a key building block in drug discovery is evident. As our understanding of disease pathways deepens, the demand for novel, highly functionalized molecular scaffolds will continue to grow. This compound is well-positioned to remain a significant contributor to the development of the next generation of innovative medicines.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Alonso-Gardón, M., et al. (2021). Monoacylglycerol lipase modulators.

Sources

Spectroscopic Profile of Ethyl 5,7-difluoroquinoline-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 5,7-difluoroquinoline-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The insights provided herein are grounded in established spectroscopic principles and data from closely related fluoroquinolone structures, ensuring a robust and reliable interpretation.

Introduction: The Significance of this compound

This compound is a crucial building block in the synthesis of fluoroquinolone antibiotics. The precise placement of fluorine atoms at the 5 and 7 positions of the quinoline ring significantly influences the molecule's electronic properties and, consequently, its reactivity and biological activity. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate, ensuring the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient.

This guide delves into the core spectroscopic techniques used to elucidate the structure of this compound. By understanding the causality behind the observed spectral features, researchers can confidently identify this compound and troubleshoot potential synthetic challenges.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide invaluable information about the molecular structure.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate interpretation.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ can be used for less soluble samples.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.

Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion, especially for resolving the aromatic and fluorine-coupled signals.

  • ¹H NMR:

    • Acquire a one-pulse experiment with a 30-degree pulse angle to ensure quantitative integration.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR:

    • A proton-decoupled experiment (e.g., zgpg30) is typically used to simplify the spectrum to single lines for each unique carbon.

    • A wider spectral width (0-200 ppm) is necessary.

    • Longer acquisition times and a greater number of scans are required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the quinoline ring and the protons of the ethyl ester group. The fluorine atoms at positions 5 and 7 will introduce characteristic splitting patterns due to ¹H-¹⁹F coupling.

Expected ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~9.2d1HH-2J ≈ 2.0 Hz
~8.5s1HH-4
~7.8dd1HH-8J ≈ 9.0, 2.5 Hz
~7.4ddd1HH-6J ≈ 9.0, 9.0, 2.5 Hz
4.45q2H-OCH₂CH₃J ≈ 7.1 Hz
1.43t3H-OCH₂CH₃J ≈ 7.1 Hz

Note: The chemical shifts for the aromatic protons are estimations based on analogous structures and are subject to solvent effects. The coupling constants are typical values for quinoline systems.

Interpretation:

  • H-2 and H-4: These protons are on the pyridine ring of the quinoline system. H-2 is expected to be a doublet due to coupling with H-4 (if present, though often small) or long-range coupling. H-4 is typically a singlet.

  • H-6 and H-8: These protons are on the benzene ring and their signals are influenced by the adjacent fluorine atoms. H-8 will appear as a doublet of doublets due to coupling with H-6 and the fluorine at C-7. H-6 will be a doublet of doublet of doublets due to coupling with H-8 and the fluorines at C-5 and C-7.

  • Ethyl Ester Group: The quartet at ~4.45 ppm and the triplet at ~1.43 ppm are characteristic of an ethyl group, with the methylene protons coupled to the methyl protons.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's electronic environment.

Expected ¹³C NMR Data (in CDCl₃, referenced to TMS at 0 ppm):

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~158 (d)C-7 (C-F)
~155 (d)C-5 (C-F)
~148C-2
~145C-8a
~138C-4
~125 (dd)C-6
~120 (d)C-8
~118C-4a
~115C-3
61.5-OCH₂CH₃
14.3-OCH₂CH₃

Note: The chemical shifts for the aromatic carbons are estimations. The signals for carbons bonded to fluorine will appear as doublets due to ¹³C-¹⁹F coupling.

Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon appears downfield around 165 ppm.

  • Fluorinated Carbons: The carbons directly attached to fluorine (C-5 and C-7) will be observed as doublets with large one-bond C-F coupling constants.

  • Aromatic Carbons: The remaining aromatic carbons will have chemical shifts in the typical range of 110-150 ppm. Carbons adjacent to the fluorinated carbons may also show smaller two- or three-bond C-F couplings.

  • Ethyl Ester Carbons: The methylene and methyl carbons of the ethyl group appear at characteristic upfield positions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

Sample Preparation:

  • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film on a salt plate (e.g., NaCl or KBr).

  • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

Instrument Parameters:

  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer is standard.

  • Scan Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

IR Spectral Data and Interpretation

The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H, C=O, C-O, and C-F bonds.

Expected IR Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H stretching
~2980MediumAliphatic C-H stretching (ethyl group)
~1720StrongC=O stretching (ester)
~1620, 1580, 1500MediumC=C and C=N stretching (aromatic rings)
~1250StrongC-O stretching (ester)
~1100-1200StrongC-F stretching
~800-900StrongAromatic C-H out-of-plane bending

Interpretation:

  • C=O Stretch: The strong absorption around 1720 cm⁻¹ is a clear indication of the ester carbonyl group.

  • C-F Stretch: Strong absorptions in the 1100-1200 cm⁻¹ region are characteristic of carbon-fluorine bonds.

  • Aromatic Vibrations: The absorptions in the 1500-1620 cm⁻¹ range are typical for the quinoline ring system.

  • C-O Stretch: The strong band around 1250 cm⁻¹ corresponds to the C-O single bond of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Data Acquisition

Ionization Method:

  • Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing structural information.

  • Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that typically produce a prominent molecular ion or protonated molecule peak, confirming the molecular weight.

Mass Analyzer:

  • A quadrupole or time-of-flight (TOF) analyzer is commonly used.

MS Spectral Data and Interpretation

Expected Mass Spectral Data (EI):

  • Molecular Ion (M⁺): m/z = 237.06 (calculated for C₁₂H₉F₂NO₂)

  • Key Fragments:

    • m/z = 208 ([M - C₂H₅]⁺): Loss of the ethyl group.

    • m/z = 192 ([M - OCH₂CH₃]⁺): Loss of the ethoxy group.

    • m/z = 164 ([M - COOC₂H₅]⁺): Loss of the entire ester group.

Interpretation:

The mass spectrum will show a molecular ion peak at m/z 237, confirming the molecular formula. The fragmentation pattern, particularly the loss of fragments corresponding to the ethyl and ethoxy groups, provides further evidence for the proposed structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, providing an unambiguous elemental composition.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for this compound. By combining the information from ¹H NMR, ¹³C NMR, IR, and MS, researchers can unequivocally confirm the structure and purity of this important synthetic intermediate. A thorough understanding of these spectroscopic techniques and their application is essential for quality control and the successful development of novel fluoroquinolone-based therapeutics.

References

  • Urbaniak, B., & Kokot, Z. J. (2009). SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES. Acta Poloniae Pharmaceutica, 66(6), 621-628.
  • Abu-Shqair, I., Diab, N., Salim, R., & Al-Subu, M. (2013). Spectroscopic Studies on the Binding of Some Fluoroquinolones with DNA. Journal of Chemistry, 2013, 1-6.
  • Kim, H. J., & Park, S. Y. (2003). Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents. Journal of Photochemistry and Photobiology A: Chemistry, 157(2-3), 123-129.
  • Sultana, N., Arayne, M. S., & Naveed, S. (2008). Spectrophotometric Methods for the Determination of Fluoroquinolones: A Review. Critical Reviews in Analytical Chemistry, 38(2), 102-111.
  • The Royal Society of Chemistry. (2019).
  • El-Brashy, A. M., Mohamed, M. E., & El-Sepai, F. A. (2004). Spectrophotometric Determination of Some Fluoroquinolone Antibacterials through Charge-transfer and Ion-pair Complexation Reactions. Bulletin of the Korean Chemical Society, 25(3), 365-372.
  • The Royal Society of Chemistry. (2017).
  • PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
  • PubChem. (n.d.). Ethyl 6,7-difluoro-2-ethylmercapto-4-hydroxyquinoline-3-carboxylate.
  • LibreTexts. (2022). 13C-NMR Spectroscopy.
  • Gu, L., & Li, X. (2021). Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate.
  • National Institutes of Health. (n.d.).
  • PubChem. (n.d.).
  • Chambers, M. C., et al. (2012). A cross-platform toolkit for mass spectrometry and proteomics.
  • Wang, D. C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2214.
  • Reva, I., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.
  • An, Z. L., et al. (2008). Ethyl 3,7-dichloroquinoline-8-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1739.
  • mzCloud. (2016).
  • Mundhe, P., et al. (2024). Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification. Chemical Biology & Drug Design, 103(4), e14512.
  • Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy, 33(5), 22-26.
  • Cappelli, A., et al. (2016). Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors. Journal of Medicinal Chemistry, 59(7), 3353-3372.
  • Alqawasmeh, R. A., et al. (2012). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2533.
  • Chandrashekharappa, S., et al. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Asian Journal of Chemistry, 28(5), 1043-1048.
  • Mundhe, P., et al. (2022). Design, Synthesis and Characterization of Ethyl-3-Benzoyl-6, 8-Difluoroindolizine-1-Carboxylate Analogues as Anti-tubercular Agents.
  • NIST. (n.d.).
  • SpectraBase. (n.d.). 7-Chloro-6-fluoro-1-(2-hydroxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester.
  • BenchChem. (n.d.).

A Comprehensive Technical Guide to the Solubility and Stability Profiling of Ethyl 5,7-difluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug's bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of Ethyl 5,7-difluoroquinoline-3-carboxylate, a representative fluoroquinolone derivative. While specific data for this compound is not publicly available, this document serves as an in-depth technical protocol, guiding researchers and drug development professionals through the essential studies required for its complete characterization. We will explore the scientific rationale behind experimental choices, present detailed, field-proven methodologies for determining equilibrium solubility and assessing stability under forced degradation conditions, and provide templates for robust data presentation. The protocols herein are designed as self-validating systems, ensuring the integrity and reliability of the data generated, a cornerstone of regulatory submission and successful drug development.

Introduction to this compound: A Preformulation Perspective

This compound belongs to the quinolone class of compounds, a scaffold known for a wide range of biological activities.[1] The presence of two fluorine atoms and an ethyl ester functional group dictates its physicochemical behavior.

Chemical Structure:

Based on its structure, we can anticipate several key characteristics:

  • Lipophilicity: The aromatic quinoline core and fluorine substituents suggest the molecule is likely lipophilic, which often correlates with poor aqueous solubility.[2]

  • Ionization: The quinoline nitrogen provides a basic center, suggesting that the compound's solubility will be pH-dependent.

  • Ester Moiety: The ethyl carboxylate group is susceptible to hydrolysis, particularly under acidic or basic conditions, making it a critical point for stability investigation.[3]

A comprehensive preformulation study is therefore essential to quantify these properties. Understanding solubility is the first step in designing a formulation that can effectively deliver the active pharmaceutical ingredient (API) to its site of action, while stability studies ensure the drug product remains safe and effective throughout its shelf life.[4][5]

Equilibrium Solubility Determination: The Foundation of Formulation

Equilibrium solubility is the maximum concentration of a compound that can dissolve in a specific solvent system at a given temperature, once equilibrium is established. It is a critical parameter for biopharmaceutical classification (BCS) and informs the selection of appropriate formulation strategies.[6] The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method, renowned for its reliability.[7][8]

Scientific Rationale for the Shake-Flask Method

The shake-flask method ensures that the solution is truly saturated by allowing sufficient time for equilibrium to be reached between the undissolved solid and the solution.[7] This contrasts with kinetic solubility methods, which can overestimate solubility by creating supersaturated solutions.[9] For regulatory purposes and robust formulation development, thermodynamic solubility is the required metric. Using a range of aqueous buffers (pH 1.2, 4.5, and 6.8) is crucial as it mimics the physiological pH range of the gastrointestinal tract, providing insights into potential absorption windows.[8]

Experimental Workflow for Solubility Determination

G prep Prepare Media (e.g., pH 1.2, 4.5, 6.8 Buffers, Organic Solvents) add_api Add Excess API to Media in Vials prep->add_api equilibrate Equilibrate (Agitate at 37 ± 1 °C for >24h) add_api->equilibrate verify Verify Solid Phase (Ensure excess solid remains) equilibrate->verify separate Phase Separation (Centrifuge and/or Filter) verify->separate Solid Present quantify Quantify Concentration (Using validated HPLC-UV method) separate->quantify result Report Solubility (mg/mL or µg/mL) quantify->result

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Experimental Protocol
  • Preparation of Solubility Media:

    • Prepare aqueous buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer) according to USP standards.

    • Select a range of pharmaceutically relevant organic and co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO).

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to a known volume of each medium in a sealed vial. An excess is confirmed visually by the presence of undissolved solid.

    • Place the vials in an orbital shaker or rotator set to 37 ± 1 °C.

    • Agitate the samples for a minimum of 24 hours. For poorly soluble compounds, equilibrium may take 48-72 hours. It is recommended to sample at multiple time points (e.g., 24, 48, 72h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[8]

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent to prevent leaching).

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

    • Analyze the samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. HPLC is superior to simple spectrophotometry as it can separate the API from any potential impurities or early-stage degradants.[7]

    • Calculate the concentration against a standard calibration curve.

Data Presentation: Solubility Profile

All quantitative solubility data should be summarized in a clear, structured table.

Solvent/Medium pH (for aqueous) Temperature (°C) Solubility (mg/mL) Standard Deviation
0.1 N HCl Buffer1.237ResultResult
Acetate Buffer4.537ResultResult
Phosphate Buffer6.837ResultResult
Water~7.037ResultResult
EthanolN/A25ResultResult
Propylene GlycolN/A25ResultResult

Stability Profiling and Forced Degradation

Stability testing is mandated by regulatory agencies like the FDA and ICH to understand how a drug substance changes over time under the influence of environmental factors.[10] Forced degradation (or stress testing) is a critical component of this process. It involves subjecting the API to conditions more severe than accelerated stability testing to rapidly identify likely degradation products and pathways.[11] This information is instrumental in developing and validating a stability-indicating analytical method (SIAM), which is a regulatory requirement.[12][13]

Scientific Rationale for Forced Degradation

The core principle of forced degradation is to generate a representative sample of degradants to prove the analytical method's specificity.[14] The goal is not to completely destroy the drug but to achieve a target degradation of 5-20%. This level of degradation is sufficient to produce detectable degradant peaks without being so excessive that secondary degradation complicates the analysis. A crucial aspect of a trustworthy protocol is the calculation of mass balance, which is the sum of the assay of the main peak and the assays of all degradation products. A mass balance close to 100% indicates that all significant degradation products have been detected.[13]

Experimental Workflow for Forced Degradation Studies

G cluster_stress Forced Degradation Conditions (ICH Q1A/Q1B) api_sample API Sample (Solid and Solution) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) oxidation Oxidation (e.g., 3% H₂O₂, RT) thermal Thermal (Solid) (e.g., 80°C) photo Photolytic (ICH Q1B Light Box) analysis Analyze Stressed Samples with Control using a Developing SIAM (HPLC-DAD) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis peak_purity Assess Peak Purity, Resolution, and Mass Balance analysis->peak_purity validation Validate Final SIAM (Specificity, Linearity, Accuracy, Precision, etc.) peak_purity->validation Method Optimized

Caption: Workflow for Forced Degradation and SIAM Development.

Detailed Protocols for Stress Conditions

For all solution-state studies, a concentration of ~1 mg/mL is typically used.[3] Each stressed sample should be compared to an unstressed control sample prepared and stored under normal conditions.

  • Acidic Hydrolysis:

    • Dissolve the API in 0.1 N HCl.

    • Heat the solution at 60-80°C for a defined period (e.g., starting with 2 hours).

    • After stressing, cool the sample and neutralize it with an equivalent amount of NaOH before dilution and analysis.

    • Anticipated Degradation: Hydrolysis of the ethyl ester to the corresponding carboxylic acid is highly probable.

  • Basic Hydrolysis:

    • Dissolve the API in 0.1 N NaOH.

    • Maintain the solution at room temperature or heat gently (e.g., 40-60°C) for a defined period. Basic hydrolysis of esters is typically much faster than acidic hydrolysis.

    • After stressing, cool and neutralize with an equivalent amount of HCl before analysis.

    • Anticipated Degradation: Rapid hydrolysis of the ethyl ester.

  • Oxidative Degradation:

    • Dissolve the API in a suitable solvent and add a solution of 3% hydrogen peroxide.

    • Keep the sample at room temperature and protect it from light for up to 24 hours.

    • Analyze the sample directly.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid API in a vial.

    • Expose it to high temperature (e.g., 80°C) in a calibrated oven for a period such as 24-48 hours.

    • After exposure, dissolve the sample in a suitable solvent for analysis.

  • Photostability:

    • Expose both solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[15]

    • A parallel set of samples protected from light (e.g., wrapped in aluminum foil) must be stored under the same conditions to serve as dark controls.

    • Analyze the light-exposed samples against the dark controls.

Development of a Stability-Indicating HPLC Method (SIAM)

The cornerstone of a stability study is the analytical method used for quantification.

  • Technique: Reversed-phase HPLC is the most common and powerful technique for SIAMs.[13]

  • Column: A C18 column with high mechanical strength and a wide pH operating range is a preferred starting point.[14]

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to separate the parent API from its more polar or less polar degradants. Adjusting the mobile phase pH can be a powerful tool for separating ionizable compounds.[13]

  • Detector: A Photo Diode Array (PDA or DAD) detector is essential. It not only quantifies peaks but also provides UV spectra for each peak. Comparing the spectra across a single peak (peak purity analysis) is a crucial step to ensure no degradants are co-eluting with the parent API.[14]

Data Presentation: Forced Degradation Summary

A summary table is essential for reporting the outcomes of the stress testing.

Stress Condition Duration/Temp. % Assay of API % Degradation No. of Degradants >0.1% Mass Balance (%) Observations
ControlN/A100.00.00100.0No change
0.1 N HCl2h / 80°CResultResultResultResultMajor degradant at RRT X.X
0.1 N NaOH30min / 60°CResultResultResultResultRapid degradation
3% H₂O₂24h / RTResultResultResultResultMinor degradation observed
Thermal (Solid)48h / 80°CResultResultResultResultAPI appears stable
Photolytic (Solution)ICH Q1BResultResultResultResultAPI is photosensitive

RRT = Relative Retention Time

Conclusion

The systematic characterization of this compound, or any new chemical entity, is a foundational activity in drug development. By employing robust, scientifically sound methodologies such as the shake-flask method for solubility and a comprehensive forced degradation study for stability, researchers can build a complete physicochemical profile. This profile is not merely a set of data points; it is the essential knowledge base that informs formulation design, defines storage and handling conditions, and underpins regulatory filings. The protocols and frameworks presented in this guide provide a clear path to generating the high-quality, reliable data necessary to advance promising compounds toward clinical application.

References

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

  • Title: What is a stability indicating method? Source: AmbioPharm URL: [Link]

  • Title: Stability indicating study by using different analytical techniques Source: IJSDR URL: [Link]

  • Title: A comprehensive review on stability indicating method development using uhplc Source: ResearchGate URL: [Link]

  • Title: Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis Source: LCGC International URL: [Link]

  • Title: Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Source: Dow Development Labs URL: [Link]

  • Title: Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver Source: PubMed URL: [Link]

  • Title: Annex 4: Procedure to determine the WHO Biopharmaceutics Classification System (BCS) classification of active pharmaceutical ingredients for biowaiver Source: World Health Organization (WHO) URL: [Link]

  • Title: Stability Indicating Assay Method Source: IJCRT.org URL: [Link]

  • Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: SlideShare URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: Physicochemical characterization data of the synthesized drug latentiated systems Source: ResearchGate URL: [Link]

  • Title: Physicochemical properties of the fluoroquinolones studied in this manuscript Source: ResearchGate URL: [Link]

  • Title: Overview on Development and Validation of Force degradation studies with Stability Indicating Methods Source: Biosciences Biotechnology Research Asia URL: [Link]

  • Title: development of forced degradation and stability indicating studies for drug substance and drug product Source: International Journal of Research in Pharmacology & Pharmacotherapeutics URL: [Link]

  • Title: Recent Development of Fluoroquinolone Derivatives as Anticancer Agents Source: MDPI URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH National Library of Medicine URL: [Link]

  • Title: Q1B Photostability Testing of New Drug Substances and Products Source: FDA URL: [Link]

  • Title: Physicochemical properties of the new fluoroquinolones Source: ResearchGate URL: [Link]

  • Title: Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent Source: PubMed URL: [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: Ethyl 5,7-difluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide for the synthesis of Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate, a key intermediate in the development of fluoroquinolone-based pharmaceuticals. The primary method detailed is the Gould-Jacobs reaction, a robust and widely adopted strategy for constructing the quinoline scaffold. We present both a classical thermal cyclization protocol and a modern, microwave-assisted alternative, offering flexibility for various laboratory settings. This guide explains the underlying reaction mechanism, provides step-by-step experimental procedures, and includes expert insights for troubleshooting and optimization.

Introduction: The Significance of the Fluoroquinolone Core

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antibacterial, antimalarial, and anticancer drugs. Specifically, the 5,7-difluoro substituted quinoline core is a critical component of many potent fluoroquinolone antibiotics. Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate serves as a foundational building block for the synthesis of these complex molecules. Its preparation is a crucial first step in the discovery and development of new pharmaceutical agents. The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone for synthesizing this class of compounds.[1][2]

Reaction Pathway: The Gould-Jacobs Synthesis

The synthesis of Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate is achieved via the Gould-Jacobs reaction. This process involves two primary stages:

  • Condensation: A nucleophilic substitution reaction between 3,5-difluoroaniline and diethyl ethoxymethylenemalonate (DEEM).

  • Thermal Cyclization: An intramolecular 6-electron electrocyclization reaction at high temperature to form the quinoline ring system.[1][3]

The overall reaction is depicted below:

Gould-Jacobs Reaction R1 3,5-Difluoroaniline C1 Heat (100-130°C) - EtOH R2 Diethyl Ethoxymethylenemalonate (DEEM) plus1 + I1 Anilidomethylenemalonate Intermediate C2 High Temp. Cyclization (e.g., >250°C, Dowtherm A) - EtOH I1->C2 P1 Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate C1->I1 C2->P1 cluster_reactants cluster_reactants

Caption: Reaction scheme for the Gould-Jacobs synthesis.

Scientific Principle: Reaction Mechanism

The Gould-Jacobs reaction proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack: The synthesis begins with a nucleophilic attack from the nitrogen atom of 3,5-difluoroaniline on the electron-deficient β-carbon of the double bond in diethyl ethoxymethylenemalonate.

  • Elimination: This is followed by the elimination of an ethanol molecule, forming the stable anilidomethylenemalonate intermediate.[3]

  • Thermal Electrocyclization: This critical step requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization.[1] The aromatic ring attacks the ester carbonyl group, leading to the formation of the heterocyclic ring. This high energy barrier is often overcome by using high-boiling point solvents like diphenyl ether or Dowtherm A.[2]

  • Aromatization: A second molecule of ethanol is eliminated, resulting in the formation of the stable, aromatic 4-hydroxyquinoline ring system. The product exists in a tautomeric equilibrium, predominantly favoring the 4-oxo (quinolone) form.[3]

Experimental Protocols

Two primary methodologies for the synthesis are presented below. The classical thermal protocol is robust and widely published, while the microwave-assisted method offers significant advantages in terms of reaction time and energy efficiency.[1][4]

Materials and Equipment
Reagent/MaterialFormulaCAS No.Notes
3,5-DifluoroanilineC₆H₅F₂N372-39-4Purity >98%
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅87-13-8Purity >98%
Diphenyl ether (or Dowtherm A)C₁₂H₁₀O101-84-8High-boiling solvent for thermal protocol
Ethanol (EtOH)C₂H₅OH64-17-5For washing and recrystallization
Hexanes / Petroleum Ether--For washing and purification
Equipment
Round-bottom flasksAppropriate sizes
Condenser (air or water-cooled)
Heating mantle / Oil bath
Magnetic stirrer
Rotary evaporatorFor solvent removal
Microwave reactorFor microwave protocol
Buchner funnel and filter flaskFor product isolation
Thin-Layer Chromatography (TLC) platesFor reaction monitoring
Protocol 1: Classical Thermal Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.[5]

Step 1: Condensation

  • In a 250 mL round-bottom flask, combine 3,5-difluoroaniline (e.g., 12.9 g, 0.1 mol) and diethyl ethoxymethylenemalonate (DEEM) (e.g., 22.7 g, 0.105 mol, 1.05 eq).

  • Heat the mixture with stirring in an oil bath at 110-120 °C for 1-2 hours. The reaction can be monitored by TLC to confirm the consumption of the aniline and the formation of the intermediate.

  • After the reaction is complete, remove the ethanol byproduct under reduced pressure using a rotary evaporator. The resulting viscous oil is the anilidomethylenemalonate intermediate and can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate 500 mL flask equipped with a condenser, heat a high-boiling solvent such as diphenyl ether or Dowtherm A (approx. 150 mL) to a vigorous boil (approx. 250-260 °C).[5]

  • Carefully and slowly add the warm intermediate from Step 1 to the boiling solvent.

  • Maintain the reflux for 30-60 minutes. The product will begin to precipitate out of the hot solution.

  • Allow the mixture to cool to room temperature, which will cause further precipitation of the product.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with a non-polar solvent like hexanes or petroleum ether to remove the high-boiling solvent.[5]

  • Recrystallize the crude product from a suitable solvent, such as ethanol or glacial acetic acid, to obtain pure Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate.

Protocol 2: Microwave-Assisted Synthesis

This modern adaptation significantly reduces reaction time.[1][4]

Step 1: One-Pot Condensation and Cyclization

  • In a 10 mL microwave reactor vial, add 3,5-difluoroaniline (e.g., 258 mg, 2.0 mmol) and an excess of diethyl ethoxymethylenemalonate (DEEM) (e.g., 1.3 g, 6.0 mmol). The excess DEEM serves as both a reagent and a high-boiling solvent.[1]

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Set the reaction parameters: heat to 250 °C and hold for 15-20 minutes with stirring. (Note: Optimal time and temperature may require empirical determination).

  • After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

Step 2: Isolation and Purification

  • Isolate the solid product by vacuum filtration.

  • Wash the solid with a small amount of ice-cold ethanol or acetonitrile to remove any unreacted DEEM.[1]

  • Dry the resulting solid under vacuum to yield the final product. Further purification via recrystallization can be performed if necessary.

Sources

"Ethyl 5,7-difluoroquinoline-3-carboxylate" purification techniques

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of Ethyl 5,7-difluoroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel pharmaceutical agents.[1] The biological activity and clinical efficacy of downstream compounds are critically dependent on the purity of this intermediate. This document provides a comprehensive guide to the purification of this compound, detailing field-proven protocols for recrystallization, flash column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers to adapt and troubleshoot these techniques for optimal purity and yield.

Introduction and Physicochemical Profile

The quinoline scaffold is a privileged structure in drug discovery, known for a wide range of pharmacological activities, including anticancer and antimicrobial properties.[1][2] The introduction of fluorine atoms, as in this compound, can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Achieving high purity (>99%) is therefore not merely a procedural step but a prerequisite for its successful application in drug development and other sensitive research areas.

Successful purification begins with a thorough understanding of the compound's physical and chemical properties. This knowledge informs the selection of appropriate solvents and techniques.

Table 1: Physicochemical Properties of this compound and Related Structures

PropertyValue (this compound)Value (Structurally Similar Compounds)Data Source
Molecular Formula C₁₂H₉F₂NO₂C₁₂H₉F₂NO₃ (6,7-difluoro-4-oxo derivative)PubChem
Molecular Weight ~237.20 g/mol 253.20 g/mol (6,7-difluoro-4-oxo derivative)PubChem[3]
Appearance Likely a white to off-white solidWhite powder (structurally similar indole)Vendor Data[4]
Melting Point Not available in searched literature.N/A
Boiling Point Not available in searched literature.342.5±37.0 °C (structurally similar indole)Vendor Data[4]
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, and moderately soluble in alcohols like Ethanol. Sparingly soluble in non-polar solvents like Hexane.N/AGeneral Chemical Principles

Note: Specific experimental data for the target compound is limited. Properties of structurally related compounds are provided for estimation purposes.

Strategic Approach to Purification

The optimal purification strategy depends on the scale of the synthesis and the nature of the impurities. Common impurities in quinoline synthesis can include unreacted starting materials, polymeric byproducts, and regioisomers formed during cyclization reactions.[5][6] A multi-step approach, starting with a bulk purification method and followed by a high-resolution technique for final polishing, is often most effective.

Purification_Workflow Crude Crude Product (Post-Synthesis Workup) Bulk Bulk Purification Crude->Bulk Recryst Recrystallization Bulk->Recryst High initial purity Large scale Column Flash Column Chromatography Bulk->Column Complex mixture Small to medium scale Purity_Check1 Purity Assessment (TLC, HPLC, ¹H NMR) Recryst->Purity_Check1 Column->Purity_Check1 High_Res High-Resolution Polishing (If required) Purity_Check1->High_Res Purity < 99% Final Pure this compound Purity_Check1->Final Purity ≥ 99% Prep_HPLC Preparative HPLC High_Res->Prep_HPLC Purity_Check2 Final Purity & Identity Confirmation (HPLC >99%, NMR, MS) Prep_HPLC->Purity_Check2 Purity_Check2->Final

Caption: General purification workflow for this compound.

Protocol 1: Recrystallization

Recrystallization is a powerful, cost-effective technique for removing small amounts of impurities from a solid sample, making it an ideal first-pass purification step for crude products that are already relatively pure. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.

Causality of Solvent Selection

The success of recrystallization hinges entirely on the choice of solvent. An ideal solvent should:

  • Completely dissolve the compound at its boiling point.

  • Result in very low solubility of the compound at low temperatures (e.g., 0-4 °C).

  • Either not dissolve impurities at all or keep them fully dissolved at low temperatures.

  • Be chemically inert with the compound.

  • Be sufficiently volatile for easy removal from the purified crystals.

For quinoline carboxylates, polar aprotic and protic solvents are good starting points. A similar compound, ethyl 3,7-dichloroquinoline-8-carboxylate, was successfully recrystallized from ethanol.[7]

Solvent_Screening cluster_0 Solvent Screening Logic Start Select Candidate Solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene) Test Test Small Sample: 1. Add solvent dropwise at RT. 2. Heat to boiling. 3. Cool to 0°C. Start->Test Outcome Observe Outcome Test->Outcome Good Ideal: Insoluble at RT, Soluble Hot, Precipitates Cold Outcome->Good Proceed Bad1 Unsuitable: Soluble at RT Outcome->Bad1 Reject Bad2 Unsuitable: Insoluble when Hot Outcome->Bad2 Reject Bad3 Unsuitable: 'Oils Out' on Cooling Outcome->Bad3 Consider solvent pair

Caption: Decision logic for selecting an appropriate recrystallization solvent.

Step-by-Step Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol). Heat the mixture to boiling with stirring (using a hot plate and stir bar) while adding more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Flash Column Chromatography

For more complex mixtures or when recrystallization is ineffective, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a mobile liquid phase and a stationary solid phase.[8]

Rationale for Stationary and Mobile Phase Selection
  • Stationary Phase: Silica gel is the standard choice for moderately polar compounds like quinoline esters. Its hydroxylated surface (Si-OH) provides polar interaction sites.

  • Mobile Phase (Eluent): The key is to find a solvent system that moves the target compound to a retention factor (Rƒ) of ~0.3-0.4 on a TLC plate. A common starting point for quinoline esters is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate).[5][9] The polarity is gradually increased to elute compounds of increasing polarity.

Table 2: Example Eluent Systems for TLC Analysis

SystemRatio (v/v)PolarityTypical Application
Hexane:Ethyl Acetate9:1LowEluting non-polar impurities
Hexane:Ethyl Acetate4:1Medium-LowLikely range for target compound
Hexane:Ethyl Acetate1:1MediumEluting more polar impurities
Dichloromethane:Ethyl Acetate95:5MediumAlternative system for better separation
Step-by-Step Protocol
  • TLC Analysis: Develop an optimal solvent system using TLC. Spot the crude mixture on a silica gel TLC plate and elute with various Hexane:EtOAc ratios. The ideal system will show good separation between the spot for the target compound and impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc). Pour the slurry into a glass column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions continuously. Gradually increase the polarity of the mobile phase (gradient elution) according to the TLC analysis (e.g., move from 95:5 to 90:10 to 80:20 Hexane:EtOAc). This process is detailed in general procedures for related syntheses.[5]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Pooling and Concentration: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Preparative HPLC

For achieving the highest possible purity (>99.5%), especially for pharmaceutical applications, preparative HPLC is the ultimate tool.[10] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate significant quantities of a target compound.[10][11] Reversed-phase (RP-HPLC) is the most common mode for this class of molecules.[11]

Method Parameters

The separation is based on the hydrophobic interactions of the analyte with the non-polar stationary phase (C18) and its partitioning into the polar mobile phase.

Table 3: Representative Preparative RP-HPLC Parameters

ParameterRecommended ValueRationale & Justification
Column C18, ≥20 mm ID, 5-10 µm particle sizeC18 is a versatile stationary phase for non-polar to moderately polar compounds. Larger ID allows for higher sample loading.[11]
Mobile Phase A Water + 0.1% Formic Acid (or TFA)Acid modifier improves peak shape and ensures consistent ionization state of the analyte.[11]
Mobile Phase B Acetonitrile + 0.1% Formic Acid (or TFA)Acetonitrile is a common organic modifier with good UV transparency and low viscosity.[11]
Gradient 40% to 90% B over 20-30 minutesA gradient elution is necessary to separate compounds with different hydrophobicities and to elute the target compound in a reasonable time.
Flow Rate 20-50 mL/min (dependent on column ID)Higher flow rates are used in preparative scale to reduce run times.[11]
Detection UV at ~325 nmQuinoline systems typically have strong UV absorbance. The optimal wavelength should be determined from a UV scan.[11]
Sample Loading 50-200 mg per injection (dependent on solubility and column size)Loading should be optimized to maximize throughput without sacrificing resolution.[11]
Step-by-Step Protocol
  • Sample Preparation: Dissolve the partially purified compound in a minimal amount of a suitable solvent (e.g., Methanol or a mixture of Acetonitrile/Water). Filter the solution through a 0.45 µm filter to remove any particulate matter.[11]

  • System Equilibration: Equilibrate the preparative HPLC system, including the column, with the initial mobile phase conditions (e.g., 60% A, 40% B).

  • Injection and Separation: Inject the prepared sample onto the column and begin the gradient elution.

  • Fraction Collection: Monitor the separation using the UV detector. Collect fractions corresponding to the main peak corresponding to the target compound. Automated fraction collectors are typically used for this process.[11]

  • Post-Purification Processing: Combine the pure fractions. Remove the organic solvent (Acetonitrile) via rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with an organic solvent to recover the final product.

  • Purity Confirmation: Analyze a small portion of the final product using analytical HPLC to confirm its purity is within the desired specification.

References

  • BenchChem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • Ito, Y. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. National Institutes of Health.
  • Foucault, A. P., & Rosset, R. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD.
  • PubChem. (2025). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (2025). Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Al-Omar, M. A., & El-Azab, A. S. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. National Institutes of Health. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives.
  • Haugen, O. A., & Hansen, T. (2011). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • PubChem. (2024). Ethyl quinoline-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • IOP Publishing. (2019). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides.
  • Musiol, R., Jampilek, J., & Podeszwa, B. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available at: [Link]

  • Vian, M. A., et al. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. PubMed. Available at: [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Pharmaffiliates. (n.d.). Quinoline-impurities. Available at: [Link]

  • PubMed Central. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Supporting Information. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinoline Derivatives from Ethyl 2,4-dioxopentanoate.
  • Guo, S. (2008). Ethyl 3,7-dichloroquinoline-8-carboxylate. National Institutes of Health. Available at: [Link]

  • MDPI. (2014). Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). RSC Medicinal Chemistry.
  • PubMed. (2005). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Available at: [Link]

  • Scribd. (n.d.). Quinoline Ester. Available at: [Link]

  • Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available at: [Link]

  • PubMed. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline-3-carboxylate derivative 21-R. Available at: [Link]

  • PubMed. (2012). A novel microwave synthesis of quinoline-3-carboxylic acid derivatives for treatment against human African trypanosomiasis. Available at: [Link]

  • MDPI. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Available at: [Link]

  • Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Available at: [Link]

  • National Institutes of Health. (2010). Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate. Available at: [Link]

  • Molecules. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives.
  • PubChem. (n.d.). Moxifloxacin difluoro methoxy ethyl ester. National Center for Biotechnology Information. Available at: [Link]

  • National Institutes of Health. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Available at: [Link]

  • ResearchGate. (2011). Intermediate-compounds-and-processes-for-the-preparation-of-quinoline-derivatives-such-as-Laquinimod-sodium.pdf. Available at: [Link]

  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available at: [Link]

  • ResearchGate. (2016). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Available at: [Link]

  • ResearchGate. (2010). Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate. Available at: [Link]

  • mzCloud. (2016). Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate. Available at: [Link]

Sources

Application Notes & Protocols: Ethyl 5,7-difluoroquinoline-3-carboxylate in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Quinolone Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new antibacterial agents.[1] Quinolones have long been a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and bactericidal mechanism of action.[2][3] This class of synthetic antibiotics functions by inhibiting essential bacterial enzymes—DNA gyrase and topoisomerase IV—thereby disrupting DNA replication and leading to cell death.[4][5][6] However, the clinical utility of established quinolones is increasingly threatened by the emergence of resistant bacterial strains.[7]

This has spurred research into novel quinolone derivatives that can overcome existing resistance mechanisms. Ethyl 5,7-difluoroquinoline-3-carboxylate stands out as a critical starting scaffold for the synthesis of advanced fluoroquinolone antibiotics. The strategic placement of fluorine atoms on the quinolone ring is known to significantly enhance antibacterial potency and alter pharmacokinetic properties.[8] This document provides a comprehensive guide for researchers, detailing the synthesis, mechanism of action, and protocols for evaluating the antibacterial efficacy of compounds derived from this promising scaffold.

Section 1: Synthesis of the Ethyl 4-Oxo-quinoline-3-carboxylate Core

The foundational method for constructing the quinolone ring system from aniline precursors is the Gould-Jacobs reaction, first reported in 1939.[9][10] This versatile reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinoline core.[11] While effective, the classical approach often requires harsh conditions. Modern adaptations, such as microwave-assisted synthesis, offer significant improvements in reaction time and efficiency.[12]

Generalized Synthesis Workflow

The following diagram illustrates the multi-step process of the Gould-Jacobs reaction for synthesizing the quinolone scaffold.

cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Optional Downstream Processing A Aniline Derivative (e.g., 3,5-difluoroaniline) C Anilidomethylenemalonate Intermediate A->C Heat (100-130°C) or Microwave Irradiation B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 4-hydroxyquinoline-3-carboxylate (Target Scaffold) C->D High Heat (>250°C) in high-boiling solvent (e.g., Dowtherm A) E Saponification (e.g., 10% NaOH) D->E F Quinoline-3-carboxylic acid E->F G Decarboxylation (Heat) F->G H 4-Hydroxyquinoline Core G->H

Caption: Generalized workflow for the Gould-Jacobs synthesis of the quinolone core.

Protocol 1.1: Classical Thermal Synthesis of Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate

This protocol describes the traditional method using a high-boiling inert solvent to achieve the temperatures required for cyclization.[10][13]

Materials:

  • 3,5-difluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or mineral oil)

  • Hexane or Skellysolve B

  • Round-bottom flasks, condenser

  • Heating mantle

Procedure:

  • Condensation:

    • In a 500 mL round-bottom flask, combine 3,5-difluoroaniline (1.0 eq) and DEEM (1.1 eq).

    • Heat the mixture on a steam bath or in a heating mantle to 110-130 °C for 1-2 hours. Allow the ethanol byproduct to evaporate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: This initial step forms the key anilidomethylenemalonate intermediate. A slight excess of DEEM ensures the complete consumption of the starting aniline.[13]

  • Cyclization:

    • In a separate, larger flask (e.g., 5 L) equipped with an air condenser, heat Dowtherm A (~1 L for a 1.0 mole scale reaction) to vigorous boiling (~258 °C).[13]

    • CAUTION: Work in a well-ventilated fume hood. Dowtherm A is a high-boiling, potentially hazardous solvent.

    • Carefully and slowly pour the warm product from Step 1 into the boiling Dowtherm A through the condenser.

    • Continue heating and refluxing for 30-60 minutes. The cyclized product will begin to crystallize out of the hot solvent.

    • Rationale: The high thermal energy is required to overcome the activation energy for the 6-electron electrocyclization that forms the quinoline ring.[10]

  • Isolation and Purification:

    • Allow the mixture to cool to a safe temperature (e.g., below 100 °C).

    • Filter the crystalline product.

    • Wash the filter cake thoroughly with a non-polar solvent like hexane or Skellysolve B to remove the residual Dowtherm A.

    • Air-dry the solid product, Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate.

Section 2: Mechanism of Antibacterial Action

Quinolone antibiotics are bactericidal agents that poison two essential bacterial type II topoisomerase enzymes: DNA gyrase (composed of GyrA and GyrB subunits) and Topoisomerase IV (composed of ParC and ParE subunits).[14][15] These enzymes are critical for managing DNA topology during replication, transcription, and repair.[7]

  • DNA Gyrase: Introduces negative supercoils into DNA, a process essential for initiating DNA replication, particularly in Gram-negative bacteria.[16][17]

  • Topoisomerase IV: Primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, a critical final step in cell division. This is the main target in many Gram-positive bacteria.[16][18]

Quinolones bind to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved.[5] This prevents the subsequent re-ligation step, creating a ternary drug-enzyme-DNA complex that acts as a physical roadblock to DNA replication forks and transcription machinery.[16] The accumulation of these stalled complexes leads to the generation of lethal double-strand DNA breaks, triggering the SOS response and ultimately leading to programmed cell death.[5][16]

Quinolone Mechanism of Action Pathway

DNA Bacterial Chromosomal DNA Replication DNA Replication & Transcription DNA->Replication Gyrase DNA Gyrase (Primary target in Gram-negative) Replication->Gyrase Relieves torsional stress TopoIV Topoisomerase IV (Primary target in Gram-positive) Replication->TopoIV Decatenates daughter chromosomes CleavageComplex Transient Enzyme-DNA Cleavage Complex Gyrase->CleavageComplex TopoIV->CleavageComplex Religation DNA Re-ligation (Normal Function) CleavageComplex->Religation Allows DNA strand passage TernaryComplex Stable Ternary Complex (Quinolone-Enzyme-DNA) CleavageComplex->TernaryComplex Quinolone Traps Complex Religation->DNA Restores DNA integrity Quinolone This compound Quinolone->TernaryComplex Block Replication Fork Stall TernaryComplex->Block Inhibits Re-ligation DSB Double-Strand DNA Breaks Block->DSB SOS SOS Response Induction DSB->SOS Death Bacterial Cell Death SOS->Death

Caption: Quinolones trap the enzyme-DNA complex, preventing re-ligation and causing lethal DNA breaks.

Section 3: Protocols for In Vitro Antibacterial Efficacy Testing

The cornerstone of early-stage antibacterial evaluation is determining the compound's Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[19][20]

  • MIC: The lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[21]

  • MBC: The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[19]

Workflow for MIC and MBC Determination

start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate_mic Incubate Plate (37°C, 18-24h) inoculate->incubate_mic read_mic Read MIC Value (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture Proceed to MBC incubate_mbc Incubate Agar Plates (37°C, 18-24h) subculture->incubate_mbc read_mbc Count Colonies (CFU) & Determine MBC incubate_mbc->read_mbc end End read_mbc->end

Caption: Experimental workflow for determining MIC followed by MBC.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for quantitative susceptibility testing.[20][21]

Materials:

  • Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Sterile 96-well U-bottom microtiter plates.

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

  • Sterile saline (0.85% NaCl).

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Expert Tip: A spectrophotometer can be used for precise standardization (absorbance of 0.08-0.13 at 625 nm). This step is critical for reproducibility.[22]

    • Dilute this standardized suspension 1:150 in MHB to obtain the final inoculum density of ~5 x 10⁵ CFU/mL.

  • Plate Preparation:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Prepare a stock solution of the test compound at a concentration twice the highest desired final concentration.

    • Add 200 µL of this compound stock to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Result: Wells 1-10 now contain 100 µL of serially diluted compound. Well 11 (growth control) contains 100 µL of MHB only. Well 12 (sterility control) also contains 100 µL of MHB.

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum (~5 x 10⁵ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12.

    • Result: The final volume in wells 1-11 is 200 µL. The compound concentrations are now halved, and the final bacterial density is ~2.5 x 10⁵ CFU/mL.

  • Incubation and Interpretation:

    • Seal the plate (e.g., with an adhesive film) and incubate at 37°C for 18-24 hours.

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 3.2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a direct continuation of the MIC assay.[19][23]

Procedure:

  • Subculturing:

    • From each well of the MIC plate that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

    • Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

    • Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubation and Interpretation:

    • Incubate the agar plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFUs) on each spot.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

    • Practical Definition: Often, the MBC is defined as the lowest concentration that yields ≤ 0.1% survivors. For an initial inoculum of 5 x 10⁵ CFU/mL, a 99.9% kill corresponds to ≤ 500 CFU/mL. When plating 10 µL, this means observing ≤ 5 colonies.[21]

Data Presentation

Results should be summarized in a clear, tabular format.

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Cpd-1S. aureus ATCC 29213482Bactericidal
Cpd-1E. coli ATCC 259228>64>8Bacteriostatic
CiprofloxacinS. aureus ATCC 292130.250.52Bactericidal
CiprofloxacinE. coli ATCC 259220.0150.032Bactericidal
  • Interpretation Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.

References

  • Wikipedia. Quinolone antibiotic. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 35(1), 48-54. [Link]

  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559. [Link]

  • Science Prof Online. Mode of Action (MOA) of Quinolone Antibiotics. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]

  • Hooper, D. C. (2000). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Szychta, M., & Lesiak, A. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6489. [Link]

  • Hoshino, K., Kitamura, A., & Morrissey, I. (1994). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 38(11), 2623–2627. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Chen, C. R., Malik, M., Snyder, M., & Drlica, K. (1996). DNA gyrase and topoisomerase IV on the bacterial chromosome: Quinolone-induced DNA cleavage. Journal of Molecular Biology, 258(4), 627-637. [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Blower, T. R., Williamson, B. H., & Berger, J. M. (2021). DNA Gyrase as a Target for Quinolones. Molecules, 26(24), 7696. [Link]

  • Navarrete-Vázquez, G., Hidalgo-Figueroa, S., & Torres-Piedra, M. (2012). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 17(11), 13491-13504. [Link]

  • In-silico design of novel quinolone derivatives as antibacterial agents. (2024). Research Paper. [Link]

  • Kumar, A., Kumar, A., & Sharma, G. (2020). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 25(18), 4285. [Link]

  • Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]

  • Emery Pharma. (2024). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • Lopatkin, A. J., & Collins, J. J. (2020). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 1(3), 100187. [Link]

  • BioWorld. (2024). Novel quinolone-derivative tackles microbial resistance. [Link]

  • Bentham Science. (2021). 2-Quinolone-Based Derivatives as Antibacterial Agents: A Review. [Link]

  • Mulugeta, E., & Melaku, Y. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8565-8599. [Link]

  • Kaderabkova, N., & Sukenik, L. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Methods in Molecular Biology. [Link]

  • Antibacterial Activity and Possibly Made of Action of Isoquinoline-3-Carboxylic Acid. (2023). Journal of Agricultural and Food Chemistry. [Link]

  • Reddy, J. R. C., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 754-759. [Link]

  • Wang, D. C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2214. [Link]

  • Hvizdáková, N., et al. (2021). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Abdi, B., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry, 2021, 9988941. [Link]

  • Gibhard, L., et al. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. Journal of Medicinal Chemistry, 56(17), 6849–6860. [Link]

  • Li, G. T., et al. (2008). Ethyl 3,7-dichloroquinoline-8-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2408. [Link]

  • de Sá, C. B., et al. (2022). In silico, in vitro, and in vivo investigation of antioxidant potential and toxicity of ethyl ferulate. Drug and Chemical Toxicology, 45(4), 1769-1779. [Link]

  • Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225. [Link]

  • Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses, 26, 19. [Link]

  • PrepChem.com. Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. [Link]

  • mzCloud. Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. [Link]

  • Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. (2014). Archiv der Pharmazie, 347(6), 405-415. [Link]

Sources

Application Notes & Protocols: Ethyl 5,7-difluoroquinoline-3-carboxylate as a Foundational Intermediate for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its rigid, planar nature and capacity for diverse functionalization make it an ideal framework for designing potent and selective enzyme inhibitors.[1][2] Specifically, in the realm of oncology, quinoline-based molecules have emerged as powerful kinase inhibitors, targeting aberrant signaling pathways that drive tumor progression.[2][3] This document provides a detailed guide on the synthesis and strategic utilization of Ethyl 5,7-difluoroquinoline-3-carboxylate, a key intermediate for developing next-generation kinase inhibitors. The strategic placement of fluorine atoms at the 5- and 7-positions can significantly enhance metabolic stability, membrane permeability, and binding affinity. We present field-proven protocols, explain the causality behind experimental choices, and illustrate the pathways for elaborating this intermediate into potent therapeutic candidates.

The Strategic Importance of the 5,7-Difluoroquinoline Scaffold

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][4] Small molecule kinase inhibitors represent a major class of targeted therapies.[5][6][7] The quinoline core serves as an effective pharmacophore that can be decorated with substituents to achieve high potency and selectivity against specific kinase targets.

The introduction of fluorine atoms offers several advantages in drug design:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions within the ATP-binding pocket of kinases.

  • Physicochemical Properties: Fluorination can modulate pKa and lipophilicity, improving cell permeability and oral bioavailability.

This compound is an ideal starting point because it incorporates these benefits while providing three key points for chemical modification: the C3-ester, the C4-position, and the quinoline nitrogen.

Synthesis of the Core Intermediate: A Modern Approach

The most reliable and versatile method for constructing the 4-quinolone core is the Gould-Jacobs reaction.[8][9][10] This thermal cyclization process begins with the condensation of an aniline derivative with an ethoxymethylenemalonate ester.[10][11]

The Gould-Jacobs Reaction Pathway

The synthesis proceeds in two main stages:

  • Condensation: Nucleophilic substitution of the ethoxy group from diethyl ethoxymethylenemalonate (DEEM) by the aniline (3,5-difluoroaniline in this case).

  • Thermal Cyclization: An intramolecular 6-electron cyclization at high temperature, typically in a high-boiling solvent like Dowtherm A, to form the quinoline ring system.[9][10]

Modern adaptations using microwave irradiation or specialized reagents like Eaton's reagent (P₂O₅ in methanesulfonic acid) can significantly improve yields, reduce reaction times, and offer milder conditions.[9][12]

Gould_Jacobs_Workflow start_node 3,5-Difluoroaniline + DEEM intermediate_node Anilidomethylenemalonate Intermediate start_node->intermediate_node Condensation (100-130 °C) final_node Ethyl 5,7-difluoro-4-hydroxy quinoline-3-carboxylate intermediate_node->final_node Thermal Cyclization (>250 °C or MW/Eaton's)

Figure 1: General workflow for the Gould-Jacobs synthesis of the target intermediate.

Detailed Synthesis Protocols

Protocol 1: Classical Thermal Cyclization

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.[9][13]

  • Step 1: Condensation

    • In a round-bottom flask, combine 3,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).

    • Heat the neat mixture to 120-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.

    • Allow the mixture to cool slightly and remove the ethanol byproduct under reduced pressure. The resulting viscous oil is the anilidomethylenemalonate intermediate and can often be used in the next step without further purification.

  • Step 2: Cyclization

    • In a separate flask equipped with a condenser, heat a high-boiling solvent such as Dowtherm A to 250-260 °C.

    • Causality: Dowtherm A is used because its high boiling point (~257 °C) provides the necessary thermal energy to overcome the activation barrier for the 6-electron electrocyclization.[10]

    • Slowly add the crude intermediate from Step 1 to the pre-heated solvent.

    • Maintain the temperature for 30-60 minutes. The product will precipitate out of the hot solvent.

    • Cool the mixture to below 100 °C and add hexane or cyclohexane to dilute the Dowtherm A and facilitate further precipitation.

    • Filter the solid product, wash thoroughly with hexane to remove the solvent, and dry under vacuum. The product is Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate.

Protocol 2: Microwave-Assisted Synthesis

This modern approach accelerates the reaction, often leading to cleaner products and higher yields.[9][12]

  • Step 1: Combined Condensation & Cyclization

    • In a 10 mL microwave vial, add 3,5-difluoroaniline (1.0 eq) and DEEM (3.0 eq).

    • Causality: Using an excess of DEEM allows it to act as both a reagent and a high-boiling solvent suitable for microwave heating.[9]

    • Seal the vial and place it in a microwave reactor.

    • Heat the mixture to 250 °C and hold for 10-20 minutes.

    • Cool the vial to room temperature. The product should precipitate.

    • Filter the solid, wash with ice-cold acetonitrile or ethanol, and dry under vacuum to yield Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate.

Elaboration of the Intermediate into Kinase Inhibitors

The synthesized intermediate is a versatile platform. The most common strategy for creating kinase inhibitors involves converting the C3-ester into an amide. This amide moiety can then be tailored to interact with specific residues in the target kinase's binding pocket.

General Elaboration Pathway

The process typically involves three key transformations:

  • Chlorination: Conversion of the C4-hydroxyl group to a chloride using reagents like phosphorus oxychloride (POCl₃). This activates the position for subsequent nucleophilic substitution, a common feature in many kinase inhibitors like bosutinib and neratinib.[3]

  • Saponification: Hydrolysis of the ethyl ester at the C3 position to the corresponding carboxylic acid.

  • Amide Coupling: Formation of an amide bond between the C3-carboxylic acid and a selected amine, often facilitated by standard coupling reagents (e.g., HATU, HOBt/EDC).

Elaboration_Workflow start Ethyl 5,7-difluoro-4-hydroxy quinoline-3-carboxylate chlorinated Ethyl 4-chloro-5,7-difluoro quinoline-3-carboxylate start->chlorinated POCl₃ (Reflux) amine1 + R₁-NH₂ (Nucleophilic Substitution) chlorinated->amine1 hydrolyzed 4-Substituted-5,7-difluoro quinoline-3-carboxylic acid amine2 + R₂-NH₂ (Amide Coupling) hydrolyzed->amine2 final_inhibitor Final Kinase Inhibitor (Amide Derivative) amine1->hydrolyzed 1. Nu-Ar Substitution 2. Saponification (NaOH) amine2->final_inhibitor Coupling Reagents (e.g., HATU)

Figure 2: A representative workflow for elaborating the core intermediate into a final kinase inhibitor.

Protocol: From Intermediate to Final Compound
  • Step 1: Chlorination of the C4-Position

    • Suspend Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).[14]

    • Causality: POCl₃ serves as both the reagent and solvent, efficiently converting the hydroxyl group into a good leaving group (chloride).

    • Reflux the mixture for 2-4 hours until TLC indicates complete conversion.

    • Cool the reaction to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

    • Neutralize with a saturated sodium bicarbonate solution and extract the product with dichloromethane or ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate.

  • Step 2: Saponification to Carboxylic Acid

    • Dissolve the chloro-ester from Step 1 in a mixture of THF/ethanol and water.

    • Add sodium hydroxide (2-3 eq) and stir at room temperature or gentle heat (50 °C) for 1-3 hours.

    • Monitor the reaction by TLC. Once the starting material is consumed, remove the organic solvent under reduced pressure.

    • Acidify the remaining aqueous solution with 1N HCl to a pH of ~2-3. The carboxylic acid will precipitate.

    • Filter the solid, wash with water, and dry thoroughly.

  • Step 3: Amide Coupling

    • Dissolve the carboxylic acid from Step 2 (1.0 eq) in a suitable solvent like DMF or dichloromethane.

    • Add a coupling reagent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir for 10 minutes.

    • Causality: Coupling reagents activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine, thus facilitating efficient amide bond formation under mild conditions.

    • Add the desired amine (R-NH₂, 1.2 eq) to the mixture.

    • Stir at room temperature for 2-12 hours.

    • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.

Targeted Kinase Pathways and Inhibitor Potency

Quinoline-based inhibitors have shown remarkable efficacy against a range of tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src-family kinases.[2][3] These kinases are central nodes in signaling pathways that control cell proliferation, survival, and angiogenesis.

RTK_Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk output Cell Proliferation, Survival, Angiogenesis erk->output akt Akt pi3k->akt akt->output inhibitor Quinoline-based Inhibitor inhibitor->receptor Inhibition

Figure 3: Simplified signaling pathway of a Receptor Tyrosine Kinase (RTK) showing the point of action for quinoline-based inhibitors.

Representative Activity of Fluorinated Quinoline Inhibitors

The potency of kinase inhibitors is typically measured by their half-maximal inhibitory concentration (IC₅₀). The table below summarizes the activity of representative fluorinated quinoline and related quinazoline inhibitors against various cancer-related kinases, demonstrating the potential of this scaffold.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Quinoxalinone DerivativeEGFR (L858R/T790M/C797S)3.04 - 10.50[15]
Quinoline Derivativec-Met19 - 64[3]
3-Quinoline Carboxylic AcidProtein Kinase CK2650 - 18,200[16]
Quinazoline-Isatin HybridVEGFR-276[17]
Quinazoline-Isatin HybridEGFR83[17]

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of potent and selective kinase inhibitors. Its preparation via the robust Gould-Jacobs reaction, followed by systematic chemical elaboration, provides a clear and adaptable pathway for drug discovery professionals. The strategic incorporation of fluorine enhances the drug-like properties of the final compounds, making this scaffold a cornerstone for developing next-generation targeted cancer therapies. The protocols and workflows detailed herein offer a validated starting point for researchers aiming to explore this promising chemical space.

References

  • Gould–Jacobs reaction. Wikipedia.[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.[Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.[Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI.[Link]

  • Quinoline Series: Synthesis. openlabnotebooks.org.[Link]

  • Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed.[Link]

  • Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. PubMed.[Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.[Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI.[Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed.[Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). MDPI.[Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors. Journal of American Science.[Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.[Link]

  • Discovery of Clinical Candidate ... a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. PubMed.[Link]

  • Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. ResearchGate.[Link]

  • Ethyl 3,7-dichloroquinoline-8-carboxylate. PubMed Central.[Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. PubMed Central.[Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV.[Link]

  • Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. MDPI.[Link]

  • Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PubMed Central.[Link]

  • Kinase Targeted Anticancer Agents: A Perspective. NUST Journal of Natural Sciences.[Link]

  • Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PubMed.[Link]

  • FL30: an epidermal growth factor kinase inhibitor overcoming T790M and C797S mutations through unique conformational modulation mechanism. PubMed.[Link]

  • Hot Topics: Trends in kinase drug discovery: twenty years of successfully targeting the kinome. guidetopharmacology blog.[Link]

  • 4,7-dichloroquinoline. Organic Syntheses Procedure.[Link]

  • Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. PrepChem.com.[Link]

  • Discovery of 5-[5-Fluoro-2-oxo-1,2- dihydroindol-(3 Z )-ylidenemethyl]-2,4- dimethyl-1 H -pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor... ResearchGate.[Link]

Sources

Application Notes & Protocols: Investigating the Anti-Cancer Potential of Ethyl 5,7-difluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-malarial, anti-bacterial, and anti-neoplastic properties.[1][2][3] The derivatization of the quinoline ring system, particularly at the 3-position with a carboxylate group, has yielded compounds with significant antiproliferative effects against various cancer cell lines.[1][2][3] Furthermore, the introduction of fluorine substituents can enhance metabolic stability, binding affinity, and cell permeability, making fluorinated quinolines an area of active investigation in oncology drug discovery.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of Ethyl 5,7-difluoroquinoline-3-carboxylate in cancer research. While direct studies on this specific molecule are emerging, this guide is built upon the established anti-cancer activities of the broader class of quinoline-3-carboxylate and fluoroquinolone derivatives.[5][6] We will explore a hypothetical mechanism of action and provide detailed protocols for its investigation and validation.

Hypothesized Mechanism of Action: Induction of Apoptosis via Intrinsic Pathway

Based on extensive research into structurally related quinoline-3-carboxylate derivatives, a primary anti-cancer mechanism is the induction of apoptosis.[1][2][3] Many compounds in this class have been shown to trigger the intrinsic apoptotic pathway.[1][2][3] This pathway is initiated by intracellular stress signals, leading to the activation of a cascade of caspase enzymes, ultimately resulting in programmed cell death. The proposed signaling pathway for this compound is depicted below.

G cluster_cell Cancer Cell Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion Induces Mitochondrial Outer Membrane Permeabilization (MOMP) Bax/Bak Bax/Bak Activation Mitochondrion->Bax/Bak Cytochrome_c Cytochrome c Release Bax/Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflows and Protocols

To validate the anti-cancer potential and hypothesized mechanism of action of this compound, a systematic series of in vitro assays is recommended. The following protocols provide a robust framework for this investigation.

Experimental Workflow Overview

G Start Start: Characterization of This compound CellViability Protocol 1: Cell Viability Assay (MTT or CellTiter-Glo®) Start->CellViability IC50 Determine IC50 Values CellViability->IC50 ApoptosisAssay Protocol 2: Apoptosis Quantification (Annexin V/PI Staining) IC50->ApoptosisAssay CaspaseActivity Protocol 3: Caspase Activation Assay (Caspase-Glo® 3/7, 8, 9) ApoptosisAssay->CaspaseActivity MechanismValidation Mechanism of Action Validated CaspaseActivity->MechanismValidation End End: Lead Compound for Further Development MechanismValidation->End

Caption: A stepwise experimental workflow for the in vitro evaluation of the compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen is crucial for identifying susceptible cancer cell lines and determining the appropriate concentration range for subsequent mechanistic studies.

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], K562 [leukemia], A549 [lung], HeLa [cervical]).

  • Normal cell line for selectivity assessment (e.g., HEK293).

  • This compound (stock solution in DMSO).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Multi-well spectrophotometer.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Quantitative Data Summary (Hypothetical):

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma0.3 - 5.0
K562Chronic Myelogenous Leukemia0.1 - 2.5
A549Lung Carcinoma1.0 - 10.0
HeLaCervical Cancer0.5 - 7.5
HEK293Normal Kidney> 50

Note: The hypothetical IC50 values are based on reported activities of similar quinoline-3-carboxylate derivatives against these cell lines.[1][3]

Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with this compound.

Rationale: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it useful for identifying late apoptotic and necrotic cells.

Materials:

  • Cancer cell line of interest (selected based on IC50 results).

  • This compound.

  • Annexin V-FITC Apoptosis Detection Kit.

  • 6-well plates.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Protocol 3: Caspase Activity Assays (Caspase-Glo® 3/7, 8, 9)

Objective: To determine which caspase pathways are activated by this compound.

Rationale: Caspases are a family of proteases that play a central role in apoptosis. Caspase-9 is an initiator caspase in the intrinsic pathway, while Caspase-8 is an initiator caspase in the extrinsic pathway. Both pathways converge on the activation of executioner caspases, such as Caspase-3 and -7. Measuring the activity of these specific caspases can elucidate the apoptotic pathway involved.

Materials:

  • Cancer cell line of interest.

  • This compound.

  • Caspase-Glo® 3/7, 8, and 9 Assay Systems.

  • White-walled 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Assay Reagent Addition: Add the Caspase-Glo® reagent directly to the wells according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle-treated control to determine the fold-change in caspase activity. A significant increase in Caspase-9 and Caspase-3/7 activity would support the hypothesized intrinsic pathway of apoptosis.

Conclusion and Future Directions

The protocols outlined in this guide provide a comprehensive framework for the initial in vitro characterization of this compound as a potential anti-cancer agent. Based on the established literature for this class of compounds, it is anticipated that this molecule will exhibit cytotoxic activity against various cancer cell lines, likely through the induction of apoptosis via the intrinsic pathway.[1][2][3]

Positive results from these assays would warrant further investigation, including:

  • Western Blot Analysis: To examine the expression levels of key apoptotic proteins such as Bcl-2, Bax, and cleaved PARP.

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.[6][7]

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity in animal models.

The exploration of this compound and its analogs represents a promising avenue for the development of novel and effective cancer therapeutics.

References

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1699–1711. [Link]

  • Bentham Science Publishers. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Retrieved from [Link]

  • PubMed. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]

  • Sharma, P. C., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 10, S3339-S3376. [Link]

  • ResearchGate. (n.d.). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • Reddy, J. R., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 564-569. [Link]

  • Czura, A., et al. (2023). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 28(14), 5408. [Link]

  • Wang, D. C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2214. [Link]

  • ResearchGate. (n.d.). An efficient synthesis of ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4- dihydro-[1][3]thiazeto[3,2-a]quinoline-3-carboxylate as intermediate of the prulifloxacin containing tricyclic fluoroquinolone. Retrieved from [Link]

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]

  • Singh, S., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Scientific Reports, 9(1), 11784. [Link]

  • An, Z. L., et al. (2008). Ethyl 3,7-dichloroquinoline-8-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2258. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, Characterization, and Anti-tubercular activity of Novel Ethyl-3-benzoyl-6, 8-difluoroindolizine-1-carboxylate Analogues: Molecular Target Identification and Molecular Docking Studies. Retrieved from [Link]

  • Leblanc, E., et al. (2021). Development of 2-(5,6,7-Trifluoro-1 H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor Targeting Its Binding Function-3 for the Treatment of Castration-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 64(20), 14968–14982. [Link]

  • Li, C., et al. (2018). 1-Pyrroline-5-carboxylate released by prostate Cancer cell inhibit T cell proliferation and function by targeting SHP1/cytochrome c oxidoreductase/ROS Axis. Journal for ImmunoTherapy of Cancer, 6(1), 143. [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6296. [Link]

  • Nagle, A., et al. (2018). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 61(24), 11333–11349. [Link]

  • Kumar, A., et al. (2011). Novel, Broad Spectrum Anticancer Agents Containing the Tricyclic 5:7:5-Fused Diimidazodiazepine Ring System. ACS Medicinal Chemistry Letters, 2(1), 53–57. [Link]

  • PrepChem. (n.d.). Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. Retrieved from [Link]

Sources

Application Notes & Protocols: Evaluating the Cytotoxicity of Ethyl 5,7-difluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, recognized as a "privileged scaffold" in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer properties.[1][2][3] These compounds have been shown to exert cytotoxic effects on various cancer cell lines, often through mechanisms such as the induction of apoptosis and inhibition of key cellular pathways.[2][4] Ethyl 5,7-difluoroquinoline-3-carboxylate belongs to this important class of molecules. As with any potential therapeutic agent, a thorough evaluation of its cytotoxic profile is a critical first step in the drug discovery and development pipeline.[5]

This document provides a comprehensive, field-proven protocol for determining the in vitro cytotoxicity of this compound using the XTT assay. This colorimetric assay is a reliable and sensitive method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale to ensure robust and reproducible results.

Principle of the XTT Cytotoxicity Assay

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a quantitative colorimetric method to measure cellular metabolic activity. The core principle relies on the ability of metabolically active, viable cells to reduce the yellow, water-soluble tetrazolium salt (XTT) into a water-soluble orange formazan product.[6]

This bioreduction is primarily carried out by mitochondrial dehydrogenase enzymes, such as NADH dehydrogenase, which are essential for cellular respiration and energy production. The amount of the orange formazan dye produced is directly proportional to the number of living, metabolically active cells in the culture.[6] Unlike the related MTT assay, the formazan product of XTT is soluble in aqueous solution, thus eliminating the need for a final solubilization step and simplifying the experimental workflow.[8] The quantity of formazan is determined by measuring its absorbance with a spectrophotometer (ELISA reader) at a wavelength of 450-500 nm. A decrease in the absorbance value in treated cells compared to untreated controls indicates a loss of cell viability and the cytotoxic effect of the tested compound.

XTT_Principle cluster_cell Metabolically Active Cell Mitochondria Mitochondria Formazan Formazan (Orange, Water-Soluble) Mitochondria->Formazan Reduction XTT XTT (Yellow, Water-Soluble) XTT->Mitochondria Enters Cell Absorbance Measure Absorbance (450-500 nm) Formazan->Absorbance Quantification

Caption: Principle of the XTT cell viability assay.

Experimental Design & Key Parameters

Proper experimental design is crucial for obtaining reliable and interpretable cytotoxicity data. This includes the selection of an appropriate cell line, determination of a relevant concentration range for the test compound, and the inclusion of necessary controls.

ParameterRecommendation & Rationale
Cell Line Select cell lines relevant to the intended therapeutic area (e.g., A549 lung carcinoma, MCF-7 breast carcinoma). Include a non-cancerous cell line (e.g., IMR-90) to assess selective cytotoxicity.[9]
Seeding Density Optimize for logarithmic growth throughout the experiment. A typical starting point for a 96-well plate is 5,000-10,000 cells/well.[10] This must be determined empirically for each cell line.
Compound Concentrations Use a wide range of concentrations in a serial dilution (e.g., 0.1 µM to 100 µM) to generate a full dose-response curve and accurately determine the IC50 value.
Incubation Time A 24 to 72-hour exposure period is common for cytotoxicity studies.[3] The optimal time may depend on the compound's mechanism of action.
Controls Untreated Control: Cells with medium only (represents 100% viability). Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO) to rule out solvent toxicity. Blank Control: Medium without cells to measure background absorbance.[11] Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to validate assay performance.
Detailed Protocol: XTT Cytotoxicity Assay

This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other formats.

Part 1: Materials and Reagents
  • Biological Materials:

    • Selected cancer and non-cancerous cell lines

    • Complete cell culture medium (e.g., DMEM, RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

  • Test Compound:

    • This compound

    • Dimethyl sulfoxide (DMSO), cell culture grade

  • Assay Reagents:

    • XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron-coupling reagent/activator)[6]

    • Phosphate-Buffered Saline (PBS), sterile

  • Equipment & Consumables:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Inverted microscope

    • Microplate spectrophotometer (ELISA reader) with a 450-500 nm filter

    • Sterile 96-well flat-bottom cell culture plates

    • Multichannel pipette

    • Sterile pipette tips and reagent reservoirs

    • Hemocytometer or automated cell counter

Part 2: Experimental Workflow

Caption: Overall workflow for the cytotoxicity assessment.

Part 3: Step-by-Step Procedure

Day 1: Cell Seeding

  • Cell Preparation: Harvest exponentially growing cells using Trypsin-EDTA. Neutralize with complete medium and centrifuge.

  • Cell Counting: Resuspend the cell pellet in a known volume of complete medium. Count the cells using a hemocytometer and assess viability (should be >95%).

  • Seeding: Dilute the cell suspension to the predetermined optimal seeding density (e.g., 2 x 10⁵ cells/mL for a target of 10,000 cells/100 µL).

  • Plate Cells: Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate. Leave the perimeter wells filled with sterile PBS to minimize evaporation (the "edge effect").

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.[12]

Day 2: Compound Treatment

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 100 mM).

  • Prepare Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

  • Treat Cells: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the appropriate concentrations of the test compound, vehicle control, or medium-only control to the designated wells.

  • Incubation: Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).

Day 3/4/5: XTT Assay and Data Acquisition

  • Reagent Preparation: Immediately before use, prepare the XTT working solution according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent with the electron-coupling reagent.[6] Warm reagents to 37°C if they were stored frozen.[8]

  • Add XTT Reagent: Add 50 µL of the freshly prepared XTT working solution to each well, including controls.[6][10]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, protected from light. The optimal incubation time can vary between cell types and should be determined empirically by observing the color change in the untreated control wells.

  • Read Absorbance: Gently shake the plate to ensure a homogenous mixture. Measure the absorbance of each well using a microplate reader at a wavelength between 450 nm and 500 nm. A reference wavelength of 660 nm is recommended to correct for non-specific background absorbance.[10][11]

Data Analysis and Interpretation
  • Background Correction: Subtract the absorbance reading of the blank (medium only) from all other readings. If a reference wavelength was used, subtract the 660 nm reading from the 450 nm reading for each well.[10]

    • Corrected Absorbance = (Absorbance_450nm) - (Absorbance_660nm) - (Absorbance_Blank)

  • Calculate Percent Viability: Determine the percentage of cell viability for each concentration relative to the untreated control cells.

    • % Viability = (Corrected Absorbance_Sample / Corrected Absorbance_Untreated Control) x 100

  • Generate Dose-Response Curve: Plot the percent viability on the Y-axis against the log of the compound concentration on the X-axis.

  • Determine IC50 Value: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (like GraphPad Prism) to calculate the IC50 value. The IC50 is the concentration of the compound that inhibits cell viability by 50%.

References
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). Bioorganic & Medicinal Chemistry.
  • Protocol Guide: XTT Assay for Cell Viability and Prolifer
  • Cell Viability Assay | Essential Methods & Applic
  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (n.d.).
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011).
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). SpringerLink.
  • LDH assay kit guide: Principles and applic
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.).
  • Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Deriv
  • Six Common Methods for Cell Viability Assay: Principles, Applic
  • Cell Viability Assays - Assay Guidance Manual. (2013).
  • Validation Study of In Vitro Cytotoxicity Test Methods. (2025).
  • LDH cytotoxicity assay. (2024). Protocols.io.
  • MTT assay protocol. (n.d.). Abcam.
  • Cytotoxic effects of synthesized quinoline derivatives on the viability... (n.d.).
  • XTT Proliferation Assay Protocol. (n.d.). University of California, San Diego.
  • Overview of Cell Viability and Survival. (n.d.). Cell Signaling Technology.
  • LDH Assay. (n.d.). Cell Biologics, Inc.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Viability assay. (n.d.). Grokipedia.
  • CyQUANT XTT Cell Viability Assay Protocol. (n.d.). Thermo Fisher Scientific.
  • How to Measure Cell Viability. (2019).
  • Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. (1997). Journal of Toxicology Sciences.
  • XTT Assay. (n.d.).
  • Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.
  • Validation of In Vitro Assays to Measure Cytotoxicity in 3D Cell Cultures. (2014). SelectScience.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019).
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI.
  • A Quick Introduction to Graphviz. (2017). Ryan Plant.
  • Graphviz workflow 1. (2023). YouTube.
  • Graphviz. (n.d.). Graphviz.org.
  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)
  • Graphviz tutorial. (2021). YouTube.
  • Graphviz Examples and Tutorial. (n.d.). Sketchviz.
  • Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.).
  • Design, Synthesis, Characterization, and Anti-tubercular activity of Novel Ethyl-3-benzoyl-6, 8-difluoroindolizine-1-carboxylate Analogues: Molecular Target Identification and Molecular Docking Studies. (n.d.).
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.).

Sources

Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies of Ethyl 5,7-difluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold and the Promise of Ethyl 5,7-difluoroquinoline-3-carboxylate

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties[1][2][3]. The biological versatility of quinoline derivatives stems from their ability to intercalate into DNA, inhibit key enzymes, and modulate various signaling pathways[1][4]. The introduction of specific substituents onto the quinoline ring system allows for the fine-tuning of these activities, making it a fertile ground for structure-activity relationship (SAR) studies aimed at developing novel therapeutics with enhanced potency and selectivity[5].

This technical guide focuses on This compound , a promising starting point for SAR-driven drug discovery. The presence of two fluorine atoms on the benzene ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, while the ethyl carboxylate group at the 3-position is a key pharmacophoric feature known to be crucial for the biological activity of many quinoline-based drugs[4][6]. These structural motifs suggest potential as an inhibitor of enzymes like dihydroorotate dehydrogenase (DHODH) or bacterial topoisomerases[4][7].

This document provides a comprehensive framework for initiating SAR studies on this compound. It outlines a proposed synthetic strategy, details protocols for the synthesis of new analogs, and provides methodologies for their biological evaluation. The causality behind experimental choices is explained to empower researchers in their drug development endeavors.

Proposed Synthetic Route for this compound

A plausible and efficient method for the synthesis of the title compound is the Gould-Jacobs reaction. This established method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.

Protocol 1: Synthesis of this compound

Materials:

  • 3,5-difluoroaniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether (or Dowtherm A)

  • Ethanol

  • Hexane

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Condensation: In a round-bottom flask, combine equimolar amounts of 3,5-difluoroaniline and diethyl ethoxymethylenemalonate. Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the intermediate, ethyl α-carbethoxy-β-(3,5-difluoroanilino)acrylate.

  • Cyclization: In a separate flask equipped with a reflux condenser, heat diphenyl ether to approximately 250 °C. Slowly add the crude intermediate from the previous step to the hot diphenyl ether. Maintain the temperature for 30-60 minutes to effect cyclization.

  • Isolation and Purification: Cool the reaction mixture and add hexane to precipitate the crude product. Filter the solid and wash with hexane to remove the diphenyl ether. The crude product is ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate.

  • Chlorination (Optional, for further modification): To convert the 4-hydroxy group to a more reactive chloro group for subsequent nucleophilic substitution, the product from step 3 can be refluxed with phosphorus oxychloride (POCl₃)[8][9].

  • Saponification and Re-esterification (if necessary): If the cyclization leads to the carboxylic acid, the ester can be reformed by standard esterification methods (e.g., refluxing in ethanol with a catalytic amount of sulfuric acid).

Rationale for Synthetic Choices: The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinoline-3-carboxylates. The use of a high-boiling solvent like diphenyl ether facilitates the high temperatures required for the intramolecular cyclization.

Visualization of the Synthetic Pathway:

synthetic_pathway cluster_reactants Reactants reactant1 3,5-difluoroaniline intermediate Ethyl α-carbethoxy-β- (3,5-difluoroanilino)acrylate reactant1->intermediate Condensation (100-120°C) reactant2 Diethyl ethoxymethylenemalonate reactant2->intermediate Condensation (100-120°C) product Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate intermediate->product Cyclization (Diphenyl ether, 250°C)

Caption: Proposed synthesis of Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate via the Gould-Jacobs reaction.

Strategy for Structure-Activity Relationship (SAR) Studies

The core structure of this compound offers several key positions for chemical modification to probe the SAR and optimize for a desired biological activity. The primary points of diversification are the C2, C4, and C8 positions, as well as modifications of the C3-carboxylate group.

Proposed Modifications for SAR Exploration:

Position of ModificationProposed Functional GroupsRationale for Modification
C2-Position - Small alkyl groups (methyl, ethyl)- Aryl or heteroaryl rings- Hydrogen bond donors/acceptors (e.g., -NH₂, -OH)To probe the steric and electronic requirements of the binding pocket. Bulky hydrophobic substituents at C2 are often necessary for DHODH inhibition[7].
C3-Position (Ester) - Saponification to carboxylic acid- Amidation with various amines (primary, secondary, cyclic)- Reduction to alcoholThe carboxylic acid at C3 is often essential for activity against bacterial topoisomerases and DHODH[4]. Amide derivatives can improve cell permeability and introduce new interaction points[1].
C4-Position (Hydroxy) - Conversion to chloro and subsequent nucleophilic substitution with amines, thiols, or alcohols.To explore interactions with the solvent-exposed region of the target and to modulate physicochemical properties.
C5, C7-Position (Fluoro) - Replacement with other halogens (Cl, Br)- Introduction of small alkyl or alkoxy groupsTo systematically evaluate the effect of electron-withdrawing/donating groups on the quinoline ring and their impact on activity and metabolism.
C8-Position - Introduction of small substituents (e.g., -CH₃, -OCH₃, -Cl)To investigate the impact of substitution at this position on the overall conformation and electronic properties of the molecule.

Visualization of SAR Strategy:

SAR_Strategy cluster_modifications Points of Diversification Core This compound Core C2 C2-Position (Alkyl, Aryl) Core->C2 Steric/Electronic Interactions C3 C3-Position (Acid, Amide) Core->C3 Pharmacophore Modification C4 C4-Position (Amines, Thiols) Core->C4 Solvent Exposed Region C8 C8-Position (Small substituents) Core->C8 Conformational Effects

Caption: Key positions for structural modification in the SAR study of this compound.

Protocols for Biological Evaluation

A tiered approach to biological evaluation is recommended, starting with broad cytotoxicity screening, followed by specific mechanistic assays based on the hypothesized targets.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells and serves as a primary screen for anticancer activity[10].

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of the synthesized quinoline derivatives in the cell culture medium. The final DMSO concentration should be kept below 0.5%.

  • Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂[10].

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Visualization of the MTT Assay Workflow:

MTT_Workflow start Seed Cancer Cells in 96-well plate step1 Add serially diluted quinoline derivatives start->step1 step2 Incubate for 48-72 hours step1->step2 step3 Add MTT solution step2->step3 step4 Incubate for 4 hours step3->step4 step5 Add solubilization buffer step4->step5 end Measure absorbance at 570 nm & Calculate IC₅₀ step5->end

Caption: General workflow for assessing cell viability using the MTT assay.[11]

Protocol 3: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

Given that quinoline carboxylic acids are known inhibitors of DHODH, this enzymatic assay is a logical next step for mechanistic investigation[4][7].

Materials:

  • Recombinant human DHODH

  • Decylubiquinone (co-substrate)

  • Dihydroorotate (substrate)

  • 2,6-dichloroindophenol (DCIP) (electron acceptor)

  • Assay buffer (e.g., Tris-HCl with detergent)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DHODH, and decylubiquinone in a 96-well plate.

  • Add the test compounds at various concentrations to the wells.

  • Pre-incubate the plate for a short period to allow for compound binding to the enzyme.

  • Initiate the reaction by adding dihydroorotate.

  • Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ values by plotting the reaction rate against the compound concentration.

Data Interpretation and Iterative Design

The data generated from these assays will form the basis of the SAR. A systematic analysis of how changes in chemical structure affect biological activity will guide the design of the next generation of compounds. For instance, if amidation of the C3-carboxylate leads to a significant increase in potency, further exploration of different amine substituents would be warranted. Conversely, if modifications at the C2 position consistently abolish activity, this would suggest a tight steric constraint in the binding pocket at that position. This iterative cycle of design, synthesis, and testing is the cornerstone of successful drug discovery campaigns.

Conclusion

This compound represents a valuable starting point for the development of novel therapeutic agents. The strategic application of SAR principles, guided by the protocols and rationale outlined in this document, will enable researchers to systematically explore the chemical space around this promising scaffold. The combination of targeted synthesis and robust biological evaluation will be instrumental in identifying new quinoline derivatives with enhanced potency, selectivity, and drug-like properties.

References

  • BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis.
  • BenchChem. (2025). Structure-activity relationship of quinoline carboxylic acids.
  • Bero, J., Ganfon, H., Jonville, M. C., Frederich, M., Gbaguidi, F., DeMol, P., Moudachirou, M., & Quetin-Leclercq, J. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Antimicrobial Agents and Chemotherapy, 55(1), 203-211. Retrieved from [Link]

  • Chen, S. F., Papp, L. M., Ardecky, R. J., Rao, G. V., Hesson, D. P., Forbes, M., & Dexter, D. L. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity.
  • Khan, I., Ibrar, A., Abbas, N., & Mahmood, A. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Letters in Drug Design & Discovery, 17(1), 108-118. Retrieved from [Link]

  • Kumar, A., Sharma, S., & Kumar, R. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. Retrieved from [Link]

  • ResearchGate. (n.d.). Scoring values of quinoline derivatives. Retrieved from [Link]

  • BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • SAR QSAR Environ Res. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. 25(3), 189-203. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. Retrieved from [Link]

Sources

The Strategic Synthesis and Application of Ethyl 5,7-difluoroquinoline-3-carboxylate as a Precursor to Advanced Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and notably, anti-inflammatory properties.[1][2] Its rigid, bicyclic aromatic structure provides a versatile scaffold for functionalization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Within this class of compounds, Ethyl 5,7-difluoroquinoline-3-carboxylate stands out as a key intermediate, offering strategically positioned fluorine atoms that can enhance metabolic stability and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis of this valuable precursor and its subsequent application in the development of potent anti-inflammatory agents.

Part 1: Synthesis of Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate via the Gould-Jacobs Reaction

The cornerstone of synthesizing the quinoline core of our target molecule is the Gould-Jacobs reaction.[3] This robust and versatile method involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the 4-hydroxyquinoline-3-carboxylate scaffold.

Causality in Experimental Design:

The choice of 3,5-difluoroaniline as the starting material is deliberate. The meta-disposed electron-withdrawing fluorine atoms influence the regioselectivity of the cyclization, directing the formation of the 5,7-difluoro substituted quinoline. The high temperatures employed in the cyclization step are necessary to overcome the activation energy for the intramolecular 6-electron cyclization.[4] The use of a high-boiling point solvent like Dowtherm A ensures a stable and sufficiently high reaction temperature for efficient ring closure.

Experimental Workflow Diagram:

cluster_synthesis Synthesis of Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate start Start Materials: 3,5-difluoroaniline Diethyl ethoxymethylenemalonate condensation Condensation (100-130°C) start->condensation cyclization Thermal Cyclization (in Dowtherm A, ~250°C) condensation->cyclization isolation Isolation and Purification cyclization->isolation product Product: Ethyl 5,7-difluoro-4-hydroxy- quinoline-3-carboxylate isolation->product

Caption: Workflow for the Gould-Jacobs synthesis.

Detailed Protocol 1: Synthesis of Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate
Parameter Value Notes
Reactants 3,5-difluoroaniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq)Ensure high purity of starting materials.
Solvent Dowtherm AA high-boiling point, inert solvent is crucial.
Temperature Condensation: 100-130°C, Cyclization: ~250°CPrecise temperature control is key for yield and purity.
Reaction Time Condensation: 1-2 hours, Cyclization: 15-30 minutesMonitor by TLC to determine completion.
Work-up Cooling, precipitation with a non-polar solvent, filtrationHexane or petroleum ether can be used for precipitation.
Purification Recrystallization from a suitable solvent (e.g., ethanol)
Expected Yield 70-85%

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask, combine 3,5-difluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture with stirring at 100-130°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the aniline.

  • Removal of Ethanol: After the condensation is complete, remove the ethanol byproduct under reduced pressure.

  • Cyclization: In a separate flask equipped with a reflux condenser, heat Dowtherm A to approximately 250°C. Add the crude condensation product dropwise to the hot Dowtherm A with vigorous stirring. Maintain the temperature for 15-30 minutes to complete the cyclization.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate. Add a non-polar solvent such as hexane or petroleum ether to facilitate further precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove the Dowtherm A. The crude product can be further purified by recrystallization from ethanol to yield Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate as a crystalline solid.

Part 2: Application in the Synthesis of a Potent Anti-Inflammatory Agent

While "this compound" is a valuable building block, its direct biological activity is often moderate. Its true potential lies in its use as a precursor for more complex molecules. A common and effective modification is the conversion of the ethyl ester at the 3-position to a carboxamide. This modification can significantly enhance biological activity by introducing new hydrogen bonding interactions with target proteins.

Here, we propose a synthetic route to a hypothetical, yet plausible, anti-inflammatory agent, N-(2-hydroxyethyl)-5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide , and discuss its potential mechanism of action based on the known pharmacology of similar quinoline derivatives.

Synthetic Pathway Diagram:

cluster_application Synthesis of a Hypothetical Anti-Inflammatory Agent start Ethyl 5,7-difluoro-4-hydroxy- quinoline-3-carboxylate hydrolysis Saponification (e.g., NaOH, H₂O/EtOH) start->hydrolysis acid 5,7-difluoro-4-oxo-1,4-dihydro- quinoline-3-carboxylic acid hydrolysis->acid activation Carboxylic Acid Activation (e.g., SOCl₂, EDCI/HOBt) acid->activation amide_formation Amidation (Ethanolamine) activation->amide_formation product N-(2-hydroxyethyl)-5,7-difluoro- 4-oxo-1,4-dihydroquinoline- 3-carboxamide amide_formation->product

Caption: Proposed synthesis of a quinoline-3-carboxamide.

Detailed Protocol 2: Synthesis of N-(2-hydroxyethyl)-5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide
Parameter Value Notes
Starting Material Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylateFrom Protocol 1.
Reagents NaOH, HCl, Thionyl chloride (or EDCI/HOBt), EthanolamineStandard laboratory reagents.
Solvents Ethanol, Water, Dichloromethane (or DMF)Anhydrous solvents are necessary for the amidation step.
Temperature Hydrolysis: Reflux, Amidation: 0°C to room temperatureTemperature control is important for minimizing side reactions.
Work-up Acidification, extraction, washing, drying, and evaporationStandard organic synthesis work-up procedures.
Purification Column chromatography or recrystallization

Step-by-Step Methodology:

  • Saponification: Suspend Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate (1.0 equivalent) in a mixture of ethanol and 10% aqueous sodium hydroxide. Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2-3 with concentrated hydrochloric acid. The carboxylic acid will precipitate.

  • Isolation of Carboxylic Acid: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly to yield 5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

  • Amidation:

    • Method A (via Acid Chloride): Suspend the dried carboxylic acid (1.0 equivalent) in an anhydrous solvent like dichloromethane containing a catalytic amount of DMF. Add thionyl chloride (1.2 equivalents) dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure. Dissolve the resulting crude acid chloride in anhydrous dichloromethane and add it dropwise to a solution of ethanolamine (1.5 equivalents) and a base like triethylamine (2.0 equivalents) in dichloromethane at 0°C. Stir the reaction mixture overnight at room temperature.

    • Method B (Peptide Coupling): Dissolve the carboxylic acid (1.0 equivalent), ethanolamine (1.2 equivalents), HOBt (1.2 equivalents), and a base like N,N-diisopropylethylamine (2.0 equivalents) in anhydrous DMF. Cool the solution to 0°C and add EDCI (1.2 equivalents). Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final compound.

Part 3: Putative Mechanism of Action and Biological Significance

Quinoline derivatives have been shown to exert their anti-inflammatory effects through various mechanisms.[2] One of the increasingly recognized targets is the NLRP3 inflammasome .[5][6][7] The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, leading to inflammatory responses.

Our hypothetical compound, N-(2-hydroxyethyl)-5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide , is designed to potentially inhibit the NLRP3 inflammasome. The quinoline core can interact with the NLRP3 protein, while the carboxamide moiety can form crucial hydrogen bonds within the binding site, enhancing inhibitory activity. The fluorine atoms at positions 5 and 7 can improve the compound's metabolic stability and membrane permeability, allowing it to reach its intracellular target more effectively.

Signaling Pathway Diagram:

cluster_pathway Proposed Mechanism of Action stimuli Inflammatory Stimuli (e.g., LPS, ATP) nlrp3 NLRP3 Inflammasome Assembly stimuli->nlrp3 caspase1 Caspase-1 Activation nlrp3->caspase1 cytokines Pro-inflammatory Cytokine Maturation (IL-1β, IL-18) caspase1->cytokines inflammation Inflammation cytokines->inflammation inhibitor Quinoline-3-carboxamide Derivative inhibitor->nlrp3 Inhibition

Caption: Inhibition of the NLRP3 inflammasome pathway.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate in the synthesis of novel anti-inflammatory agents. The Gould-Jacobs reaction provides an efficient route to this key precursor. Subsequent modifications, such as the formation of carboxamides, can lead to potent inhibitors of key inflammatory pathways like the NLRP3 inflammasome. The strategic placement of fluorine atoms on the quinoline scaffold is a key design element for enhancing the drug-like properties of the final compounds. Further exploration of derivatives of this compound holds significant promise for the development of next-generation anti-inflammatory therapeutics.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895.
  • Wikipedia. (2023). Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Ethyl 7,8-dimethoxy-4-oxo-1,4-dihydropyrimido[4,5-b]quinoline-2-carboxylate.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • MDPI. (2022). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 27(19), 6289.
  • MDPI. (2022). Synthesis and NLRP3-Inflammasome Inhibitory Activity of the Naturally Occurring Velutone F and of Its Non-Natural Regioisomeric Chalconoids. Molecules, 27(16), 5183.
  • MDPI. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 23(10), 2661.
  • National Center for Biotechnology Information. (2023).
  • National Center for Biotechnology Information. (2022).
  • National Center for Biotechnology Information. (2022). NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development. PMC.
  • National Center for Biotechnology Information. (2003). Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX)
  • National Center for Biotechnology Information. (2024). Discovery of Potent, Specific, and Orally Available NLRP3 Inflammasome Inhibitors Based on Pyridazine Scaffolds for the Treatment of Septic Shock and Peritonitis. PubMed.
  • National Center for Biotechnology Information. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. PubMed.
  • National Center for Biotechnology Information. (2015). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)
  • National Center for Biotechnology Information. (2001). Dual Inhibitors of Cyclooxygenase and 5-lipoxygenase.
  • National Center for Biotechnology Information. (2022). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. PMC.
  • OUCI. (2025). Design, Synthesis, and Evaluation of Novel Quinolone-6-Substituted-(1, 3, 4-Thiadiazole)
  • ResearchGate. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure.
  • RSC Publishing. (2022).
  • Semantic Scholar. (2022).
  • Springer. (2025). Design, Synthesis, and Evaluation of Novel Quinolone-6-Substituted-(1, 3, 4-Thiadiazole)
  • UJ. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences.
  • Wiley Online Library. (2003). Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs. European Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols for the In Vitro Evaluation of Ethyl 5,7-difluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Framework for a Novel Quinoline Derivative

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anti-cancer properties.[1][2] The quinoline-3-carboxylate moiety, in particular, has been a focal point of research, with studies highlighting its potential as an antiproliferative agent.[1][3] Many compounds featuring this core structure have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, making them attractive candidates for further development.[2][4][5][6]

This document provides a comprehensive guide for the initial in vitro characterization of a novel derivative, Ethyl 5,7-difluoroquinoline-3-carboxylate . Given the limited specific literature on this particular compound, we will leverage the established knowledge of similar quinoline-based molecules to propose a logical and robust experimental workflow. This guide is designed for researchers in cell biology and drug discovery to assess its potential as an anti-cancer agent, from initial cytotoxicity screening to preliminary mechanistic insights.

Preparation of Stock Solutions: The Foundation of Reproducibility

Accurate and consistent preparation of the test compound is critical for reliable and reproducible experimental outcomes. As a starting point, a high-concentration stock solution in a suitable solvent is prepared, which is then serially diluted to the final working concentrations in cell culture media.

Protocol 1: Preparation of a 10 mM Stock Solution

  • Materials:

    • This compound (powder form)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile 1.5 mL microcentrifuge tubes

    • Calibrated precision balance

    • Vortex mixer

  • Procedure: a. Determine the molecular weight (MW) of this compound. (For the purpose of this protocol, we will assume a hypothetical MW of 253.2 g/mol . Researchers must use the actual MW of their synthesized or purchased compound.) b. Weigh out a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock, weigh out 2.53 mg. c. Aseptically transfer the powder to a sterile 1.5 mL microcentrifuge tube. d. Add the appropriate volume of DMSO to achieve a 10 mM concentration. In this example, add 1 mL of DMSO. e. Vortex the tube thoroughly until the compound is completely dissolved. A brief sonication step may be used if solubility is an issue. f. Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C for long-term stability.

Causality and Best Practices:

  • Why DMSO? DMSO is a polar aprotic solvent capable of dissolving a wide range of small organic molecules. It is also miscible with water and cell culture media, making it an ideal vehicle for compound delivery in vitro.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments (i.e., cells treated with the same final concentration of DMSO as the highest concentration of the compound used) to ensure that any observed effects are due to the compound itself and not the solvent. The final concentration of DMSO in the culture medium should ideally be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.

Initial Cytotoxicity Screening: Determining the Potency

The first step in characterizing a potential anti-cancer compound is to determine its cytotoxic and cytostatic effects on a panel of cancer cell lines. A dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Recommended Cell Lines: Based on studies of related quinoline derivatives, a panel of cell lines from different cancer types is recommended:

  • MCF-7: Human breast adenocarcinoma[2][6]

  • A549: Human lung carcinoma[4][7]

  • HCT-116: Human colorectal carcinoma

  • PC3: Human prostate cancer

Protocol 2: MTT Cell Viability Assay

  • Materials:

    • Selected cancer cell lines

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

    • Sterile 96-well flat-bottom plates

    • This compound stock solution (10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

    • Multichannel pipette

    • Plate reader capable of measuring absorbance at 570 nm

  • Procedure: a. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. b. Prepare serial dilutions of the compound in complete medium. For example, for a final concentration range of 0.1 µM to 100 µM, prepare 2X working solutions to be added to the wells. c. After 24 hours, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the compound or the vehicle control (DMSO) to the respective wells. d. Incubate the plate for 48 or 72 hours at 37°C, 5% CO2. e. After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours. f. Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. g. Read the absorbance at 570 nm using a plate reader. h. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Data Presentation: IC50 Values

Cell LineThis compound IC50 (µM)
MCF-7Experimental Value
A549Experimental Value
HCT-116Experimental Value
PC3Experimental Value
Hypothetical table for data summary.

Elucidating the Mechanism of Cell Death: Apoptosis Assays

Many quinoline-based anti-cancer compounds exert their effects by inducing apoptosis, or programmed cell death.[2][4][8] It is therefore crucial to investigate whether this compound induces apoptosis in sensitive cell lines.

Protocol 3: Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

  • Materials:

    • Cancer cell line of interest

    • Sterile white-walled 96-well plates

    • Caspase-Glo® 3/7 Assay System (Promega)

    • Luminometer

  • Procedure: a. Seed cells in a white-walled 96-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours, including a vehicle control. b. Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. c. Remove the plate from the incubator and allow it to equilibrate to room temperature. d. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. e. Mix the contents of the wells by gently shaking the plate. f. Incubate at room temperature for 1-2 hours, protected from light. g. Measure the luminescence using a plate reader. Increased luminescence indicates higher caspase-3/7 activity.

Protocol 4: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

  • Materials:

    • Cancer cell line of interest

    • 6-well plates

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Procedure: a. Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours. b. Harvest the cells (including floating cells in the medium) and wash them with cold PBS. c. Resuspend the cells in 1X Binding Buffer provided in the kit. d. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. e. Incubate for 15 minutes at room temperature in the dark. f. Analyze the samples by flow cytometry within one hour.

Visualization of Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Cytotoxicity Screening cluster_mechanism Phase 3: Mechanism of Action Compound This compound Stock 10 mM Stock in DMSO Compound->Stock Dissolve Treatment Treat with Serial Dilutions Stock->Treatment Seeding Seed Cancer Cells (96-well plate) Seeding->Treatment MTT MTT Assay (48-72h) Treatment->MTT IC50 Calculate IC50 MTT->IC50 Apoptosis Apoptosis Assays IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle Caspase Caspase-Glo 3/7 Apoptosis->Caspase AnnexinV Annexin V / PI Staining Apoptosis->AnnexinV PI_Flow Propidium Iodide Staining CellCycle->PI_Flow

Caption: Experimental workflow for the in vitro evaluation of a novel compound.

Investigating Effects on Cell Proliferation: Cell Cycle Analysis

Some quinoline derivatives have been reported to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[4][5] This can be assessed by analyzing the DNA content of cells using propidium iodide staining.

Protocol 5: Cell Cycle Analysis using Propidium Iodide

  • Materials:

    • Cancer cell line of interest

    • 6-well plates

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution with RNase A

    • Flow cytometer

  • Procedure: a. Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours. b. Harvest the cells, wash with cold PBS, and fix by adding them dropwise into cold 70% ethanol while vortexing gently. c. Store the fixed cells at -20°C for at least 2 hours (or overnight). d. Centrifuge the fixed cells, discard the ethanol, and wash with PBS. e. Resuspend the cell pellet in PI staining solution containing RNase A. f. Incubate for 30 minutes at room temperature in the dark. g. Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways and Future Directions

While the specific mechanism of this compound is unknown, related compounds have been shown to function through various pathways. For instance, some induce apoptosis via the generation of reactive oxygen species (ROS) and activation of the p38 MAPK pathway.[8] Others may act as DNA intercalating agents.[5][9]

Hypothetical Signaling Pathway

G Compound Ethyl 5,7-difluoroquinoline- 3-carboxylate ROS Increased Intracellular ROS Compound->ROS p38 p38 MAPK Activation ROS->p38 Caspase9 Caspase-9 p38->Caspase9 (Intrinsic Pathway) Caspase37 Caspase-3/7 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Hypothetical ROS-mediated apoptotic pathway.

Future Experiments:

  • ROS Measurement: Use probes like DCFDA to quantify intracellular ROS levels after compound treatment.

  • Western Blotting: Analyze the expression and phosphorylation status of key proteins in suspected signaling pathways (e.g., phospho-p38, cleaved caspase-3, PARP).

  • Colony Formation Assay: Assess the long-term effect of the compound on the ability of single cells to form colonies.

References

  • Ethyl β-Carboline-3-Carboxylate Increases Cervical Cancer Cell Apoptosis Through ROS-p38 MAPK Signaling Pathway. In Vivo. Available at: [Link][8]

  • Ethyl β-carboline-3-carboxylate targets PRDX5/c-Jun axis for novel therapeutic strategy against cervical cancer. Journal of Translational Medicine. [No URL available][10]

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports. Available at: [Link][4]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link][3]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug Design, Development and Therapy. Available at: [Link][5]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [No URL available][1]

  • Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E. [No URL available][11]

  • Ethyl 3,7-dichloroquinoline-8-carboxylate. Acta Crystallographica Section E. Available at: [Link][12]

  • Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. mzCloud. Available at: [Link][13]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. Available at: [Link][2]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][7]

  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. [No URL available][14]

  • Structure of quinoline-3-carboxylate (1a–o) derivatives. ResearchGate. [No URL available][15]

  • Synthesis and biological evaluation of dihydroquinoline carboxamide derivatives as anti-tubercular agents. European Journal of Medicinal Chemistry. Available at: [Link][16]

  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules. Available at: [Link][17]

  • Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Anti-Cancer Agents in Medicinal Chemistry. [No URL available][9]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. Available at: [Link][6]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. Available at: [Link][18]

  • The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. Molecules. Available at: [Link][19]

Sources

Application Note & Protocols: Strategic Derivatization of Ethyl 5,7-difluoroquinoline-3-carboxylate for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its rigid, heteroaromatic nature provides an excellent framework for presenting diverse pharmacophoric elements in a defined spatial orientation. The introduction of fluorine atoms, as in Ethyl 5,7-difluoroquinoline-3-carboxylate, can significantly enhance metabolic stability, membrane permeability, and binding affinity through favorable electronic interactions. This document provides a detailed guide for the strategic derivatization of this key starting material into a library of compounds suitable for biological screening. We present validated protocols for hydrolysis, amide coupling, and reduction, explain the rationale behind these chemical transformations, and outline a logical workflow for subsequent biological evaluation.

Introduction: The Strategic Value of the 5,7-Difluoroquinoline-3-carboxylate Core

The quinoline ring system is a cornerstone of pharmacology, with derivatives exhibiting a vast range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4][5] The functionalization at the 3-position, particularly with a carboxylate group, provides a versatile chemical handle for generating diverse libraries of potential drug candidates.

The specific scaffold, this compound, offers distinct advantages:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic core resistant to oxidative metabolism by cytochrome P450 enzymes.

  • Modulated Basicity: The electron-withdrawing nature of the fluorine atoms reduces the basicity of the quinoline nitrogen. This can prevent off-target effects associated with lysosomotropism and improve the pharmacokinetic profile.

  • Versatile Chemical Handle: The ethyl ester at the C-3 position is an ideal starting point for multiple derivatization pathways, allowing for systematic exploration of the surrounding chemical space.

This guide details three primary derivatization routes to unlock the potential of this scaffold for screening against a wide array of biological targets.

Overview of Derivatization Strategy

The core of our strategy is to transform the chemically stable but biologically inert ethyl ester into more diverse and interactive functional groups. The primary intermediate is the corresponding carboxylic acid, which serves as a precursor for a vast library of amides. A parallel pathway involves the reduction of the ester to a primary alcohol, opening another avenue for diversification.

Derivatization_Workflow cluster_main Primary Derivatization Pathways Start This compound (Starting Material) Acid 5,7-Difluoroquinoline-3-carboxylic Acid (Key Intermediate) Start->Acid A: Hydrolysis (Saponification) [Protocol 1] Alcohol (5,7-Difluoroquinolin-3-yl)methanol (Alternative Intermediate) Start->Alcohol C: Reduction [Protocol 3] Amide Amide Library (R-NH-C(O)-...) Acid->Amide B: Amide Coupling [Protocol 2]

Caption: Primary derivatization pathways for this compound.

Experimental Protocols

Protocol 1: Saponification to 5,7-Difluoroquinoline-3-carboxylic Acid (Pathway A)

Rationale: The conversion of the ethyl ester to the carboxylic acid is the pivotal first step for creating amide libraries. Saponification using a hydroxide base is a robust and high-yielding method. Lithium hydroxide (LiOH) is often preferred as it can be used under milder conditions (room temperature) and minimizes the risk of side reactions compared to NaOH or KOH at elevated temperatures. The reaction is carried out in a mixed solvent system (e.g., THF/water or Dioxane/water) to ensure the solubility of both the organic substrate and the inorganic base.

Materials:

  • This compound (Substrate)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), ACS grade

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v, approx. 10 mL per gram of substrate).

  • Base Addition: Add LiOH·H₂O (2.0 eq) to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-12 hours).

    • Self-Validation Insight: A successful reaction will show the disappearance of the higher Rf starting ester spot and the appearance of a new, more polar spot (lower Rf) corresponding to the carboxylate salt at the baseline.

  • Quenching & Acidification: Once complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water.

  • Carefully acidify the aqueous solution to pH 2-3 by the dropwise addition of 2M HCl. A precipitate of the carboxylic acid should form.

    • Causality Explanation: Acidification protonates the carboxylate salt, rendering it insoluble in water and causing it to precipitate, which is a key step for isolation.

  • Extraction: Extract the product into ethyl acetate (3 x volume of the aqueous phase).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5,7-Difluoroquinoline-3-carboxylic acid, which can be purified by recrystallization if necessary.

Protocol 2: Amide Library Synthesis via HATU Coupling (Pathway B)

Rationale: Amide bond formation is one of the most critical reactions in medicinal chemistry.[6] Direct condensation of a carboxylic acid and an amine is generally inefficient. Coupling reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient, third-generation uronium-based coupling reagent that minimizes side reactions and is particularly effective for coupling with a wide range of amines, including less nucleophilic anilines.[6] A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to mop up the acid formed during the reaction without competing with the primary amine nucleophile.

Materials:

  • 5,7-Difluoroquinoline-3-carboxylic acid (from Protocol 1)

  • A diverse library of primary or secondary amines (R¹R²NH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Setup: To a solution of 5,7-Difluoroquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq).

  • Reagent Addition: Add HATU (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).

    • Expertise Insight: The order of addition matters. Pre-mixing the acid and amine before adding the coupling agent and base ensures the amine is present to trap the activated ester as it forms, maximizing yield.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HATU byproducts), water, and brine.

  • Drying & Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amide product should be purified by silica gel column chromatography to yield the final, pure compound.

ParameterCondition/ReagentRationale
Coupling Reagent HATUHigh efficiency, low epimerization risk, broad amine scope.[6]
Base DIPEANon-nucleophilic; prevents unwanted side reactions.
Solvent Anhydrous DMFExcellent solvating power for all components; must be dry.
Stoichiometry Amine (1.1 eq), HATU (1.2 eq)Slight excess of amine and coupling agent drives the reaction to completion.
Protocol 3: Ester Reduction to (5,7-Difluoroquinolin-3-yl)methanol (Pathway C)

Rationale: Reducing the ester to a primary alcohol provides a different synthetic handle for diversification (e.g., ether synthesis, oxidation to an aldehyde). Lithium borohydride (LiBH₄) is a suitable reducing agent for this transformation. It is more reactive than sodium borohydride (NaBH₄), allowing the reduction to proceed under milder conditions, yet it is less pyrophoric and easier to handle than lithium aluminum hydride (LAH).

Materials:

  • This compound (Substrate)

  • Lithium borohydride (LiBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, inert-atmosphere (N₂ or Ar) flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add LiBH₄ (2.0 eq) portion-wise to the cooled solution.

    • Trustworthiness Note: The reaction can be exothermic. Slow, portion-wise addition at 0 °C is crucial for safety and control.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 3-8 hours).

  • Quenching: Carefully quench the reaction by cooling it back to 0 °C and adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude alcohol by silica gel column chromatography.

Biological Screening Cascade

Once a library of derivatives is synthesized, a structured screening cascade is essential to identify promising hits efficiently. The goal is to move from broad, high-throughput screens to more specific, lower-throughput assays that elucidate the mechanism of action.

Screening_Cascade cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Primary Screening (High-Throughput) cluster_2 Phase 3: Hit Validation & Triage cluster_3 Phase 4: Lead Characterization Lib Diverse Amide & Alcohol Derivatives (n > 50) PS Primary Assays (e.g., Cell Viability, Enzyme Inhibition) Single Concentration (10 µM) Lib->PS Compound Plate Generation HC Hit Confirmation (Re-synthesis & Re-test) PS->HC Identify Initial 'Hits' (e.g., >50% Inhibition) DR Dose-Response Curve (IC₅₀/EC₅₀ Determination) HC->DR Confirm Activity SAR Initial SAR Analysis DR->SAR Establish Potency ADME In Vitro ADME-Tox (Solubility, Permeability, Microsomal Stability) DR->ADME Prioritize Hits SA Secondary / Mechanistic Assays (e.g., Target Engagement, Biomarker Modulation) SAR->SA Guide Next Synthesis Round

Caption: A logical workflow for a biological screening cascade.

Rationale for Assay Selection: Given the broad spectrum of activities reported for quinoline derivatives, primary screening can be tailored to specific therapeutic areas.[3][7][8]

  • Oncology: Initial screening for cytotoxicity against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) is a common starting point.[1][9][10]

  • Infectious Diseases: Screening against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal pathogens can identify novel antimicrobial agents.[10][11]

  • Enzyme Inhibition: If a specific enzyme target is hypothesized (e.g., kinases, proteases), a direct biochemical inhibition assay can be employed as the primary screen.

Hits from the primary screen (>50% inhibition at a single dose, e.g., 10 µM) must be confirmed. Confirmed hits are then subjected to dose-response analysis to determine potency (IC₅₀/EC₅₀). This quantitative data allows for the establishment of a preliminary Structure-Activity Relationship (SAR), guiding the synthesis of the next generation of more potent and specific compounds.

Conclusion

This compound is a high-potential starting material for the construction of diverse chemical libraries for drug discovery. By following robust and validated protocols for hydrolysis, amide coupling, and reduction, researchers can efficiently generate a multitude of analogs. A systematic biological screening cascade, beginning with broad primary assays and progressing to detailed mechanistic studies, provides a clear path from initial library synthesis to the identification of promising lead candidates. The strategic combination of versatile chemistry and logical biological evaluation is paramount to unlocking the full therapeutic potential of this privileged scaffold.

References

  • Source: Google Patents (CN110724098A)
  • Title: Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester Source: PrepChem.com URL: [Link]

  • Title: Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent Source: Bentham Science URL: [Link]

  • Title: Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation Source: PubMed URL: [Link]

  • Title: Ethyl 3,7-dichloroquinoline-8-carboxylate Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate Source: mzCloud URL: [Link]

  • Title: Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent Source: PubMed URL: [Link]

  • Title: Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification Source: PubMed URL: [Link]

  • Title: Comparison of the current quinoline reduction with previous protocols.[a] Source: ResearchGate URL: [Link]

  • Title: synthesis-characterization--pharmacological-screening-of-newly-synthesized-quinoline-derivatives Source: ResearchGate URL: [Link]

  • Title: Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL: [Link]

  • Title: Quinolines From the Cyclocondensation of Isatoic Anhydride With Ethyl Acetoacetate: Preparation of Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and Derivatives Source: PubMed URL: [Link]

  • Title: Biological Activities of Quinoline Derivatives Source: ResearchGate URL: [Link]

  • Title: Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Copper-Catalyzed Selective 1,2-Reduction of Quinolines Source: ACS Publications URL: [Link]

  • Title: Synthesis and biological screening of some novel Quinoline derivatives Source: Der Pharma Chemica URL: [Link]

  • Title: Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines Source: ACS Publications URL: [Link]

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Publishing URL: [Link]

  • Title: Synthesis of quinolines Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates Source: ResearchGate URL: [Link]

  • Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Amide synthesis by acylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis, biological evaluation, and molecular modelling studies of novel Ethyl 3-benzoyl-6,8-dichloroindolizine-1-carboxylates against malaria vector Anopheles arabiensis Source: PubMed URL: [Link]

  • Title: Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies Source: MDPI URL: [Link]

  • Title: Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino Source: Royal Society of Chemistry URL: [Link]

  • Title: Quinolinone synthesis via amide coupling and enol condensation by Manley and collaborators. Source: ResearchGate URL: [Link]

  • Title: Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4. Source: ResearchGate URL: [Link]

  • Title: Amide formation from carboxylic acid derivatives. Source: Khan Academy URL: [Link]

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES Source: ResearchGate URL: [Link]

  • Title: Ethyl coumarin-3-carboxylate: Synthesis and chemical properties Source: ACG Publications URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5,7-difluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Ethyl 5,7-difluoroquinoline-3-carboxylate. This molecule is a crucial intermediate in the development of various pharmaceutical agents, particularly in the class of fluoroquinolone antibiotics. Its successful synthesis is paramount for researchers in medicinal chemistry and drug development.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. We aim to provide not just solutions, but also the underlying scientific principles to empower you to diagnose and resolve issues effectively. The primary synthetic route discussed is the Gould-Jacobs reaction, a robust and widely used method for quinoline synthesis.[1][2][3]

Troubleshooting Guide & FAQs

This section is divided into common problem areas: low yield, product purity issues, and managing side reactions.

Category 1: Low or No Product Yield

Q1: My overall yield of this compound is consistently low. What are the critical parameters I should investigate?

A1: Low yield in the Gould-Jacobs synthesis of this target can often be traced back to two key stages: the initial condensation and the thermal cyclization.

  • Inefficient Condensation: The first step is the reaction between 3,5-difluoroaniline and diethyl ethoxymethylenemalonate (DEEM). This reaction should be monitored to ensure the complete consumption of the aniline starting material. Incomplete reaction here will naturally lead to a lower overall yield. Consider extending the reaction time or slightly increasing the temperature (e.g., to 100-110°C) to drive the condensation to completion.

  • Suboptimal Cyclization Temperature: The thermal cyclization of the intermediate, ethyl 3-((3,5-difluorophenyl)amino)acrylate, to form the quinoline ring requires a very high temperature, typically around 250°C.[4][5] Insufficient temperature will result in incomplete cyclization. It is crucial to use a high-boiling point solvent like Dowtherm A or diphenyl ether and ensure the reaction mixture reaches and maintains the target temperature.[6] Microwave synthesis can also be an effective alternative for achieving the necessary high temperatures rapidly and improving yields.[5][7]

  • Reaction Time: While high temperature is critical, prolonged heating can lead to degradation of the product.[7] Optimization of the reaction time at the optimal temperature is key. A time-course study can help determine the point of maximum yield before significant degradation occurs.

Q2: The reaction doesn't seem to start, or it proceeds very slowly. What should I check first?

A2: A stalled reaction is often due to issues with reagents or the reaction setup.

  • Reagent Quality: Verify the purity of your starting materials. 3,5-difluoroaniline can degrade over time. Diethyl ethoxymethylenemalonate should be checked for hydrolysis. Using freshly distilled or high-purity reagents is recommended.[6]

  • Moisture Contamination: The presence of water can interfere with the condensation step. Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture, for example, by using a drying tube or running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Insufficient Heat Transfer: For the high-temperature cyclization step, ensure efficient stirring and heating. In a large-scale reaction, inadequate stirring can lead to localized temperature gradients, preventing the bulk of the mixture from reaching the required temperature for cyclization.

Category 2: Product Purity Issues

Q3: My final product shows extra peaks in NMR and LC-MS analysis. What are the likely impurities and how can I remove them?

A3: Common impurities include unreacted starting materials, the intermediate from the condensation step, and potential side products.

  • Unreacted 3,5-difluoroaniline: This can be removed by washing the crude product with a dilute acid solution (e.g., 1M HCl). The aniline will form a water-soluble salt and be extracted into the aqueous phase.

  • Uncyclized Intermediate: If the thermal cyclization is incomplete, the intermediate will contaminate the final product. The most effective removal method is recrystallization. A suitable solvent system (e.g., ethanol, or a mixture of ethanol and water) should be chosen where the desired product has lower solubility than the intermediate, especially at cooler temperatures.

  • Hydrolyzed Product: The ethyl ester can be susceptible to hydrolysis, especially during workup if basic conditions are used for an extended period. This would result in the corresponding carboxylic acid. This impurity can be removed by recrystallization or column chromatography.

Q4: I'm struggling to purify my product by recrystallization. What other techniques can I use?

A4: If recrystallization is not effective, column chromatography is the next logical step.

  • Column Chromatography Protocol:

    • Stationary Phase: Silica gel is typically effective for this class of compounds.

    • Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.

    • Elution: The less polar impurities will elute first, followed by the desired product. More polar impurities will be retained on the column longer.

Category 3: Side Reactions and Byproducts

Q5: I have a significant byproduct that I can't identify. What are the potential side reactions in a Gould-Jacobs synthesis?

A5: The high temperatures required for cyclization can sometimes lead to side reactions.

  • Decarboxylation: While decarboxylation is a subsequent step often performed intentionally after hydrolysis of the ester, premature decarboxylation can occur under harsh thermal conditions, leading to 5,7-difluoro-4-hydroxyquinoline.

  • Polymerization/Tar Formation: Harsh reaction conditions, particularly with less pure starting materials, can lead to the formation of polymeric tar-like substances.[8] This is more common in similar quinoline syntheses like the Skraup reaction but can occur if the reaction temperature is not well-controlled. Using a moderator like ferrous sulfate is a strategy in other quinoline syntheses to control exothermic reactions and reduce charring, though less common for Gould-Jacobs.[8][9]

  • Alternative Cyclization: While less likely with the symmetrically substituted 3,5-difluoroaniline, unsymmetrical anilines can sometimes lead to regioisomeric quinoline products.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate

This protocol is a standard procedure based on the Gould-Jacobs reaction.[2][5][10]

  • Condensation:

    • In a round-bottom flask, combine 3,5-difluoroaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).

    • Heat the mixture at 100-110°C for 1-2 hours, allowing the ethanol byproduct to distill off. The reaction can be monitored by TLC until the aniline is consumed.

  • Cyclization:

    • To the crude intermediate, add a high-boiling solvent such as Dowtherm A.

    • Heat the mixture to 250°C with vigorous stirring for 30-60 minutes. The product will often precipitate out of the hot solution.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Dilute the cooled mixture with an equal volume of hexane or petroleum ether to further precipitate the product and wash away the high-boiling solvent.

    • Collect the solid product by vacuum filtration and wash it thoroughly with hexane.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elute: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the desired product.

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data & Visualization

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Solution
Low Yield Incomplete condensation or cyclization.Increase reaction time/temperature for condensation; ensure cyclization is at ~250°C.
Product degradation.Optimize heating time at high temperature; consider microwave synthesis.
Reaction Stalled Poor reagent quality or moisture.Use high-purity, dry reagents and run under an inert atmosphere.
Impure Product Unreacted starting materials.Acid wash to remove aniline; recrystallize to remove intermediate.
Hydrolysis of the ester.Avoid prolonged exposure to base during workup; purify by column chromatography.
Side Product Formation Premature decarboxylation.Carefully control cyclization temperature and time.
Tar/Polymer formation.Ensure high-purity starting materials and precise temperature control.
Diagrams

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline 3,5-Difluoroaniline Intermediate Anilinoacrylate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Product Ethyl 5,7-difluoro-4-hydroxy- quinoline-3-carboxylate Intermediate->Product Heat (~250°C) - EtOH

Caption: Key steps of the Gould-Jacobs synthesis.

Troubleshooting_Workflow Troubleshooting Decision Tree Start Experiment Start Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes ImpureProduct Impure Product Problem->ImpureProduct Yes Success Successful Synthesis Problem->Success No CheckTemp Verify Cyclization Temp (~250°C) LowYield->CheckTemp CheckReagents Check Reagent Purity & Dryness LowYield->CheckReagents Recrystallize Recrystallize or Column Chromatography ImpureProduct->Recrystallize CheckTemp->Recrystallize CheckReagents->Recrystallize Recrystallize->Success

Caption: A workflow for troubleshooting common synthesis issues.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Wang, D.-C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E, 64(Pt 11), o2214.
  • PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Retrieved from [Link]

  • Reddit. (2014). A well working quinoline synthesis. Retrieved from [Link]

  • Comprehensive Organic Name Reactions and Reagents. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. Retrieved from [Link]

  • YouTube. (2025). Organic Chemistry - Gould-Jacobs Reaction Mechanism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl 3,7-dichloroquinoline-8-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • PubMed. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Retrieved from [Link]

  • RSC Medicinal Chemistry. (n.d.). 4. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • mzCloud. (2016). Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Yield for Ethyl 5,7-difluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing Ethyl 5,7-difluoroquinoline-3-carboxylate. This guide provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental challenges and optimize reaction yield.

Overview of the Primary Synthetic Route: The Gould-Jacobs Reaction

The most reliable and widely adopted method for synthesizing this compound is the Gould-Jacobs reaction.[1][2] This two-step process begins with a condensation reaction between 3,5-difluoroaniline and diethyl ethoxymethylenemalonate (DEEMM), followed by a high-temperature thermal cyclization to form the quinoline ring system.[2][3] Understanding the nuances of this pathway is critical to achieving high yields.

Gould_Jacobs_Workflow General Workflow for Gould-Jacobs Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_purification Purification Start 3,5-Difluoroaniline + Diethyl Ethoxymethylenemalonate (DEEMM) Intermediate Diethyl (3,5-difluoroanilino)methylenemalonate (Intermediate) Start->Intermediate Heat (100-130°C) Ethanol evolves Cyclization High-Temperature Heating (e.g., 240-250 °C in Dowtherm A) Intermediate->Cyclization Transfer to high-boiling solvent Product Ethyl 5,7-difluoro-4-hydroxy- quinoline-3-carboxylate Cyclization->Product Intramolecular ring closure Purify Precipitation, Filtration & Washing Product->Purify Cooling & precipitation FinalProduct Pure Final Product Purify->FinalProduct

Caption: High-level workflow for the Gould-Jacobs synthesis.

Frequently Asked Questions & Troubleshooting Guide

Category 1: Low Reaction Yield & Conversion Issues

Q1: My overall yield is consistently low. Where should I start investigating?

Low overall yield can typically be traced to one of the two key steps: the initial condensation or the thermal cyclization. First, confirm the formation of the intermediate, diethyl (3,5-difluoroanilino)methylenemalonate, after the initial heating step. This can be done via Thin Layer Chromatography (TLC) or by analyzing a small aliquot by ¹H NMR. If the intermediate is not forming cleanly, address the condensation step first. If the intermediate is present but the final product yield is low, the cyclization step is the culprit.

Q2: The initial condensation of 3,5-difluoroaniline and DEEMM seems incomplete. What can I do?

  • Purity of Reagents: Ensure both 3,5-difluoroaniline and DEEMM are pure. Impurities in the aniline can inhibit the reaction. DEEMM can degrade over time; using freshly distilled or high-purity commercial grade is recommended.[4]

  • Reaction Temperature & Time: The condensation typically requires heating at 100-130°C for 1-2 hours.[5] The reaction progress can be visually monitored by the evolution of ethanol.[5] If the reaction is sluggish, consider increasing the temperature slightly or extending the reaction time. However, avoid excessive heat at this stage to prevent side reactions.

  • Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess (1.05-1.1 equivalents) of DEEMM can help drive the reaction to completion, especially if the aniline purity is questionable.[4]

Q3: The thermal cyclization step is failing, resulting in a low yield of the final quinoline. What are the most critical factors?

This is the most common failure point. The thermal cyclization requires significant thermal energy to overcome the activation barrier for the intramolecular reaction.[3]

  • Insufficient Temperature: This is the primary cause of failure. The cyclization typically requires a temperature of 240-250°C .[6] Using a high-boiling, thermally stable solvent like diphenyl ether or a eutectic mixture like Dowtherm A is essential to reach and maintain this temperature uniformly.[4][6]

  • Inefficient Heat Transfer: Ensure vigorous stirring and uniform heating. A sand bath or a high-temperature heating mantle is preferable to an oil bath, which may not reach the required temperature safely.

  • Reaction Time: The cyclization is often complete within 30-60 minutes at the target temperature.[4][5] Prolonged heating at such high temperatures can lead to decomposition and the formation of tarry byproducts, reducing the isolated yield.[3][7] A time-course study can help optimize the duration.[3]

Troubleshooting_Yield Troubleshooting Low Yield cluster_solutions1 Condensation Solutions cluster_solutions2 Cyclization Solutions Start Low Yield Detected CheckStep1 Analyze Condensation Step (Step 1) Is intermediate formed cleanly? Start->CheckStep1 Step1_Fail Troubleshoot Condensation CheckStep1->Step1_Fail No / Incomplete Step1_OK Condensation Successful CheckStep1->Step1_OK Yes Sol1A Verify Reagent Purity (Aniline, DEEMM) Step1_Fail->Sol1A CheckStep2 Analyze Cyclization Step (Step 2) Yield poor after high-temp heating? Step1_OK->CheckStep2 Step2_Fail Troubleshoot Cyclization CheckStep2->Step2_Fail Yes Step2_OK Cyclization Successful Check Workup CheckStep2->Step2_OK No Sol2A Ensure Temp is 240-250°C Step2_Fail->Sol2A Sol1B Adjust Temp/Time (100-130°C, 1-2h) Sol1A->Sol1B Sol1C Use slight excess of DEEMM Sol1B->Sol1C Sol2B Use High-Boiling Solvent (e.g., Dowtherm A) Sol2A->Sol2B Sol2C Optimize Heating Time (Avoid decomposition) Sol2B->Sol2C

Sources

Technical Support Center: Synthesis of Ethyl 5,7-difluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl 5,7-difluoroquinoline-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a particular focus on the identification and troubleshooting of byproducts. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to resolve challenges in your own laboratory settings.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the synthesis of this compound.

Q1: My Gould-Jacobs reaction is giving a low yield of the desired product. What are the likely causes?

A1: Low yields in the Gould-Jacobs synthesis of this compound are frequently encountered and can often be attributed to several factors:

  • Incomplete Cyclization: The thermal cyclization of the intermediate, diethyl 2-((3,5-difluoroanilino)methylene)malonate, requires high temperatures, typically around 250 °C. Insufficient temperature or reaction time can lead to a significant amount of this intermediate remaining in your crude product.[1]

  • Thermal Degradation: While high temperatures are necessary for cyclization, prolonged exposure can lead to the degradation of both the starting materials and the desired product, often resulting in the formation of tarry, insoluble materials.[1]

  • Suboptimal Reaction Conditions: The efficiency of the Gould-Jacobs reaction is highly sensitive to reaction conditions. The use of microwave irradiation has been shown to improve yields and reduce reaction times compared to conventional heating.[1][2]

  • Moisture: The presence of water can interfere with the reaction, particularly if using certain solvents or reagents that are not rigorously dried.

Q2: I've observed an unexpected peak in my HPLC analysis. What could it be?

A2: An unexpected peak in your HPLC chromatogram could be one of several potential byproducts. The most common culprits include:

  • Unreacted Starting Materials: Residual 3,5-difluoroaniline or diethyl ethoxymethylenemalonate (DEEMM).

  • Incomplete Cyclization Intermediate: Diethyl 2-((3,5-difluoroanilino)methylene)malonate is a primary candidate for a significant byproduct peak. This intermediate is formed in the first step of the reaction and may not fully cyclize if the reaction temperature is too low or the heating time is too short.[3]

  • Isomeric Products: While the cyclization with 3,5-difluoroaniline is expected to yield the 5,7-difluoroquinoline, the formation of the isomeric 6,8-difluoroquinoline-3-carboxylate is a possibility that should be considered, especially if the reaction conditions are not carefully controlled. The regioselectivity of the Gould-Jacobs reaction can be influenced by the substitution pattern of the aniline.[4][5]

  • Hydrolysis Product: Partial or complete hydrolysis of the ethyl ester group to the corresponding carboxylic acid can occur, especially if the workup conditions are acidic or basic and involve water.

  • Decarboxylation Product: If the carboxylic acid is formed, it may undergo decarboxylation at high temperatures to yield 5,7-difluoroquinoline.

Q3: How does the presence of two fluorine atoms on the aniline ring affect the reaction?

A3: The two fluorine atoms on the 3,5-difluoroaniline ring are strong electron-withdrawing groups. This has a significant impact on the reaction in a few ways:

  • Reduced Nucleophilicity: The electron-withdrawing nature of the fluorine atoms decreases the nucleophilicity of the aniline nitrogen. This can make the initial condensation reaction with DEEMM slower compared to aniline itself.

  • Influence on Cyclization: The electronic effects of the fluorine atoms can influence the regioselectivity of the electrophilic cyclization step, though for a meta-substituted aniline like 3,5-difluoroaniline, cyclization at the positions ortho to the amino group (C2 and C6) is expected, leading to the 5,7-difluoro product. However, alternative cyclization pathways, while less likely, cannot be entirely ruled out without thorough characterization.[6]

Troubleshooting Guide: Byproduct Identification

This guide provides a systematic approach to identifying unknown byproducts in your synthesis of this compound.

Problem: An Unknown Impurity is Detected by HPLC

Step 1: Initial Assessment and Data Collection

Before proceeding with complex analytical techniques, a thorough review of your experimental procedure and initial analytical data is crucial.

  • Reaction Conditions: Note the exact temperature, reaction time, solvent, and any catalysts used. Deviations from established protocols are a common source of byproducts. High temperatures in the Gould-Jacobs reaction can lead to product degradation.[1]

  • HPLC-UV Analysis: Examine the UV spectrum of the impurity peak from your HPLC-DAD. Does it share spectral similarities with your product? Quinolone derivatives typically have characteristic UV absorbance maxima.

  • LC-MS Analysis: Obtain the mass-to-charge ratio (m/z) of the impurity. This is the single most important piece of information for initial identification.

Logical Workflow for Byproduct Identification

Byproduct_Identification Start Unknown Peak in HPLC LCMS LC-MS Analysis (Obtain m/z) Start->LCMS NMR NMR Spectroscopy (1H, 19F, 13C) LCMS->NMR If impurity is significant Reference_Comparison Compare with Known Byproducts LCMS->Reference_Comparison Compare m/z Isolation Preparative HPLC or Column Chromatography NMR->Isolation For definitive structure Structure_Elucidation Structure Elucidation Isolation->Structure_Elucidation Structure_Elucidation->Reference_Comparison

Caption: A logical workflow for the identification of unknown byproducts.

Step 2: Mass Spectrometry (MS) Analysis and Interpretation

The mass spectrum of your impurity will provide its molecular weight, a critical clue to its identity.

  • Expected Molecular Weights:

    • This compound (Product): C₁₂H₉F₂NO₂ = 237.06 g/mol

    • Diethyl 2-((3,5-difluoroanilino)methylene)malonate (Intermediate): C₁₄H₁₅F₂NO₄ = 315.09 g/mol

    • 5,7-difluoroquinoline-3-carboxylic acid (Hydrolysis Product): C₁₀H₅F₂NO₂ = 209.03 g/mol

    • 5,7-difluoroquinoline (Decarboxylation Product): C₉H₅F₂N = 165.04 g/mol

  • Fragmentation Pattern: The fragmentation pattern in MS/MS can provide structural information. For quinoline esters, common fragmentation includes the loss of the ethoxy group (-45 Da) and the entire ester group (-72 Da).[7][8]

Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

If the impurity is present in a sufficient quantity, NMR spectroscopy is the most powerful tool for definitive structure elucidation.

  • ¹H NMR: The proton NMR will reveal the number and connectivity of protons in the molecule. Look for characteristic signals of the quinoline ring, the ethyl ester, and any remaining protons from the aniline moiety.

  • ¹⁹F NMR: This is particularly useful for fluorinated compounds. The number of signals, their chemical shifts, and coupling constants will provide detailed information about the fluorine environment. For the desired 5,7-difluoro product, you would expect two distinct fluorine signals. Isomeric byproducts, such as a 6,8-difluoroquinoline, would have a different ¹⁹F NMR spectrum.[9]

  • ¹³C NMR: Carbon NMR will show the number of unique carbon atoms and can help to confirm the carbon skeleton of the impurity.

Step 4: Isolation and Characterization

For unambiguous identification, especially for novel byproducts, isolation is necessary.

  • Preparative HPLC: This is the most common method for isolating impurities from a reaction mixture.

  • Column Chromatography: For larger quantities, traditional column chromatography can be employed.

  • Structure Elucidation: Once isolated, a full suite of analytical techniques (NMR, MS, IR, and potentially X-ray crystallography) can be used to determine the exact structure of the byproduct.

Experimental Protocols

Protocol 1: HPLC Method for Separation of this compound and Potential Byproducts

This method is designed to provide good separation of the target product from common impurities.

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm

Protocol 2: Sample Preparation for NMR Analysis

  • Isolate the impurity of interest using preparative HPLC or column chromatography.

  • Dry the isolated fraction under vacuum to remove all solvent.

  • Dissolve approximately 5-10 mg of the dried impurity in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹⁹F, and ¹³C NMR spectra. For ¹⁹F NMR, use a standard reference such as CFCl₃.[10][11][12]

Workflow for Synthesis and Purification

Synthesis_Workflow Start Starting Materials (3,5-Difluoroaniline, DEEMM) Condensation Condensation Reaction Start->Condensation Cyclization Thermal Cyclization (~250 °C) Condensation->Cyclization Workup Reaction Workup Cyclization->Workup Crude_Product Crude Product Workup->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: A general workflow for the synthesis and purification of the target compound.

References

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 . PMC. [Link]

  • Isolation and Characterization of an Impurity Obtained During the Synthesis of the Antibiotic Drug Sparfloxacin . ResearchGate. [Link]

  • Simultaneous Separation of Five Fluoroquinolones - Norfloxacin, Moxifloxacin, Enrofloxacin, Sparfloxacin and Prulifloxacin Using RP-HPLC Method . Bibliomed. [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones . SpringerLink. [Link]

  • Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection using a C18 Monolithic Column . Methods and Objects of Chemical Analysis. [Link]

  • Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency . PubMed. [Link]

  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists . PubMed. [Link]

  • Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine . Molecules. [Link]

  • Regioselectivity of the Gould–Jacobs Reaction . ResearchGate. [Link]

  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information . The Royal Society of Chemistry. [Link]

  • Supplementary information for A 19F-MRI probe for the detection of Fe(II) ions in an aqueous system . The Royal Society of Chemistry. [Link]

  • Regioselectivity of the Gould–Jacobs Reaction . ResearchGate. [Link]

  • Ethyl quinoline-3-carboxylate . PubChem. [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides . Chemical Papers. [Link]

  • Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ ones via a photo-‐induced radical cyclization of benzene-‐tethered 1,7-‐enynes with Togni reagent . University of Science and Technology of China. [Link]

  • Effect of electron-donating and electron-withdrawing groups on the C=O bond . Chemistry Stack Exchange. [Link]

  • Gould–Jacobs reaction . Wikipedia. [Link]

  • Gould-Jacobs Reaction . Organic Reactions. [Link]

  • Ethyl quinoline-3-carboxylate - Optional[MS (GC)] - Spectrum . SpectraBase. [Link]

  • Mass Spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides . ResearchGate. [Link]

  • Spectra of standard solutions of impurities: 1 = fluoroquinolonic acid; 2 = desfluoro compound . ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

  • Gould–Jacobs Reaction . ResearchGate. [Link]

  • Recent trends in the impurity profile of pharmaceuticals . PMC. [Link]

  • Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate . ResearchGate. [Link]

  • Gould Jacobs Quinoline forming reaction . Biotage. [Link]

  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum . MDPI. [Link]

  • I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same?? . ResearchGate. [Link]

  • Sources and Types of Impurities in Pharmaceutical Substances . Veeprho. [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines . MDPI. [Link]

  • General scheme of the Gould–Jacobs quinoline synthesis . ResearchGate. [Link]

Sources

Technical Support Center: Purification of Ethyl 5,7-difluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of Ethyl 5,7-difluoroquinoline-3-carboxylate. This guide is designed to provide expert insights and practical solutions to the common and complex purification challenges associated with this important fluoroquinolone intermediate. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.

I. Understanding the Core Challenge: Synthesis-Derived Impurities

The primary purification challenges for this compound originate from its synthesis, most commonly via the Gould-Jacobs reaction.[1][2] This high-temperature cyclization of an aniline derivative with diethyl ethoxymethylenemalonate is effective but can lead to a variety of impurities that complicate downstream processing.[3][4]

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of this compound.

Q1: My crude product is a dark, tarry material. What causes this and how can I minimize it?

A1: Tar formation is a frequent issue in Gould-Jacobs reactions, arising from the high temperatures required for cyclization, which can cause polymerization and degradation of starting materials and intermediates.[5] To mitigate this:

  • Temperature Control: Precisely control the cyclization temperature. While temperatures above 250°C are often necessary, prolonged exposure or hotspots can exacerbate tar formation.[3]

  • Reaction Time: Optimize the reaction time. Insufficient time leads to incomplete cyclization, while excessive heating increases degradation.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.[6]

  • Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions that can contribute to tar formation.

Q2: I'm observing a significant amount of unreacted 3,5-difluoroaniline in my crude product. How can I improve the initial reaction conversion?

A2: Incomplete consumption of the aniline starting material is a common problem. Here are some strategies to enhance the reaction efficiency:

  • Stoichiometry: While a slight excess of diethyl ethoxymethylenemalonate is often used, ensure the stoichiometry is optimized for your specific conditions.

  • Removal of Ethanol: The initial condensation step produces ethanol. Efficient removal of this byproduct can help drive the equilibrium towards product formation.

  • Microwave Synthesis: Consider using microwave-assisted synthesis. This technique can offer rapid and uniform heating, often leading to shorter reaction times and improved yields with fewer byproducts.[3]

Q3: My purified product shows the presence of a regioisomer. How can this be avoided and removed?

A3: The formation of regioisomers can occur if the cyclization of the intermediate anilinomethylenemalonate is not completely selective. While the 5,7-difluoro substitution pattern should strongly direct the cyclization, alternative cyclization pathways can sometimes be a minor issue.

  • Synthesis Control: Careful control of the cyclization temperature and time can sometimes influence the regioselectivity.

  • Purification: The most effective way to remove regioisomers is through meticulous purification. Column chromatography is typically the method of choice for separating isomers with different polarity profiles.[7]

Q4: I am struggling with the hydrolysis of the ethyl ester group during purification. What conditions should I use to avoid this?

A4: The ethyl ester is susceptible to hydrolysis, especially under acidic or basic conditions, which may be present in some purification steps.[8]

  • pH Control: Maintain a neutral pH during aqueous workups and extractions.

  • Solvent Choice: Use anhydrous solvents for chromatography and recrystallization whenever possible.

  • Temperature: Avoid excessive heat during purification steps, as this can accelerate hydrolysis, particularly if residual acid or base is present.

III. Troubleshooting Guide: From Crude Product to Pure Compound

This section provides a systematic approach to troubleshooting common purification issues.

Initial Work-up and Isolation
Problem Potential Cause Troubleshooting Solution
Low recovery after initial precipitation/filtration The product is partially soluble in the precipitation solvent.Test different anti-solvents. A non-polar solvent like hexane is often used to precipitate the product from the reaction mixture.[9] Ensure the mixture is sufficiently cooled to minimize solubility.
Oily product instead of a solid Presence of significant impurities lowering the melting point.Attempt to triturate the oil with a suitable solvent (e.g., cold diethyl ether or hexane) to induce crystallization. If this fails, proceed directly to column chromatography.
Product is difficult to filter Fine, amorphous precipitate.Allow the precipitate to age in the mother liquor, sometimes with gentle stirring, to encourage the formation of larger crystals.
Purification by Recrystallization

Recrystallization is a powerful technique for removing minor impurities, provided a suitable solvent system is identified.

Workflow for Selecting a Recrystallization Solvent:

G start Start: Crude this compound solubility_test Test solubility in various solvents (e.g., Ethanol, Ethyl Acetate, Acetone, Toluene) start->solubility_test soluble_cold Soluble in cold solvent? solubility_test->soluble_cold soluble_hot Soluble in hot solvent? soluble_cold->soluble_hot No fail Try another solvent or purification method soluble_cold->fail Yes insoluble_hot Insoluble in hot solvent? soluble_hot->insoluble_hot No soluble_hot->fail Yes crystals_cool Crystals form on cooling? insoluble_hot->crystals_cool No mixed_solvent Consider mixed solvent system (e.g., Ethanol/Water, Toluene/Hexane) insoluble_hot->mixed_solvent Yes single_solvent Use single solvent for recrystallization crystals_cool->single_solvent Yes crystals_cool->mixed_solvent No end End: Pure Crystals single_solvent->end mixed_solvent->end

Caption: Workflow for selecting a recrystallization solvent.

Recommended Recrystallization Solvents:

  • Single Solvents: Ethanol, isopropanol, or ethyl acetate are good starting points.[10][11]

  • Mixed Solvents: If a single solvent is not ideal, a mixed solvent system can be effective. Common pairs include ethanol/water, ethyl acetate/hexane, or toluene/hexane.[10]

Purification by Column Chromatography

For complex mixtures containing multiple impurities, column chromatography is the most robust purification method.[12]

Parameter Recommendation Rationale and In-depth Explanation
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Silica gel is a polar stationary phase that effectively separates compounds based on polarity. The choice of mesh size depends on the difficulty of the separation, with smaller particle sizes providing higher resolution.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This compound is a moderately polar compound and should elute at a reasonable solvent composition. A gradient elution is generally more effective than isocratic for separating multiple components.[12]
Sample Loading Dry LoadingAdsorb the crude product onto a small amount of silica gel and load it onto the column. This technique often provides better resolution than loading the sample dissolved in a small amount of solvent, especially if the compound has limited solubility in the initial eluent.
Fraction Collection and Analysis TLC MonitoringCollect small fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions for solvent evaporation.[6]

Troubleshooting Column Chromatography:

G start Column Chromatography Issue no_separation Poor or No Separation start->no_separation streaking Streaking of Bands start->streaking cracking Cracked Column Bed start->cracking eluent_too_polar eluent_too_polar no_separation->eluent_too_polar Cause: Eluent too polar eluent_not_polar eluent_not_polar no_separation->eluent_not_polar Cause: Eluent not polar enough overload overload streaking->overload Cause: Column overload insoluble insoluble streaking->insoluble Cause: Compound insoluble in eluent packing_issue packing_issue cracking->packing_issue Cause: Improper packing repacking repacking cracking->repacking Solution: Repack column carefully decrease_polarity decrease_polarity eluent_too_polar->decrease_polarity Solution: Decrease eluent polarity increase_polarity increase_polarity eluent_not_polar->increase_polarity Solution: Increase eluent polarity use_less_sample use_less_sample overload->use_less_sample Solution: Use less sample or a wider column change_eluent change_eluent insoluble->change_eluent Solution: Change eluent system

Caption: Troubleshooting common column chromatography issues.

IV. Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair (e.g., ethanol).

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography of this compound

  • Column Preparation: Pack a glass column with silica gel in the chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel by evaporating the solvent.

  • Loading: Carefully add the silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting with the starting solvent mixture, gradually increasing the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) as the elution progresses.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

V. Analytical Characterization for Purity Assessment

To ensure the purity of the final product, a combination of analytical techniques should be employed:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for determining the purity of the final compound and quantifying any remaining impurities.[13][14] A C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid) is a common starting point.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR will confirm the structure of the desired product and can reveal the presence of impurities if their signals are distinct from the product's signals.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

By implementing these structured troubleshooting guides and detailed protocols, researchers can overcome the purification challenges associated with this compound, leading to a higher purity of this valuable synthetic intermediate.

VI. References

  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. Retrieved from BenchChem website.

  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from BenchChem website.

  • BenchChem. (2025). Quinoline Synthesis Optimization: A Technical Support Center. Retrieved from BenchChem website.

  • Indian Journal of Pharmaceutical Sciences. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from Indian Journal of Pharmaceutical Sciences website.

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from Wikipedia website.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester website.

  • Columbia University. (n.d.). Column chromatography. Retrieved from Columbia University website.

  • PMC - NIH. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from PMC - NIH website.

  • YouTube. (2024). Making quinoline - the Skraup synthesis. Retrieved from YouTube website.

  • Chempedia - LookChem. (n.d.). Purification of Quinoline. Retrieved from LookChem website.

  • BenchChem. (2025). Dealing with impurities in 8-Fluoroquinoline-3-carboxamide synthesis. Retrieved from BenchChem website.

  • BenchChem. (2025). Technical Support Center: The Gould-Jacobs Reaction Cyclization Step. Retrieved from BenchChem website.

  • ResearchGate. (n.d.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. Retrieved from ResearchGate website.

  • Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters. Retrieved from Google Patents website.

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from Wiley Online Library website.

  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. Retrieved from Biotage website.

  • NIH. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Retrieved from NIH website.

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from Welch Materials website.

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from YouTube website.

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from Chemistry LibreTexts website.

  • ResearchGate. (n.d.). Effective solvent system selection in the recrystallization purification of pharmaceutical products. Retrieved from ResearchGate website.

  • Crysdot. (n.d.). Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate. Retrieved from Crysdot website.

  • University of California, Los Angeles. (n.d.). Crystallization Solvents.pdf. Retrieved from UCLA website.

  • Sigma-Aldrich. (n.d.). Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate. Retrieved from Sigma-Aldrich website.

  • Autech Scientific. (n.d.). Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate, 95% Purity, C12H9F2NO3, 1 gram. Retrieved from Autech Scientific website.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of the 8-Fluoroquinoline-3-carboxamide Scaffold. Retrieved from BenchChem website.

  • PubChem. (n.d.). Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from PubChem website.

  • PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Retrieved from PubMed website.

  • PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from PubChem website.

  • Asian Journal of Chemistry. (2014). Synthesis of Three Fluoroquinolone Compounds. Retrieved from Asian Journal of Chemistry website.

  • Thieme. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from Thieme website.

  • SpringerLink. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from SpringerLink website.

  • BLD Pharm. (n.d.). Ethyl 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from BLD Pharm website.

  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from Master Organic Chemistry website.

  • IUPAC. (n.d.). SOLUBILITY DATA SERIES. Retrieved from IUPAC website.

  • ResearchGate. (2016). (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from ResearchGate website.

  • RSC Publishing. (n.d.). 4 - RSC Medicinal Chemistry. Retrieved from RSC Publishing website.

  • ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. Retrieved from ResearchGate website.

  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from IISTE.org website.

  • Pharmaffiliates. (n.d.). Ethyl 6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from Pharmaffiliates website.

  • ResearchGate. (2025). 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Retrieved from ResearchGate website.

  • PMC - NIH. (n.d.). Ethyl 3,7-dichloroquinoline-8-carboxylate. Retrieved from PMC - NIH website.

Sources

Technical Support Center: Purification of Ethyl 5,7-difluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical scientists working with Ethyl 5,7-difluoroquinoline-3-carboxylate. As a key heterocyclic building block, its purity is paramount for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients (APIs). This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to address common purification challenges.

Section 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses preliminary questions that arise after the initial synthesis of the crude product. A proper initial assessment is critical for selecting the most efficient purification strategy.

Q1: What are the most probable impurities in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, for common syntheses like the Gould-Jacobs reaction or related cyclizations, you should anticipate the following:

  • Unreacted Starting Materials: The aniline precursor (e.g., 3,5-difluoroaniline) and the diethyl ethoxymethylenemalonate (or a similar β-ketoester) are common culprits.

  • Regioisomers: Depending on the substitution pattern of the aniline, alternative cyclization pathways could lead to isomeric quinolones.

  • Hydrolysis Products: The ethyl ester is susceptible to hydrolysis back to the corresponding carboxylic acid, especially if exposed to acidic or basic conditions during workup at elevated temperatures.

  • Byproducts of Thermal Cyclization: High-temperature cyclizations can generate polymeric or tar-like substances.[1]

Q2: My crude product is a discolored oil or a gummy solid. How can I proceed?

A2: This is a common issue indicating the presence of significant impurities that are disrupting the crystal lattice of the desired product.

  • Expert Insight: Before attempting a large-scale purification, perform trituration. This involves stirring the crude material with a solvent in which the desired product is sparingly soluble, but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). This simple step can often remove gummy impurities and induce crystallization of the product, making subsequent purification far more effective.

Q3: Should I choose recrystallization or column chromatography for purification?

A3: The choice depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization is ideal for:

    • Larger scale purifications (>5 g).

    • When the crude product is already of moderate purity (>85%).

    • Removing impurities with very different solubility profiles from the product.

  • Flash Column Chromatography is the method of choice for:

    • Small to medium scale reactions (<5 g).

    • Separating impurities with similar polarity to the product (i.e., close spots on a TLC plate).

    • Purifying oils or materials that fail to crystallize.

Q4: What analytical techniques are essential for assessing purity?

A4: A combination of methods provides the most complete picture of purity.

  • Thin-Layer Chromatography (TLC): Your primary tool for rapid, qualitative assessment. It is essential for monitoring reaction progress and for developing an effective solvent system for flash chromatography.[2][3]

  • ¹H NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities, often allowing for an estimation of their quantity relative to the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and can detect and identify impurities, even at low levels.

  • Melting Point Analysis: A sharp and narrow melting point range is a reliable indicator of high purity for a crystalline solid.[4]

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but can be fraught with challenges if not executed correctly. The key is selecting a solvent system where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3]

Q5: My compound "oils out" as a liquid instead of forming crystals upon cooling. What should I do?

A5: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the impure solvent.[3]

  • Causality & Rationale: The compound separates as a liquid because the solution's saturation point is reached while the solvent temperature is still high enough to melt the solid. This traps impurities within the oil.

  • Troubleshooting Protocol:

    • Re-dissolve: Heat the solution until the oil completely redissolves.

    • Add More Solvent: Add a small amount of additional hot solvent (e.g., 5-10% more volume) to slightly decrease the saturation concentration.

    • Slow Cooling (Crucial): Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote the formation of high-quality crystals.

    • Induce Crystallization: If no crystals form, gently scratch the inside of the flask with a glass rod at the air-solvent interface or add a single "seed" crystal of pure product to provide a nucleation site.[3]

Q6: No crystals are forming, even after cooling the solution in an ice bath. What is the problem?

A6: This typically points to one of two issues: excessive solvent or an inappropriate solvent choice.[3]

  • Causality & Rationale: Either the solution is not saturated even at low temperatures, or the solvent is simply too effective at keeping the compound dissolved.

  • Troubleshooting Protocol:

    • Reduce Solvent Volume: In a fume hood, gently heat the solution while passing a stream of nitrogen or air over the surface to evaporate some of the solvent. Periodically allow the solution to cool to check for crystal formation.

    • Change Solvent System: If concentrating the solution is ineffective, the solvent is likely unsuitable. Consider a mixed-solvent system. For a moderately polar compound like this compound, an ethyl acetate/hexanes or ethanol/water system is a good starting point. Dissolve the compound in a minimum of the "good" solvent (e.g., ethyl acetate) and slowly add the "poor" solvent (e.g., hexanes) at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

Optimized Recrystallization Protocol
  • Solvent Selection: Test the solubility of ~20 mg of crude product in 0.5 mL of various solvents (see table below) to identify a suitable candidate.

  • Dissolution: Place the crude material in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a very small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Solvent System Boiling Point (°C) Rationale & Comments
Ethanol78Often a good choice for moderately polar heterocyclic compounds. Crystals have been obtained from alcohol solutions for similar structures.[5]
Isopropanol82Similar to ethanol but less polar; may result in lower solubility and potentially higher recovery.
Ethyl Acetate / HexanesVariableA versatile mixed-solvent system. Offers fine-tuned control over polarity and solubility.
Toluene111A non-polar aromatic solvent; useful if non-polar impurities need to be removed.

Section 3: Troubleshooting Guide: Flash Column Chromatography

Flash chromatography on silica gel is the most common method for purifying moderately polar organic compounds. Success hinges on a well-chosen eluent system.[6]

Q7: How do I select the optimal solvent system (eluent) for my column?

A7: The ideal eluent system is determined by running analytical TLC plates.

  • Causality & Rationale: The separation on a TLC plate mimics the separation on a column. The Retention Factor (Rƒ) on the TLC plate predicts the elution behavior on the column.

  • Troubleshooting Protocol:

    • Spot a TLC plate with a dilute solution of your crude material.

    • Develop the plate in various solvent systems. A good starting point for this compound is a mixture of Ethyl Acetate (EtOAc) and Hexanes.

    • Analyze the Rƒ: The ideal eluent system will give your desired product an Rƒ value of 0.25 - 0.35 .

      • If Rƒ is too high (>0.5), decrease the eluent polarity (e.g., decrease the % of EtOAc in hexanes).

      • If Rƒ is too low (<0.15), increase the eluent polarity (e.g., increase the % of EtOAc in hexanes).

    • Check Separation: The chosen system should show clear separation between the product spot and all major impurity spots.

Q8: My compound is streaking on the TLC plate and likely on the column. What can I do?

A8: Streaking indicates that the compound is interacting too strongly with the acidic silica gel, often due to its basic nitrogen atom.

  • Causality & Rationale: The lone pair on the quinoline nitrogen can be partially protonated by the acidic silanol groups (Si-OH) on the surface of the silica gel, causing poor peak shape and difficult elution.

  • Troubleshooting Protocol:

    • Add a Basic Modifier: Add a small amount of triethylamine (Et₃N) to your eluent system (typically 0.1 - 1.0% by volume).

    • Mechanism of Action: The triethylamine is a stronger base than the quinoline and will preferentially bind to the acidic sites on the silica, allowing your compound to elute smoothly without tailing.

Optimized Flash Chromatography Protocol
  • Column Packing: Select an appropriate size column and dry-pack or wet-pack it with silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexanes).

  • Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a volatile solvent (like dichloromethane or ethyl acetate), add 2-3 times its weight of silica gel, and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and use positive pressure (air or nitrogen) to maintain a steady flow. Start with a low polarity eluent to first elute non-polar impurities. Gradually increase the polarity of the eluent (gradient elution) to elute your product.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine & Evaporate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.

Eluent System Polarity Use Case
10-40% Ethyl Acetate / HexanesLow to MediumStandard system for compounds of moderate polarity. This is the recommended starting point.[7]
1-5% Methanol / DichloromethaneHighFor more polar impurities or if the product is difficult to elute from the column. Use with caution as methanol can dissolve some silica.[7]
Add 0.5% Triethylamine (Et₃N)ModifierAdd to any eluent system to prevent streaking of basic compounds like quinolines.

Section 4: Visualization of Workflows and Logic

Purification Strategy Decision Workflow

Purification_Strategy Crude Crude Product Analysis Initial Analysis (TLC, ¹H NMR) Crude->Analysis Decision Purity >85%? Impurities separable? Analysis->Decision Recryst Recrystallization Decision->Recryst  Yes Chrom Flash Column Chromatography Decision->Chrom No   Final_Product Purified Product Recryst->Final_Product Chrom->Final_Product Final_Analysis Final Purity Check (NMR, LC-MS, M.P.) Final_Product->Final_Analysis

Caption: Decision workflow for selecting a purification method.

Recrystallization Troubleshooting Logic

Recrystallization_Troubleshooting Start Hot, clear solution allowed to cool Problem Problem Occurs Start->Problem Oiling Compound 'Oils Out' Problem->Oiling Yes NoCrystals No Crystals Form Problem->NoCrystals No Sol_Oiling 1. Re-heat to dissolve 2. Add more hot solvent 3. Cool SLOWLY Oiling->Sol_Oiling Sol_NoCrystals 1. Reduce solvent volume 2. Scratch flask / Add seed crystal 3. Change solvent system NoCrystals->Sol_NoCrystals Success Pure Crystals Form Sol_Oiling->Success Sol_NoCrystals->Success

Caption: Troubleshooting logic for common recrystallization failures.

References

  • PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]

  • Wang, D. C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, E64, o2214. Available at: [Link]

  • PubMed. (2016, January 15). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. National Center for Biotechnology Information. Retrieved from [Link]

  • Guo, M., & An, Z. L. (2008). Ethyl 3,7-dichloroquinoline-8-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2398. Available at: [Link]

  • Price, C. C., & Roberts, R. M. (n.d.). 4,7-dichloroquinoline. Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Roopan, S. M., et al. (2009). Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o2982. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 5,7-difluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 5,7-difluoroquinoline-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions regarding this synthesis. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to ensure your experimental success.

The synthesis of this compound is most effectively achieved via the Gould-Jacobs reaction , a robust and widely-used method for creating the quinoline scaffold.[1][2] This pathway involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for synthesizing this compound?

A1: The synthesis is a two-step process starting from 3,5-difluoroaniline and diethyl ethoxymethylenemalonate (DEEM).

  • Condensation: The amine group of 3,5-difluoroaniline attacks the electrophilic carbon of DEEM, followed by the elimination of ethanol to form the intermediate, ethyl 3-((3,5-difluorophenyl)amino)acrylate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperature, followed by tautomerization, to yield the final product, which is more accurately named Ethyl 5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, as it predominantly exists in the 4-oxo (or quinolone) tautomeric form.[1]

cluster_reactants Starting Materials A 3,5-Difluoroaniline C Step 1: Condensation (100-140°C) A->C B Diethyl ethoxymethylenemalonate (DEEM) B->C D Intermediate Ethyl 3-((3,5-difluorophenyl)amino)acrylate C->D E Step 2: Thermal Cyclization (~250°C) D->E F Final Product Ethyl 5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate E->F

Caption: Overall workflow for the Gould-Jacobs synthesis.

Q2: What is the underlying mechanism of the Gould-Jacobs reaction?

A2: The reaction begins with a nucleophilic attack from the aniline nitrogen onto the β-carbon of the malonate derivative, followed by the elimination of an ethoxy group to form the condensation product.[1] The critical step is the subsequent thermal cyclization, which is a 6-electron electrocyclic reaction, forming the quinoline ring system. This step requires significant thermal energy to overcome the activation barrier for the intramolecular aromatic substitution.[5]

Q3: Why is such a high temperature (~250°C) necessary for the cyclization step?

A3: The cyclization is an intramolecular electrophilic aromatic substitution where a carbon-carbon bond is formed. This process has a high activation energy for several reasons: the aromaticity of the aniline ring must be temporarily disrupted, and the molecule must adopt a specific, strained conformation to allow the ring closure. High temperatures provide the necessary thermal energy to overcome this barrier and drive the reaction towards the more stable, bicyclic quinoline product. High-boiling point solvents like diphenyl ether or Dowtherm A are used to achieve these temperatures.[6]

Q4: Is the product a 4-hydroxyquinoline or a 4-quinolone?

A4: While the product can be named as a 4-hydroxyquinoline, it overwhelmingly exists as its keto tautomer, the 4-quinolone (or 4-oxo-1,4-dihydroquinoline).[1] This tautomeric preference is due to the greater stability of the amide-like functionality within the quinolone ring compared to the enol-like hydroxyquinoline form.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Start Experiment Start Problem Identify Primary Issue Start->Problem LowYield Low / No Yield Problem->LowYield Yield Impure Impure Product Problem->Impure Purity Workup Workup Difficulty Problem->Workup Isolation CheckTemp Cyclization Temp Too Low? LowYield->CheckTemp CheckSideRxn Side Reactions Occurring? Impure->CheckSideRxn Emulsion Emulsion Formed? Workup->Emulsion CheckTime Reaction Time Incorrect? CheckTemp->CheckTime No Sol1 Increase Temp to ~250°C Use high-boiling solvent CheckTemp->Sol1 Yes Degradation Product Degradation? CheckTime->Degradation No Sol2 Optimize time. Too short -> Incomplete Too long -> Degradation CheckTime->Sol2 Yes Sol3 Decrease time/temp. Consider microwave synthesis for better control. Degradation->Sol3 Yes CheckPurity Reagents Pure? CheckSideRxn->CheckPurity No Sol4 Avoid excessive heat to prevent decarboxylation. Purify via recrystallization or chromatography. CheckSideRxn->Sol4 Yes Sol5 Distill aniline & DEEM before use. CheckPurity->Sol5 No Precipitate Precipitation Issue? Emulsion->Precipitate No Sol6 Add brine (sat. NaCl). Filter through Celite. Emulsion->Sol6 Yes Sol7 Ensure mixture is cool. Wash precipitate with cold non-polar solvent (Hexane/ Pet. Ether) to remove solvent. Precipitate->Sol7 Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Problem: Low or No Product Yield

Q: My reaction has resulted in a very low yield. What are the most critical parameters to check?

A: Low yield in the Gould-Jacobs reaction is a frequent challenge and typically points to issues with the high-temperature cyclization step.[5]

  • Causality 1: Insufficient Cyclization Temperature. The most common cause is a reaction temperature below the required threshold (typically ~250 °C). If the intermediate forms but does not cyclize, you will isolate the intermediate, not the desired quinoline. Ensure your heating apparatus (e.g., electric heating mantle with a sand or oil bath) and high-boiling solvent are capable of reaching and maintaining this temperature consistently.[6]

  • Causality 2: Suboptimal Reaction Time. This reaction requires a delicate balance. Too short a time leads to incomplete conversion of the intermediate.[5] Conversely, prolonged heating at such high temperatures can cause the product to degrade or undergo side reactions like decarboxylation.[5] A thorough time-temperature study is often necessary to find the optimal balance.[5]

  • Causality 3: Inefficient Heat Transfer. In larger scale reactions, ensuring uniform heating throughout the mixture is critical. Use vigorous stirring and an appropriate reaction flask to maximize surface area for heating.

Data-Driven Optimization Insights:

Microwave-assisted synthesis has been shown to dramatically improve yields and reduce reaction times by enabling rapid and uniform heating to temperatures above the solvent's boiling point.[5]

Heating MethodTemperature (°C)Time (min)Reported Yield (%)Reference
Conventional~25060Varies, often low[6]
Microwave25010~1[5]
Microwave300237[5]
Microwave (Optimized) 300 5 47 [5]

Note: Yields are for a similar aniline substrate and illustrate the trend of optimization.

Problem: Product is Impure

Q: My final product is contaminated with significant byproducts. What are the likely side reactions?

A: Purity issues often stem from the quality of starting materials or side reactions occurring under the harsh reaction conditions.

  • Causality 1: Impure Reagents. The purity of the starting 3,5-difluoroaniline and DEEM is paramount. It is highly recommended to purify them before use, for instance, by distillation.[6]

  • Causality 2: Thermal Degradation/Side Reactions. As mentioned, excessive heat or reaction time can lead to product degradation. The most common side reaction at very high temperatures is the loss of the ester group via decarboxylation.[5] This results in the formation of 5,7-difluoro-4-hydroxyquinoline.

  • Solution: Purification. The crude product, which often precipitates from the reaction mixture upon cooling, should be thoroughly washed with a non-polar solvent like petroleum ether or hexanes to remove the high-boiling reaction solvent.[6][7] If significant impurities remain, recrystallization (e.g., from ethanol or a similar polar solvent) or flash column chromatography are effective purification methods.[8][9]

Problem: Work-up and Isolation Difficulties

Q: I'm struggling to isolate a clean, solid product after the reaction. The mixture is oily, or I'm getting an emulsion during aqueous washes.

A: A systematic work-up procedure is key to successful isolation.

  • Step 1: Cooling and Precipitation. After the reaction is complete, allow the mixture to cool. The product is typically a solid at room temperature and should precipitate from the high-boiling solvent.[5]

  • Step 2: Filtration and Washing. Filter the crude solid. The most important step is to wash the filter cake thoroughly with several portions of a low-boiling, non-polar solvent (e.g., petroleum ether, hexanes).[6] This removes the residual high-boiling solvent (e.g., Dowtherm A), which can make the product appear oily or impure.

  • Step 3: Troubleshooting Emulsions. If you perform an aqueous wash (e.g., with a sodium bicarbonate solution to remove acidic impurities) and an emulsion forms, this is often due to fine particulate matter or tarry byproducts.[10] To resolve this, try adding a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. If the emulsion persists, filtering the entire mixture through a pad of Celite can help break it up.[10]

Experimental Protocols

Protocol 1: Conventional Two-Step Synthesis

This protocol is adapted from established Gould-Jacobs procedures.[6]

Step A: Synthesis of Ethyl 3-((3,5-difluorophenyl)amino)acrylate (Intermediate)

  • In a round-bottomed flask, combine 3,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Add a few boiling chips and heat the mixture on a steam bath or in an oil bath at 100-120°C for 1 hour. Ethanol will evolve from the reaction.

  • The resulting warm, often syrupy product is the crude intermediate and can be used directly in the next step without purification.

Step B: Cyclization to Ethyl 5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • In a separate large flask equipped with an air condenser, heat a high-boiling solvent (e.g., Dowtherm A or diphenyl ether, approx. 5-10 mL per gram of aniline) to a vigorous boil (~250°C) using an electric heating mantle.

  • Carefully and slowly pour the warm intermediate from Step A into the boiling solvent through the condenser.

  • Continue heating at reflux for 30-60 minutes. The product will begin to crystallize out of the hot solution.

  • Allow the reaction mixture to cool to room temperature. A large amount of solid should precipitate.

  • Filter the solid product using a Büchner funnel.

  • Wash the filter cake thoroughly with two or three portions of petroleum ether or hexanes to remove the residual high-boiling solvent.

  • Air-dry the solid. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Protocol 2: Microwave-Assisted Synthesis

This protocol is based on modern optimization studies for the Gould-Jacobs reaction.[5]

  • In a 2-5 mL microwave vial equipped with a magnetic stir bar, add 3,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq). Note: An excess of DEEM is often used in microwave procedures.

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 250-300°C and hold for 5-10 minutes. Monitor the internal pressure, ensuring it remains within the safe limits of the equipment.

  • After the reaction time is complete, cool the vial to room temperature using compressed air. The product should precipitate.

  • Filter the solid and wash thoroughly with cold acetonitrile or petroleum ether.

  • Dry the solid under vacuum to yield the final product.

References

  • Flychem Co., Ltd. (2024). Common Quinoline Synthesis Reactions.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Wikiwand. (n.d.). Gould–Jacobs reaction.
  • BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction.
  • PrepChem.com. (n.d.). Synthesis of 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Application Note AN056.
  • Google Patents. (n.d.). CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • mzCloud. (2016). Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate.
  • ResearchGate. (n.d.). 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Procedure.
  • National Center for Biotechnology Information. (n.d.). Ethyl 3,7-dichloroquinoline-8-carboxylate. PMC.
  • ResearchGate. (n.d.). (PDF) Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
  • ResearchGate. (n.d.). Supporting Information.
  • Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate.
  • ChemRxiv. (n.d.). Automated Optimization under Dynamic Flow Conditions.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.

Sources

Technical Support Center: Synthesis of Difluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of difluoroquinoline derivatives. This guide is designed to provide practical, actionable solutions to common challenges encountered during the synthesis of these important heterocyclic compounds. As a Senior Application Scientist, my goal is to equip you with the knowledge to troubleshoot common pitfalls, optimize your reaction conditions, and ensure the integrity of your synthetic routes.

This resource is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab. We will delve into the causality behind experimental choices, offering insights grounded in established chemical principles and field-proven experience.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the synthesis of difluoroquinoline derivatives, focusing on common synthetic routes such as the Gould-Jacobs, Conrad-Limpach-Knorr, and Friedländer reactions.

Part 1: Reaction Initiation and Control

Question 1: My Gould-Jacobs reaction with a difluoroaniline is sluggish and gives a low yield of the initial condensation product. What's going wrong?

Answer: This is a common issue stemming from the reduced nucleophilicity of the aniline nitrogen due to the electron-withdrawing nature of the two fluorine atoms.[1][2] Here’s a systematic approach to troubleshoot this problem:

  • Increase Reaction Temperature: The initial condensation of the difluoroaniline with diethyl ethoxymethylenemalonate often requires more forcing conditions than with non-fluorinated anilines. Gradually increasing the reaction temperature can significantly improve the rate of reaction. Microwave irradiation can also be an effective strategy to reduce reaction times and improve yields.[3]

  • Catalyst Choice: While the Gould-Jacobs reaction is often performed without a catalyst, the addition of a mild Lewis acid or a protic acid can facilitate the initial condensation. However, be cautious as strong acids can lead to unwanted side reactions.

  • Solvent Selection: The choice of solvent can influence the reaction rate. While the reaction can be run neat, using a high-boiling point, inert solvent can help to maintain a consistent temperature and improve solubility.

Question 2: The cyclization step of my Conrad-Limpach synthesis with a difluoroaniline is not proceeding, or I'm getting a complex mixture of products. How can I improve this?

Answer: The high temperatures required for the thermal cyclization in the Conrad-Limpach synthesis can be problematic, especially with fluorinated substrates that may be prone to decomposition or side reactions.[4][5][6]

  • Optimizing Thermal Conditions: The key is to find the optimal balance between a temperature high enough to induce cyclization and low enough to prevent degradation. High-boiling solvents like Dowtherm A or mineral oil are traditionally used.[5] Experiment with a range of temperatures to identify the sweet spot for your specific substrate.

  • Acid Catalysis: The cyclization is an electrophilic aromatic substitution, which is disfavored by the electron-withdrawing fluorine atoms.[2] The use of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, is often necessary to promote the ring closure.

  • Regioselectivity Issues: With unsymmetrically substituted difluoroanilines, you may encounter the formation of regioisomers. The directing effects of the fluorine atoms and other substituents on the aniline ring will determine the major product. Careful analysis of your product mixture using techniques like NMR spectroscopy is crucial to identify the isomers.

Part 2: Side Reactions and Impurity Formation

Question 3: I'm observing significant tar formation in my difluoroquinoline synthesis, particularly in reactions requiring strong acid and high temperatures. How can I minimize this?

Answer: Tar formation is a common pitfall in many quinoline syntheses, often exacerbated by the harsh conditions needed for fluorinated precursors.[7] This is typically due to polymerization or degradation of starting materials and intermediates.

  • Control of Reaction Exotherm: Some quinoline syntheses are highly exothermic. Ensure efficient stirring and controlled addition of reagents, especially strong acids, to dissipate heat and prevent localized hotspots that can lead to charring.

  • Moderators: In reactions like the Skraup synthesis, moderators such as ferrous sulfate can be used to make the reaction less violent and reduce tar formation.

  • Milder Reaction Conditions: Whenever possible, explore alternative synthetic routes that employ milder conditions. For example, modern catalytic methods may offer a less aggressive approach compared to classical named reactions.

Question 4: My Friedländer synthesis using a 2-amino-difluorobenzaldehyde is giving me a significant amount of self-condensation (aldol) product from the ketone reactant. How can I favor the desired quinoline formation?

Answer: The self-condensation of the ketone is a major competing side reaction in the Friedländer synthesis, especially under basic conditions.[8]

  • Catalyst Selection: The choice of catalyst is critical. While bases are often used, they can promote the aldol reaction. Consider using an acid catalyst like p-toluenesulfonic acid or a Lewis acid, which can favor the initial imine formation between the 2-amino-difluorobenzaldehyde and the ketone.[9]

  • Reaction Conditions: Running the reaction at a lower temperature can sometimes disfavor the aldol condensation, which often has a higher activation energy.

  • Use of Pre-formed Intermediates: To circumvent the issue of ketone self-condensation, you can pre-form the enamine or imine of the ketone before reacting it with the 2-amino-difluorobenzaldehyde derivative.

Experimental Protocols

Here are detailed, step-by-step methodologies for common synthetic routes to difluoroquinoline derivatives.

Protocol 1: Gould-Jacobs Synthesis of a 6,7-Difluoro-4-hydroxyquinoline Derivative

This protocol outlines the synthesis of a key intermediate for many fluoroquinolone antibiotics.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

  • Allow the reaction mixture to cool to room temperature. The intermediate, diethyl 2-((3,4-difluorophenyl)amino)methylenemalonate, will often solidify upon cooling.

Step 2: Cyclization

  • To the crude intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A or mineral oil.

  • Heat the mixture to 240-250 °C with vigorous stirring. The cyclization reaction is typically complete within 30-60 minutes. Monitor the reaction by TLC.

  • Cool the reaction mixture to below 100 °C and carefully add an inert solvent like hexane to precipitate the product.

  • Filter the solid product, wash with hexane, and dry under vacuum to yield the ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate.

Protocol 2: Friedländer Synthesis of a 2-Substituted-6,7-difluoroquinoline

This protocol provides a general method for the synthesis of 2-substituted difluoroquinolines.

  • In a round-bottom flask, dissolve 2-amino-4,5-difluorobenzaldehyde (1.0 eq) and the desired ketone (e.g., acetone, 1.2 eq) in ethanol.

  • Add a catalytic amount of a base, such as potassium hydroxide (0.1 eq), to the solution.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-6,7-difluoroquinoline.

Data Presentation

Table 1: Troubleshooting Common Issues in Difluoroquinoline Synthesis

Symptom Potential Cause Suggested Solution
Low yield in initial condensation (e.g., Gould-Jacobs)Reduced nucleophilicity of difluoroaniline.Increase reaction temperature; consider microwave irradiation; use a mild acid catalyst.
Failed or low-yield cyclization (e.g., Conrad-Limpach)Electron-withdrawing effect of fluorine atoms hindering electrophilic aromatic substitution.Use a high-boiling point solvent; employ a strong acid catalyst (e.g., PPA).
Formation of regioisomersAmbiguous cyclization with unsymmetrical difluoroanilines.Carefully analyze the product mixture (NMR); consider alternative starting materials with directing groups that favor the desired isomer.
Significant tar formationHarsh reaction conditions (strong acid, high temperature).Ensure efficient heat dissipation; use moderators (e.g., FeSO₄); explore milder synthetic routes.
Aldol self-condensation of ketone (Friedländer)Base-catalyzed side reaction.Use an acid catalyst; lower the reaction temperature; use pre-formed enamine/imine of the ketone.
Difficult purificationSimilar polarity of product and byproducts.Optimize chromatographic conditions (solvent system, gradient); consider recrystallization from an appropriate solvent system.

Visualizations

Diagram 1: General Workflow for Troubleshooting Difluoroquinoline Synthesis

G start Synthesis of Difluoroquinoline Derivative issue Identify Issue: - Low Yield - No Reaction - Impurities start->issue low_yield Low Yield / No Reaction issue->low_yield Reaction Performance impurities Presence of Impurities issue->impurities Product Quality check_conditions Check Reaction Conditions: - Temperature - Time - Catalyst - Solvent low_yield->check_conditions check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents characterize Characterize Impurities (NMR, MS) impurities->characterize optimize Optimize Conditions check_conditions->optimize check_reagents->optimize alternative_route Consider Alternative Synthetic Route optimize->alternative_route No Improvement success Successful Synthesis optimize->success Improved purification Optimize Purification: - Chromatography - Recrystallization characterize->purification purification->success

Caption: A decision tree for troubleshooting common issues in difluoroquinoline synthesis.

Diagram 2: Mechanistic Insight into a Common Side Reaction - Aldol Condensation in Friedländer Synthesis

G cluster_desired Desired Friedländer Reaction cluster_side Side Reaction: Aldol Condensation a 2-Amino-difluorobenzaldehyde c Iminium Intermediate a->c + Ketone, -H2O b Ketone b->c d Difluoroquinoline Product c->d Cyclization & Dehydration e Ketone f Enolate e->f Base Catalyst g Aldol Adduct f->g + Ketone h Aldol Condensation Product g->h -H2O

Caption: Competing pathways in the Friedländer synthesis of difluoroquinolines.

References

  • The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. (2026, January 15). Dalton Pharma Services. [Link]

  • Fluorinated Quinolines: Synthesis, Properties and Applications. (n.d.). ResearchGate. [Link]

  • Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. (2025, November 29). ChemRxiv. [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023, April 11). National Center for Biotechnology Information. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016, July 29). National Center for Biotechnology Information. [Link]

  • Gould–Jacobs reaction. (n.d.). Wikipedia. [Link]

  • Contemporary synthetic strategies in organofluorine chemistry. (n.d.). Nature. [Link]

  • Vibrational spectroscopic characterization of fluoroquinolones. (n.d.). PubMed. [Link]

  • Spectra of standard solutions of impurities: 1 = fluoroquinolonic acid; 2 = desfluoro compound. (n.d.). ResearchGate. [Link]

  • Catalyst and Additive-Free Synthesis of Fluoroalkoxyquinolines. (n.d.). ResearchGate. [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (2025, August 6). ResearchGate. [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. (n.d.). Oriental Journal of Chemistry. [Link]

  • Gould-Jacobs Reaction. (n.d.). Merck Index. [Link]

  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (n.d.). ResearchGate. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

  • Conrad–Limpach synthesis. (n.d.). Wikipedia. [Link]

  • Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (n.d.). PubMed. [Link]

  • Conrad-Limpach reaction. (n.d.). Cambridge University Press. [Link]

  • Friedländer synthesis. (n.d.). Wikipedia. [Link]

  • Contemporary synthetic strategies in organofluorine chemistry. (n.d.). Springer Nature Experiments. [Link]

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. (n.d.). Organic Chemistry Portal. [Link]

  • (PDF) ChemInform Abstract: Synthesis of Quinolines and Acridines by the Reaction of 2-(Perfluoroalkyl)anilines with Lithium and Grignard Reagents. (2025, December 6). ResearchGate. [Link]

  • Conrad-limpach-knorr synthesis of Quinolone. (2019, July 27). YouTube. [Link]

  • Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. [Link]

  • Gould–Jacobs reaction. (n.d.). ResearchGate. [Link]

  • Conrad-Limpach reaction. (n.d.). ResearchGate. [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (n.d.). National Center for Biotechnology Information. [Link]

  • Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. (2023, June 18). MDPI. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). National Center for Biotechnology Information. [Link]

  • Uncover the Exciting Secrets of Friedlander Quinoline Synthesis! (2021, January 1). YouTube. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). National Center for Biotechnology Information. [Link]

  • Determination of (fluoro)Quinolone Antibiotic Residues in Pig Kidney using Liquid Chromatography-tandem Mass Spectrometry. I. Laboratory-validated Method. (n.d.). JRC Publications Repository. [Link]

Sources

"Ethyl 5,7-difluoroquinoline-3-carboxylate" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with ethyl 5,7-difluoroquinoline-3-carboxylate. Here, we address common stability issues and provide troubleshooting guidance to ensure the integrity of your experiments. Our approach is rooted in the established principles of quinolone chemistry, tailored to the specific structural features of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are hydrolysis of the ethyl ester, photodegradation, and, to a lesser extent, thermal degradation. The quinoline core is susceptible to degradation under harsh pH conditions and upon exposure to UV light, while the ethyl ester can be cleaved under both acidic and basic conditions.

Q2: How should I store this compound to minimize degradation?

A2: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place. Protection from light is crucial to prevent photodegradation.[1][2] For solutions, it is advisable to use amber vials and to prepare fresh solutions for each experiment. Storage of solutions at low temperatures (-20°C or -80°C) can also prolong stability, but freeze-thaw cycles should be minimized.

Q3: What are the likely degradation products I might encounter?

A3: The most probable degradation products include:

  • 5,7-difluoroquinoline-3-carboxylic acid: Formed via hydrolysis of the ethyl ester.

  • Hydroxylated derivatives: Resulting from the photosubstitution of a fluorine atom with a hydroxyl group.[3]

  • Decarboxylated products: Arising from the loss of the carboxylate group, particularly under photolytic stress.[4][5]

  • Ring-opened products: Under more extreme degradation conditions, the quinoline ring system can undergo cleavage.

Q4: Can the fluorine atoms on the quinoline ring affect stability?

A4: Yes, the two fluorine atoms at the 5- and 7-positions significantly influence the electronic properties of the quinoline ring. Fluorine is a highly electronegative atom, and its presence can enhance the metabolic stability of the molecule and increase its binding affinity to target proteins.[6][7] However, fluorine atoms can also be susceptible to photosubstitution, leading to specific degradation pathways.[3]

Troubleshooting Guide: Investigating Stability Issues

This section provides a structured approach to identifying and resolving common stability problems encountered during experiments with this compound.

Problem 1: Inconsistent or lower-than-expected results in biological assays.

  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Workflow:

    • Analyze a sample of your stock solution by HPLC. Compare the chromatogram to that of a freshly prepared standard to check for the presence of degradation products.

    • Incubate the compound in the assay medium under assay conditions (e.g., 37°C, presence of cells or proteins) for the duration of the experiment. Analyze samples at different time points by HPLC to monitor for degradation.

    • If degradation is observed, consider the following corrective actions:

      • Prepare fresh stock solutions more frequently.

      • Reduce the incubation time in the assay if possible.

      • Evaluate the pH of your assay medium, as extremes in pH can accelerate hydrolysis.

Problem 2: Appearance of unknown peaks in my HPLC chromatogram over time.

  • Possible Cause: Formation of degradation products due to improper storage or handling.

  • Troubleshooting Workflow:

    • Review your storage conditions. Ensure the compound is protected from light and stored at the recommended temperature.

    • Investigate the solvent used for your stock solution. Some organic solvents can contain impurities or degrade over time, which can in turn affect the stability of your compound.

    • Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help you to identify the unknown peaks in your chromatogram.

Problem 3: The compound appears to be losing potency when used in multi-day experiments.

  • Possible Cause: Gradual degradation of the compound in the experimental setup.

  • Troubleshooting Workflow:

    • Assess the photostability of your compound under the lighting conditions of your laboratory. Expose a solution of the compound to ambient light for a defined period and analyze for degradation by HPLC.[2]

    • If photolability is confirmed, take steps to protect your experiment from light:

      • Use amber-colored plates or cover your experimental setup with aluminum foil.

      • Work under low-light conditions when handling the compound.

Visualizing Potential Degradation Pathways

The following diagram illustrates the plausible primary degradation pathways for this compound based on the known chemistry of related fluoroquinolones.

DegradationPathways Parent Ethyl 5,7-difluoroquinoline- 3-carboxylate Hydrolysis_Product 5,7-Difluoroquinoline- 3-carboxylic acid Parent->Hydrolysis_Product Hydrolysis (Acid/Base) Photodegradation_Product1 Hydroxylated derivative Parent->Photodegradation_Product1 Photodegradation (UV/Light) Photodegradation_Product2 Decarboxylated derivative Parent->Photodegradation_Product2 Photodegradation (UV/Light) Ring_Opened_Product Ring-opened products Photodegradation_Product1->Ring_Opened_Product Further Degradation Photodegradation_Product2->Ring_Opened_Product Further Degradation

Caption: Plausible degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[3][4][5][8][9]

Objective: To systematically assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Amber vials

  • Calibrated oven

  • Photostability chamber (compliant with ICH Q1B guidelines)[1]

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:water).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl in an amber vial.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH in an amber vial.

    • Incubate at room temperature for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ in an amber vial.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a calibrated oven at 80°C for 48 hours.

    • Dissolve the stressed sample in the initial solvent to the original concentration for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound (in a photostable, transparent container) and a solid sample to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples by HPLC at appropriate time intervals.

Data Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its potential degradation products.

Suggested HPLC Parameters:

ParameterRecommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B (e.g., 10%), and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at an appropriate wavelength (e.g., 280 nm, determine the λmax of the compound)
Injection Vol. 10 µL

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow start Inconsistent Experimental Results check_stock Analyze Stock Solution by HPLC start->check_stock degradation_present Degradation Products Detected? check_stock->degradation_present investigate_storage Review Storage and Handling Procedures degradation_present->investigate_storage Yes no_degradation Stock Solution is Stable degradation_present->no_degradation No forced_degradation Perform Forced Degradation Study investigate_storage->forced_degradation identify_peaks Identify Degradation Peaks forced_degradation->identify_peaks optimize_conditions Optimize Experimental Conditions (e.g., fresh solutions, light protection) identify_peaks->optimize_conditions

Caption: A workflow for troubleshooting inconsistent experimental results.

References

  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Bissy, P., & Mahapatra, D. K. (2022). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Antibiotics, 11(11), 1520. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Li, Y., et al. (2018). Aquatic photochemistry of fluoroquinolone antibiotics: kinetics, pathways, and multivariate effects of main water constituents. Environmental Science & Technology, 52(15), 8333-8341.
  • Martínez-Haya, R., et al. (2000). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Photochemistry and Photobiology A: Chemistry, 133(1-2), 31-37.
  • Matsumoto, M., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial agents and chemotherapy, 36(8), 1715–1719. [Link]

  • Torniainen, K., et al. (1997). The effect of pH on the photodegradation of ciprofloxacin. Journal of Pharmaceutical and Biomedical Analysis, 15(7), 887-893.
  • Wang, D. C., Huang, X. M., Liu, Y. P., & Tang, C. L. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2214. [Link]

  • WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters. (2019).
  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 5,7-difluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges in the synthesis of a key pharmaceutical intermediate.

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of Ethyl 5,7-difluoroquinoline-3-carboxylate. This molecule is a critical building block in the development of various pharmaceutical agents, and its efficient synthesis is paramount. The following content, structured in a practical question-and-answer format, addresses common experimental hurdles from bench-scale execution to pilot-plant scale-up, with a focus on the widely employed Gould-Jacobs reaction.

I. Overview of the Synthetic Workflow

The synthesis of this compound is most commonly achieved via the Gould-Jacobs reaction.[1][2][3][4] This robust method involves two primary stages:

  • Condensation: An initial reaction between 3,5-difluoroaniline and diethyl ethoxymethylenemalonate (DEEM) to form the key intermediate, ethyl 3-((3,5-difluorophenyl)amino)acrylate.

  • Thermal Cyclization: A high-temperature, intramolecular cyclization of the intermediate to yield the final quinolone product.

This workflow is visualized below.

Synthesis_Workflow SM1 3,5-Difluoroaniline dummy SM1->dummy SM2 Diethyl ethoxymethylenemalonate (DEEM) SM2->dummy Intermediate Ethyl 3-((3,5-difluorophenyl)amino)acrylate Product Ethyl 5,7-difluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate Intermediate->Product Thermal Cyclization (High Temp, ~250°C) FinalProduct This compound (Tautomeric Form) Product->FinalProduct Tautomerization dummy->Intermediate Condensation (Heat, ~100-120°C)

Caption: General workflow for the Gould-Jacobs synthesis of the target quinoline.

II. Detailed Experimental Protocol (Lab Scale)

This protocol is adapted from established Gould-Jacobs procedures, such as the synthesis of 4,7-dichloroquinoline.[5]

Step 1: Synthesis of Ethyl 3-((3,5-difluorophenyl)amino)acrylate (Intermediate)

  • In a round-bottom flask equipped with a reflux condenser, combine 3,5-difluoroaniline (1.0 mole equivalent) and diethyl ethoxymethylenemalonate (1.1 mole equivalents).

  • Heat the mixture on a heating mantle or oil bath to 110-120°C for 1-2 hours. Ethanol will be evolved during the reaction.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 3,5-difluoroaniline is consumed.

  • The resulting crude intermediate, a viscous oil or low-melting solid, can often be used directly in the next step without purification.

Step 2: Thermal Cyclization to Ethyl 5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • In a separate, larger flask equipped with a mechanical stirrer and a high-temperature condenser, heat a high-boiling inert solvent such as Dowtherm A or diphenyl ether to 250°C.[5]

  • Slowly and carefully add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the temperature at 250-255°C for 30-60 minutes. The product will begin to precipitate from the hot solution.

  • Allow the mixture to cool to below 100°C, then add a co-solvent like hexane or heptane to further precipitate the product and dilute the Dowtherm A.

  • Filter the precipitated solid using a Buchner funnel.

  • Wash the filter cake thoroughly with hexane or a similar non-polar solvent to remove the high-boiling reaction solvent.

  • Dry the solid product under vacuum. The product at this stage is typically of sufficient purity for many applications, but can be recrystallized from a suitable solvent (e.g., ethanol, acetic acid) if necessary.

III. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Question 1: My initial condensation reaction (Step 1) is incomplete, even after several hours.

  • Plausible Cause & Solution: While this step is generally efficient, incomplete conversion can result from impure starting materials. Ensure the diethyl ethoxymethylenemalonate (DEEM) is of high purity; a refractive index check (n²⁵D ≈ 1.460) is a good quality indicator.[5] If impurities are suspected in the aniline, distillation or recrystallization may be necessary. Increasing the reaction temperature slightly (to 130°C) can also drive the reaction to completion, but monitor for potential side-product formation.

Question 2: The yield of my final product after thermal cyclization (Step 2) is very low.

  • Plausible Cause & Solution: Low yields in the cyclization step are a common issue and can stem from several factors:

    • Incomplete Cyclization: The reaction may require more aggressive conditions. Ensure the temperature is maintained at a stable 250°C. The Gould-Jacobs reaction is known to require high temperatures for efficient intramolecular cyclization.[6] You can try extending the reaction time, but this must be balanced against the risk of degradation.

    • Product Degradation: At 250°C, the product or intermediate can degrade, especially if the reaction time is too long. A time-temperature study is recommended to find the optimal balance.[6] Running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate oxidative decomposition.

    • Mechanical Loss During Workup: The product can be a fine powder. Ensure thorough transfer and washing during filtration. Check the filtrate for any precipitated product that may have passed through the filter paper.

Question 3: I am observing significant charring or tar formation during the high-temperature cyclization.

  • Plausible Cause & Solution: Tar formation is a classic problem in high-temperature reactions.

    • Localized Overheating: This is the most common cause. Hot spots in the reaction vessel lead to decomposition. Ensure vigorous and efficient mechanical stirring throughout the addition and reaction period. A baffled flask can improve mixing dynamics.

    • Rate of Addition: Adding the intermediate too quickly to the hot solvent can create high local concentrations, promoting polymerization and decomposition. A slow, controlled addition is critical.

    • Atmospheric Oxygen: The presence of oxygen at high temperatures can lead to oxidative side reactions and charring. Blanketing the reaction with an inert gas like nitrogen is highly recommended.

Question 4: My final product is off-color (yellow, brown, or black) and difficult to purify.

  • Plausible Cause & Solution: The color is likely due to high-molecular-weight, polymeric byproducts formed during the thermal cyclization.

    • Initial Purification: A thorough wash of the crude, filtered product with a non-polar solvent (hexane, heptane) is essential to remove residual Dowtherm A, which is often colored.

    • Decolorization: If the product remains colored after drying, a charcoal treatment during recrystallization can be effective. Dissolve the crude product in a suitable solvent (e.g., glacial acetic acid), add activated carbon, heat briefly, and filter hot through a pad of celite.

    • Chromatography: While not ideal for large scales, flash column chromatography can be used for small-scale purification if recrystallization fails to yield a product of the desired purity.

IV. Scaling-Up Considerations

Transitioning a process from the lab to a pilot plant introduces a new set of challenges that are often not apparent at the bench scale.[7][8][9]

Question 5: What are the primary safety and operational risks when scaling up the thermal cyclization step?

  • Heat Transfer: This is the single most critical challenge.[10] The surface-area-to-volume ratio decreases significantly as the reactor size increases. This makes it much harder to supply heat uniformly and efficiently to the large volume of liquid. This can lead to extended heating times and temperature gradients within the reactor, causing inconsistent reaction progress and increased byproduct formation.[8]

  • High-Temperature Operations: Operating at 250°C with large volumes of flammable liquids like Dowtherm A requires specialized equipment (e.g., jacketed reactors with thermal fluid heating systems) and stringent safety protocols. Pressure buildup must also be managed.

  • Materials Handling: Handling large quantities of hot, viscous liquids and filtering large batches of solids requires careful engineering controls to ensure operator safety and process efficiency.

Question 6: How can I improve the efficiency and safety of the cyclization at a larger scale?

  • Reactor Design: Utilize a glass-lined or stainless steel reactor with good agitation and a thermal fluid heating system for precise temperature control.

  • Process Optimization: Before scaling up, it is crucial to perform lab-scale studies to define the process limits.[7] Consider alternative technologies. Microwave-assisted synthesis has been shown to dramatically shorten reaction times and improve yields for the Gould-Jacobs reaction, potentially offering a more energy-efficient and controllable path at scale.[6]

  • Alternative Reagents/Solvents: While Dowtherm A is traditional, investigating other high-boiling solvents or even solvent-free (neat) conditions at the lab scale could reveal a more scalable process. However, neat reactions can be highly energetic and require careful thermal safety assessment.

V. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Gould-Jacobs reaction?

The reaction proceeds in two main stages. First, a nucleophilic attack by the aniline nitrogen on the electron-deficient alkene of DEEM, followed by the elimination of ethanol, forms the vinylogous amide intermediate. The second stage is a thermally induced 6-electron electrocyclization, which forms the quinolone ring system.[2][3][11] This is followed by tautomerization to the more stable 4-oxo form.

Mechanism start Aniline + DEEM step1 Nucleophilic Attack (Loss of EtOH) start->step1 intermediate Anilinomethylenemalonate (Intermediate) step1->intermediate step2 6π Electrocyclization (High Temperature) intermediate->step2 cyclized Cyclized Dihydroquinoline Intermediate step2->cyclized step3 Tautomerization cyclized->step3 product 4-Oxo-quinoline (Final Product) step3->product

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Q2: Why is a high-boiling solvent like Dowtherm A necessary?

The thermal electrocyclization step has a high activation energy and typically requires temperatures around 250°C to proceed at a reasonable rate.[6] Solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether are used because they are thermally stable and have boiling points well above this required temperature, allowing the reaction to be run at atmospheric pressure.

Q3: What analytical methods are best for monitoring this reaction and ensuring final product quality?

A combination of techniques is recommended for a robust process.

Analytical TechniquePurpose
TLC (Thin Layer Chromatography) Quick, qualitative monitoring of the disappearance of starting materials, especially in Step 1.
HPLC (High-Performance Liquid Chromatography) Quantitative analysis of reaction progress, identification of impurities, and determination of final product purity (>99% is often required for pharmaceutical intermediates).
¹H and ¹⁹F NMR (Nuclear Magnetic Resonance) Structural confirmation of the intermediate and final product. ¹⁹F NMR is particularly useful for confirming the fluorine substitution pattern.
LC-MS (Liquid Chromatography-Mass Spectrometry) Confirmation of the molecular weight of the product and identification of unknown impurities by their mass-to-charge ratio.

VI. References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Vámos, E., et al. (2019). Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor. Organic Process Research & Development, 23(8), 1637-1646. [Link]

  • Valera, D. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Retrieved from [Link]

  • Reddit. (2014). A well working quinoline synthesis. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • YouTube. (2025). Organic Chemistry - Gould-Jacobs Reaction Mechanism. Retrieved from [Link]

  • Wang, D. C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E, 64(10), o2214. [Link]

  • PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Retrieved from [Link]

  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? r/chemistry. Retrieved from [Link]

  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. Retrieved from [Link]

  • Contract Pharma. (2019). Drug Substances: Scale-Up Challenges. Retrieved from [Link]

  • ResearchGate. (2025). An efficient synthesis of ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4- dihydro-[1][12]thiazeto[3,2-a]quinoline-3-carboxylate as intermediate of the prulifloxacin containing tricyclic fluoroquinolone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Coll. Vol. 3, p.272 (1955); Vol. 28, p.38 (1948). Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Ethyl 3,7-dichloroquinoline-8-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • ResearchGate. (2025). Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate. Retrieved from [Link]

  • Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Ethyl 5,7-difluoroquinoline-3-carboxylate and Other Quinoline Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, from potent antibacterial agents to promising anticancer compounds. Among these, Ethyl 5,7-difluoroquinoline-3-carboxylate stands out as a molecule of significant interest. This guide provides an in-depth comparison of this compound with other key quinoline derivatives, supported by experimental data and protocols to empower researchers in their scientific pursuits.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a vast array of pharmaceuticals and biologically active compounds. The enduring appeal of this scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This has led to the development of numerous quinoline-based drugs, including well-known antimalarials like chloroquine and potent fluoroquinolone antibiotics.

This compound: A Focus on the Fluorine Advantage

This compound is a synthetic quinoline derivative distinguished by the presence of two fluorine atoms on the benzene ring. The strategic placement of fluorine can profoundly influence a molecule's properties, a concept well-established in medicinal chemistry.

Key Structural Features and Their Implications:

  • Ethyl Carboxylate at C-3: The ester group at the 3-position is a common feature in many biologically active quinolines. It can participate in crucial interactions with biological targets and can be hydrolyzed in vivo to the corresponding carboxylic acid, which is often the active form of the drug, particularly in the case of fluoroquinolone antibiotics.

  • Fluorine at C-5 and C-7: The introduction of fluorine atoms can significantly enhance a compound's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, fluorine's high electronegativity can alter the electronic properties of the quinoline ring, potentially improving binding affinity to target enzymes and enhancing cell membrane permeability.[1]

Synthesis of this compound: The Gould-Jacobs Reaction

A reliable and versatile method for the synthesis of 4-hydroxyquinoline derivatives, including the precursor to this compound, is the Gould-Jacobs reaction.[2][3] This reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate, followed by a thermal cyclization.

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-5,7-difluoroquinoline-3-carboxylate

This protocol outlines the synthesis of the 4-hydroxy precursor, which can be subsequently converted to the target compound.

Materials:

  • 3,5-Difluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Step-by-Step Procedure:

  • Condensation: In a round-bottom flask, combine 3,5-difluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 100-130°C for 1-2 hours, allowing the ethanol byproduct to distill off. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent (e.g., Dowtherm A) to approximately 250°C. Add the crude product from the condensation step to the hot solvent and maintain the reflux for 30-60 minutes.

  • Isolation of the Ester: Cool the reaction mixture to room temperature. The cyclized product, ethyl 4-hydroxy-5,7-difluoroquinoline-3-carboxylate, should precipitate. The precipitate can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.

  • Saponification (Optional, for the carboxylic acid): To obtain the corresponding carboxylic acid, the ester can be hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Acidification (Optional): After saponification, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the 5,7-difluoro-4-hydroxyquinoline-3-carboxylic acid.

Diagram: Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_synthesis Gould-Jacobs Synthesis aniline 3,5-Difluoroaniline condensation Condensation (100-130°C) aniline->condensation deem Diethyl Ethoxymethylenemalonate deem->condensation intermediate Anilidomethylenemalonate Intermediate condensation->intermediate Ethanol byproduct cyclization Thermal Cyclization (~250°C in Dowtherm A) intermediate->cyclization product Ethyl 4-hydroxy-5,7- difluoroquinoline-3-carboxylate cyclization->product

Caption: Workflow for the Gould-Jacobs synthesis of the quinolone core.

Comparative Performance Analysis: Antibacterial Activity

Quinolone-3-carboxylates are renowned for their antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[4][5] The fluorine substitutions in this compound are anticipated to enhance its antibacterial potency.

Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of Selected Fluoroquinolones

CompoundStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
Norfloxacin1.172--[5]
Ciprofloxacin--0.26[5]
Ofloxacin--3.33[5]
Moxifloxacin0.049--[5]
Rufloxacin4.01.0>2.0[4]

Analysis of Expected Performance:

Based on established SAR principles, the 5,7-difluoro substitution pattern in the target molecule is expected to confer potent activity against a broad spectrum of bacteria. The fluorine at C-7 is particularly crucial for potent antibacterial activity. Compared to non-fluorinated or mono-fluorinated quinolones, this compound is likely to exhibit lower Minimum Inhibitory Concentrations (MICs) against both Gram-positive and Gram-negative bacteria. Its performance is anticipated to be in the range of potent fluoroquinolones like ciprofloxacin and moxifloxacin.

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Step-by-Step Procedure:

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram: Antibacterial Testing Workflow

Antibacterial_Workflow cluster_testing In Vitro Antibacterial Susceptibility Testing start Prepare serial dilutions of This compound in 96-well plate inoculate Inoculate wells with standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Determine Minimum Inhibitory Concentration (MIC) incubate->read result Lowest concentration with no visible growth read->result

Caption: Workflow for determining the MIC of a test compound.

Comparative Performance Analysis: Anticancer Activity

Recent research has highlighted the potential of quinoline derivatives as anticancer agents.[6][7] The mechanisms of action are diverse and can involve the inhibition of topoisomerases, protein kinases, or other key cellular targets.

While specific anticancer data for this compound is limited, the quinoline-3-carboxylate scaffold has been shown to possess antiproliferative activity. The difluoro substitution may enhance this activity through improved cellular uptake and target engagement.

Table 2: Cytotoxic Activity (IC50, µM) of Selected Quinoline Derivatives against Cancer Cell Lines

CompoundMCF-7 (Breast Cancer)K562 (Leukemia)Reference
Quinoline-3-carboxylate derivative 4m0.330.28[6]
Quinoline-3-carboxylate derivative 4n0.33-[6]
Quinoline-3-carboxylate derivative 4k-0.28[6]

Note: The data presented is for specific, structurally related quinoline-3-carboxylate derivatives and serves as an indicator of the potential of this chemical class.

Analysis of Expected Performance:

Given the potent anticancer activity observed in other quinoline-3-carboxylate derivatives, it is plausible that this compound will also exhibit cytotoxic effects against various cancer cell lines. The fluorine atoms could enhance its lipophilicity, facilitating passage through cell membranes and potentially increasing its intracellular concentration. Further experimental validation is necessary to confirm its anticancer potential and elucidate its mechanism of action.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS)

  • 96-well plates

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Diagram: Cytotoxicity Testing Workflow

Cytotoxicity_Workflow cluster_cytotoxicity In Vitro Cytotoxicity (MTT) Assay seed Seed cancer cells in 96-well plates treat Treat cells with various concentrations of test compound seed->treat add_mtt Add MTT solution and incubate treat->add_mtt solubilize Dissolve formazan crystals with DMSO add_mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Calculate IC50 value measure->analyze

Caption: Workflow for determining the IC50 of a test compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new therapeutic agents. Based on established structure-activity relationships, its difluorinated structure is anticipated to confer potent antibacterial and potentially anticancer activities. This guide provides a framework for its synthesis and evaluation, alongside a comparative analysis with other quinoline derivatives.

Future research should focus on the direct synthesis and biological evaluation of this compound to generate robust comparative data. Elucidating its precise mechanisms of action against both bacterial and cancer cells will be crucial for its further development as a potential drug candidate. The protocols and comparative data presented herein serve as a valuable resource for researchers embarking on the exploration of this and other novel quinoline derivatives.

References

  • Felmingham, D., & Grüneberg, R. N. (1993). Comparative activity of the new fluoroquinolone rufloxacin (MF 934) against clinical isolates of gram-negative and gram-positive bacteria. European Journal of Clinical Microbiology & Infectious Diseases, 12(5), 372–377. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives.
  • Al-Saffar, A. A., & Al-Tufail, M. A. (2019). In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. Molecules, 24(3), 453. [Link]

  • Wikipedia contributors. (2023, December 27). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]

  • BenchChem. (2025). Structure-activity relationship of quinoline carboxylic acids.
  • Fung-Tomc, J., Minassian, B., Kolek, B., Huczko, E., Aleksunes, L., & Bonner, D. (2000). Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents. Antimicrobial Agents and Chemotherapy, 44(9), 2529–2532. [Link]

  • Isibor, C. O., & Ahonkahi, O. J. (2022). COMPARATIVE IN-VITRO ACTIVITY OF FLUOROQUINOLONES AGAINST CLINICAL BACTERIAL PATHOGENS ISOLATED FROM CENTRAL HOSPITAL WARRI. Nigerian Journal of Scientific Research, 21(1).
  • Chen, Y. L., et al. (2008). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 51(5), 1406–1416. [Link]

  • BenchChem. (2025). Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols.
  • Chen, S. F., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]

  • Singh, A., et al. (2020). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of the Iranian Chemical Society, 17, 2453–2477. [Link]

  • El-Sayed, N. N. E., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(30), 21648-21669. [Link]

  • Kaur, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25).
  • Szymańska, E., et al. (2021). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 26(21), 6435. [Link]

  • Kumar, A., et al. (2014). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 22(5), 1354-1370.
  • Humphries, R. M., et al. (2012). In vitro susceptibility testing of fluoroquinolone activity against Salmonella: recent changes to CLSI standards. Clinical Infectious Diseases, 55(8), 1107-1113. [Link]

  • BenchChem. (2025). Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinoline Synthesis.
  • Zhao, L., et al. (2018). Development of in vitro resistance to fluoroquinolones in Pseudomonas aeruginosa. Scientific Reports, 8, 1494. [Link]

  • Franzblau, S. G., et al. (2012). Structure–Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 55(17), 7724–7732. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Ko, W. C., et al. (2003). In Vitro and In Vivo Activities of Fluoroquinolones against Aeromonas hydrophila. Antimicrobial Agents and Chemotherapy, 47(7), 2217–2222. [Link]

  • ResearchGate. (n.d.). Gould–Jacobs reaction.
  • Dowling, P. M. (2001). In vitro investigation of the fluoroquinolone - theophylline drug interaction in dogs. University of Prince Edward Island.
  • ResearchGate. (n.d.). Gould–Jacobs Reaction.
  • Wang, D. C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2214.
  • Kumar, A., et al. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 29(18), 4278. [Link]

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 20(16), 1981–1991. [Link]

  • Jabłońska, P., et al. (2023). Anticancer Properties of 3-Dietoxyphosphorylfuroquinoline-4,9-dione. International Journal of Molecular Sciences, 24(7), 6524. [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • Gonzalez-Beron, F., et al. (2025). Synthesis, Characterization, and Preliminary In Vitro Anticancer Activity of Zinc Complexes Containing Amino Acid-Derived Imidazolium-Based Dicarboxylate Ligands. Molecules, 30(7), 1234. [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4,7-dichloro-3-quinolinecarboxylic acid ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of Ethyl 5,7-difluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, Ethyl 5,7-difluoroquinoline-3-carboxylate. Given the limited specific data on this molecule, we will leverage the well-established pharmacology of the broader quinoline and fluoroquinolone classes to design a logical, multi-tiered validation strategy. This approach prioritizes scientific integrity, ensuring that each experimental step informs the next, creating a self-validating workflow from initial screening to preliminary mechanistic insights.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for drugs with a vast range of activities, including antibacterial, anticancer, and anti-inflammatory properties[1][2][3][4]. The addition of fluorine atoms, as seen in our target compound and the fluoroquinolone class of antibiotics, is known to significantly enhance biological potency and modulate pharmacokinetic properties[]. This guide will therefore explore a bifurcated path: a primary investigation into antibacterial potential, followed by a secondary screen for anticancer cytotoxicity if antibacterial activity is not observed.

Part 1: Foundational Hypothesis & Primary Screening for Antibacterial Activity

The structural similarity of this compound to fluoroquinolone antibiotics provides a strong rationale for prioritizing an antibacterial screen. Fluoroquinolones exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication[][6][7][8][9]. Our initial validation will therefore focus on determining if our target compound shares this mechanism.

Comparator Compounds:
  • Ciprofloxacin: A well-characterized, broad-spectrum second-generation fluoroquinolone antibiotic.

  • Novobiocin: An antibiotic that inhibits the GyrB subunit of DNA gyrase, offering a mechanistic comparison.

  • Vehicle Control (DMSO): Essential for establishing a baseline and ensuring observed effects are not due to the solvent.

Experimental Workflow: Antibacterial Screening

The following diagram outlines the logical flow for the initial antibacterial assessment.

G cluster_0 Phase 1: Antibacterial Validation A Compound Preparation (Target + Comparators) B Agar Disk Diffusion Assay (Qualitative Screen) A->B Initial Broad Screen C Broth Microdilution Assay (Quantitative - Determine MIC) B->C If Zone of Inhibition > 0 D In Vitro DNA Gyrase Inhibition Assay C->D If MIC is Potent E Data Analysis & Comparison D->E Mechanistic Validation

Caption: Workflow for primary antibacterial activity screening.

Protocol 1: Agar Disk Diffusion Assay

This qualitative method provides a rapid, cost-effective initial screen for antibacterial activity[10][11][12][13].

  • Prepare Inoculum: Culture bacterial strains (e.g., E. coli ATCC 25922 and S. aureus ATCC 25923) in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the bacterial suspension onto Mueller-Hinton Agar (MHA) plates using a sterile cotton swab[12].

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

  • Compound Loading: Pipette 10 µL of the test compound (e.g., 1 mg/mL stock of this compound), Ciprofloxacin (positive control), and DMSO (vehicle control) onto separate disks.

  • Incubation: Incubate plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk. A clear zone indicates growth inhibition.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Should the disk diffusion assay show activity, this quantitative method will determine the lowest concentration of the compound that inhibits visible bacterial growth[12][13].

  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of MHB to all wells.

  • Serial Dilution: Add 50 µL of the test compound (e.g., starting at 256 µg/mL) to the first column of wells. Perform a 2-fold serial dilution across the plate. Ciprofloxacin should be run in parallel as a positive control.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.

  • Controls: Include wells for sterility control (MHB only) and growth control (MHB + inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Endpoint Determination: The MIC is the lowest concentration in which no visible turbidity (bacterial growth) is observed.

Data Summary: Hypothetical Antibacterial Screening Results
CompoundDisk Diffusion (Zone of Inhibition, mm)MIC (µg/mL)
E. coliS. aureus
This compound 1815
Ciprofloxacin (Control) 3225
Novobiocin (Control) 022
DMSO (Vehicle) 00

Part 2: Secondary Screening for Anticancer Activity

If primary screening reveals no significant antibacterial activity, the diverse biological profile of the quinoline scaffold warrants a secondary screen for anticancer effects[1][2][14][15][16][17][18]. Many quinoline derivatives exert cytotoxic effects through various mechanisms, including kinase inhibition and apoptosis induction[2][18].

Comparator Compounds:
  • Doxorubicin: A potent and widely used chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II.

  • Staurosporine: A broad-spectrum protein kinase inhibitor, useful as a positive control for apoptosis induction.

  • Vehicle Control (DMSO): To control for solvent-induced cytotoxicity.

Experimental Workflow: Cytotoxicity Screening

G cluster_1 Phase 2: Anticancer Validation F Compound Preparation (Target + Comparators) G MTT Cytotoxicity Assay (Determine IC50) F->G Initial Viability Screen H In Vitro Kinase Panel Screen (Broad Target Identification) G->H If IC50 is Potent I Mechanism of Action Studies (e.g., Apoptosis Assay) G->I If IC50 is Potent J Data Analysis & Target Hypothesis H->J Identify Potential Targets I->J Elucidate Cell Death Pathway

Caption: Workflow for secondary anticancer activity screening.

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity[19][20][21][22][23].

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound and control compounds for 48-72 hours.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%.

Data Summary: Hypothetical Cytotoxicity Screening Results
CompoundIC50 (µM)
MCF-7 (Breast Cancer)
This compound 5.2
Doxorubicin (Control) 0.8
DMSO (Vehicle) >100

Part 3: Preliminary Mechanistic Insight - In Vitro Kinase Assay

A promising IC50 value from the cytotoxicity screen justifies further investigation into the mechanism of action. Since many quinoline-based anticancer agents function as kinase inhibitors[17][18], a broad in vitro kinase panel screen is a logical next step. If a specific kinase family is implicated, a dedicated in vitro kinase assay can validate this finding.

Protocol 4: In Vitro Kinase Assay (Generic Protocol)

This protocol describes a general method for testing the inhibitory effect of a compound on a specific purified kinase[24][25][26][27][28].

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine kinase buffer, the purified recombinant kinase (e.g., a serine/threonine kinase), and the specific substrate peptide.

  • Inhibitor Addition: Add this compound at various concentrations. Include a "no inhibitor" control and a known inhibitor control (e.g., Staurosporine).

  • Initiate Reaction: Start the kinase reaction by adding a solution containing MgCl2 and ATP (often radiolabeled [γ-³²P]ATP)[28].

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading dye)[24][25].

  • Quantify Phosphorylation: Separate the phosphorylated substrate from the unreacted ATP using methods like SDS-PAGE followed by autoradiography or non-radioactive methods like specific antibody-based detection (e.g., Western Blot or ELISA).

  • Analysis: Quantify the signal to determine the extent of substrate phosphorylation and calculate the inhibitory activity of the compound.

Hypothesized Signaling Pathway Inhibition

If our compound inhibits a key kinase, such as one in the MAPK/ERK pathway, it would disrupt downstream signaling crucial for cell proliferation and survival.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Ethyl 5,7-difluoroquinoline- 3-carboxylate Inhibitor->MEK

Caption: Potential inhibition of the MEK kinase within the MAPK/ERK signaling cascade.

Conclusion

This guide outlines a systematic and robust strategy for the initial biological validation of this compound. By beginning with a hypothesis grounded in its chemical structure and progressing through tiered, comparative assays, researchers can efficiently determine its primary biological activity. Whether it functions as an antibacterial agent akin to its fluoroquinolone cousins or as a cytotoxic anticancer compound, this workflow provides the foundational experiments and data-driven decision points necessary to advance its characterization in the drug discovery pipeline. Each protocol is designed to be self-validating through the use of appropriate controls and comparators, ensuring the generation of trustworthy and authoritative data.

References

  • Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, Oxford Academic. [Link]

  • Fluoroquinolones: Mechanism of action, classification, and development of resistance. ScienceDirect. [Link]

  • Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed. [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC, NIH. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • In vitro NLK Kinase Assay. PMC, NIH. [Link]

  • Antimicrobial Assays: Comparison of Conventional and Fluorescence-Based Methods. Purdue e-Pubs. [Link]

  • Antibacterial assay: Significance and symbolism. IGI Global. [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. [Link]

  • SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. SciELO. [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • (PDF) In vitro kinase assay v1. ResearchGate. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Scientific Research Publishing. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Publishing. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink. [Link]

  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Biological activities of quinoline derivatives. PubMed. [Link]

Sources

Comparative Guide to the Structure-Activity Relationship of Ethyl 5,7-difluoroquinoline-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Among the vast landscape of quinoline derivatives, quinoline-3-carboxylates have emerged as a particularly promising class of compounds. The ester functional group at the C3 position offers a versatile handle for synthetic modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide focuses on the structure-activity relationship (SAR) of analogs based on the "Ethyl 5,7-difluoroquinoline-3-carboxylate" core, providing a comparative analysis of how structural modifications influence their potential as therapeutic agents. While specific data on the parent compound is limited, this guide will extrapolate and synthesize findings from closely related analogs to provide actionable insights for researchers in the field.

The strategic placement of fluorine atoms at the C5 and C7 positions is a key design element. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate electronic properties, which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. This guide will delve into the nuanced effects of substitutions at various positions of the quinoline ring, drawing upon experimental data from the literature to build a comprehensive SAR model. We will explore how modifications to the core structure can potentiate activity against various biological targets, with a particular focus on anticancer and antimicrobial applications.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of quinoline-3-carboxylate analogs is intricately linked to the nature and position of substituents on the quinoline ring. Systematic modifications have revealed critical regions of the scaffold that govern potency and selectivity.

The Significance of the C3-Carboxylate Moiety

The ethyl carboxylate group at the C3 position is a crucial determinant of activity. While the ester itself can contribute to cell permeability and oral bioavailability, its hydrolysis to the corresponding carboxylic acid is often essential for biological activity, particularly in the context of antibacterial agents targeting DNA gyrase.[5] However, for other targets, the ester may be preferred.

Impact of Substitutions on the Benzo Ring (C5, C6, C7, C8)

The fluorine atoms at C5 and C7 in the parent structure are expected to significantly influence the molecule's properties. Generally, electron-withdrawing groups like fluorine in this region can enhance activity.

  • C5 and C7 Positions: The presence of fluorine at these positions, as in the core molecule, is a hallmark of many potent fluoroquinolone antibacterials.[6][7] This substitution pattern is known to enhance activity against both Gram-positive and Gram-negative bacteria.[6] The electron-withdrawing nature of fluorine can influence the pKa of the quinoline nitrogen and the overall electronic distribution of the ring system, impacting target binding.

  • C6 Position: Substitution at the C6 position is a common strategy in the development of quinoline-based drugs. For instance, in the anticancer agent brequinar, a fluoro substituent at C6 is a key feature.[8]

  • C8 Position: Modifications at the C8 position have also been explored. For example, the synthesis of an 8-bromo-5,7-dimethoxyquinoline-3-carboxylate derivative suggests the tolerance of substitution at this position.[9]

Modifications on the Pyridine Ring (C2 and C4)
  • C2 Position: The C2 position offers a prime site for introducing diversity. Bulky hydrophobic substituents at this position have been shown to be necessary for the inhibition of dihydroorotate dehydrogenase, a target for some anticancer quinolines.[8]

  • C4 Position: While our core structure has a hydrogen at the C4 position, it's important to note that in many biologically active quinolines, this position is substituted. For instance, in 4-oxo-3-carboxyl quinolones, the 4-oxo group is critical for their antibacterial activity.[5]

The following diagram illustrates the key positions on the ethyl quinoline-3-carboxylate scaffold that are amenable to modification and have a significant impact on biological activity.

Caption: Key positions for modification on the ethyl quinoline-3-carboxylate scaffold.

Comparative Performance Data

While a direct comparison of "this compound" analogs is limited by the available literature, we can compile and compare data from related quinoline-3-carboxylate and quinoline derivatives to infer potential trends.

Anticancer Activity

Several studies have demonstrated the potent anticancer activity of quinoline derivatives.[1][10][11][12][13] The mechanism of action often involves the inhibition of key enzymes like topoisomerase or kinases, or the induction of apoptosis.[2][10]

Compound Modification Cancer Cell Line IC50 (µM) Reference
Analog 4mVaried C2 and other substitutionsMCF-70.33[1]
Analog 4nVaried C2 and other substitutionsMCF-70.33[1]
Analog 4kVaried C2 and other substitutionsK5620.28[1]
Analog 4mVaried C2 and other substitutionsK5620.28[1]
Antimicrobial Activity

Fluoroquinolones are a well-established class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[6][14][15] The SAR of fluoroquinolones is well-documented, with the C5, C6, and C7 positions playing a crucial role in their spectrum and potency.[7][16]

Compound Class Key Structural Features General Spectrum of Activity Reference
Early Fluoroquinolones (e.g., ciprofloxacin)C6-fluoro, C7-piperazinylPrimarily Gram-negative bacteria[6]
Newer Fluoroquinolones (e.g., levofloxacin)C6-fluoro, varied C7-substituentsBroad-spectrum including Gram-positive bacteria[6]
Quinoline-based anti-TB compoundsIsoxazole-containing side chainActive against replicating and non-replicating M. tuberculosis[17]

Experimental Protocols

To enable researchers to validate and expand upon the findings presented, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of Ethyl Quinoline-3-Carboxylate Analogs

A general and efficient method for the synthesis of ethyl quinoline-3-carboxylates involves a rhodium-catalyzed reaction.[18]

General Procedure:

  • To a stirring solution of the appropriately substituted indole (1.0 mmol), cesium carbonate (1.3 mmol), and Rh₂(esp)₂ (0.01 mmol) in dichloromethane (10 mL) at room temperature, add an ice-cooled solution of ethyl bromo- or chloro-diazoacetate (1.4 mmol) in dichloromethane dropwise.[18]

  • After the addition is complete, stir the solution for an additional 30 minutes.[18]

  • Remove the solvent under reduced pressure.[18]

  • Dissolve the crude product in ethyl acetate and wash with water and brine.[18]

  • Dry the organic phase over magnesium sulfate, filter, and remove the solvent in vacuo.[18]

  • Purify the resulting ethyl quinoline-3-carboxylate by silica gel chromatography.[18]

The following diagram outlines the general workflow for the synthesis of these analogs.

Synthesis_Workflow Reactants Substituted Indole + Ethyl Halodiazoacetate + Rh(II) Catalyst + Base Reaction Rh(II)-catalyzed Cyclopropanation- Ring Expansion Reactants->Reaction Workup Aqueous Workup (EtOAc, H2O, Brine) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Pure Ethyl Quinoline-3-carboxylate Analog Purification->Product

Caption: General workflow for the synthesis of ethyl quinoline-3-carboxylate analogs.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[19][20][21][22][23]

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 4,000 to 5,000 cells per well and allow them to adhere overnight.[21]

  • Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 10 µM) for 72 hours.[21]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[21]

  • Carefully remove the supernatant and add 100 µL of DMSO to dissolve the formazan crystals.[21]

  • Measure the absorbance at 570 nm using a microplate reader.[21]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[20]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][25][26][27]

Protocol:

  • Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[25]

  • Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[24]

  • Dilute the inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the plates at 37°C for 18-24 hours.[27]

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[27]

The following diagram illustrates the workflow for determining the antimicrobial activity of the synthesized compounds.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial_Dilution Prepare serial dilutions of test compounds in 96-well plate Inoculation Inoculate wells with bacterial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for antimicrobial susceptibility testing using the broth microdilution method.

Conclusion

The "this compound" scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide, extrapolated from a wide range of related quinoline derivatives, highlight the critical role of substitutions at various positions of the quinoline ring in determining biological activity. The difluoro substitution pattern at C5 and C7 is a strong indicator of potential antimicrobial activity, while modifications at the C2 and C6 positions can be leveraged to enhance anticancer potency.

The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of new analogs. By systematically exploring the chemical space around this core structure, researchers can uncover novel compounds with improved efficacy, selectivity, and pharmacokinetic properties. The versatility of the quinoline-3-carboxylate scaffold, coupled with the strategic incorporation of fluorine atoms, ensures that this class of compounds will remain an active and fruitful area of research in drug discovery for the foreseeable future.

References

  • Chen, S. F., et al. (1991). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Available at: [Link]

  • Gualtieri, M., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. Available at: [Link]

  • Madrid, P. B., et al. (2009). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC. Available at: [Link]

  • Tiglani, D., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research. Available at: [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]

  • Ma, Y., et al. (2020). Guideline for anticancer assays in cells. ResearchGate. Available at: [Link]

  • Joseph, J., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Bonge, H. T., et al. (2012). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journals. Available at: [Link]

  • Sharma, P. C., et al. (2017). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Ferreira, J. C., et al. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. Available at: [Link]

  • Wang, Y., et al. (2017). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline-3-carboxylate derivative 21-R. ResearchGate. Available at: [Link]

  • Lilienkampf, A., et al. (2009). Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]

  • Le, J., & Phan, T. (2017). Fluoroquinolone antimicrobial drugs. PMC. Available at: [Link]

  • Zhang, H., et al. (2012). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH. Available at: [Link]

  • ResearchGate. (n.d.). Quinoline derivatives with potential anticancer activity. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives. Google Patents.
  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Valgas, C., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. Available at: [Link]

  • Jones, R. N., et al. (2001). Activities of New Fluoroquinolones against Fluoroquinolone-Resistant Pathogens of the Lower Respiratory Tract. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Mititelu, M., et al. (2021). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. MDPI. Available at: [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Apec.org. Available at: [Link]

  • MSD Manual Professional Edition. (n.d.). Fluoroquinolones. MSD Manual Professional Edition. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Wiegand, I., et al. (2020). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC. Available at: [Link]

  • Rajendran, N., & G, S. (2014). FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • ResearchGate. (n.d.). Spectrum and antimicrobial activities of fluoroquinolone based on their... ResearchGate. Available at: [Link]

Sources

A Comparative Efficacy Analysis of Ethyl 5,7-difluoroquinoline-3-carboxylate Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to maintaining a robust pipeline of effective therapeutics. Quinolone derivatives, particularly fluoroquinolones, have long been a cornerstone of antibacterial therapy. This guide provides a detailed comparative analysis of the predicted efficacy of a novel compound, Ethyl 5,7-difluoroquinoline-3-carboxylate, against a panel of clinically relevant and well-established antibiotics.

While direct experimental data for this compound is not extensively available in the public domain, this guide synthesizes information from structurally analogous compounds and established principles of quinolone structure-activity relationships (SAR) to project its potential antibacterial profile. This analysis is juxtaposed with extensive experimental data for ciprofloxacin, levofloxacin, and amoxicillin to provide a comprehensive benchmark for researchers in the field of antibacterial drug discovery.

The Fluoroquinolone Heritage: A Legacy of Potent Antibacterial Action

Fluoroquinolones exert their bactericidal effects by targeting essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are critical for DNA replication, repair, and recombination. By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the cleavage stage, leading to the accumulation of double-stranded DNA breaks and subsequent cell death.[3][4] This mechanism is distinct from many other antibiotic classes, making fluoroquinolones a valuable tool against a broad spectrum of pathogens.

The core structure of a quinolone, a bicyclic aromatic system, is amenable to chemical modifications that can significantly modulate its antibacterial spectrum, potency, and pharmacokinetic properties. The addition of a fluorine atom at the C6 position, a defining feature of fluoroquinolones, generally enhances antibacterial activity.[5]

Predicted Efficacy Profile of this compound: A Structure-Activity Relationship Perspective

The chemical structure of this compound suggests its classification as a fluoroquinolone derivative. Key structural features that inform its predicted activity include:

  • The Quinolone Core: The fundamental bicyclic system is essential for interaction with the target enzymes.

  • The 3-Carboxylate Group: This group is crucial for binding to DNA gyrase and is a hallmark of active quinolones.[6]

  • Fluorine Substituents at C5 and C7: The presence and position of fluorine atoms significantly influence the compound's properties. While a C6-fluorine is most common for broad-spectrum activity, substitutions at other positions can modulate the antibacterial spectrum and potency. The difluoro substitution at positions 5 and 7 is less common and its precise impact would require experimental validation. However, halogenation in this region of the quinolone scaffold is known to influence activity.

Based on these structural characteristics and the known activities of similar quinoline-3-carboxylate derivatives, it is hypothesized that this compound will exhibit activity against both Gram-positive and Gram-negative bacteria. The ethyl ester at the 3-carboxylate position may act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid.

Comparative In Vitro Efficacy: A Data-Driven Analysis

To provide a quantitative benchmark, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of established antibiotics against common Gram-positive and Gram-negative pathogens. The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation.

Table 1: Comparative MIC Values (µg/mL) Against Escherichia coli

AntibioticATCC 25922Clinical Isolates (Range)
Ciprofloxacin 0.013[2]0.007 - 32.0[7]
Levofloxacin 0.03[3][4]0.5 - 16.0[3][4]
Amoxicillin 4[1]0.25 - >512[8]
This compound Data Not AvailableData Not Available

Table 2: Comparative MIC Values (µg/mL) Against Staphylococcus aureus

AntibioticATCC 29213 / ATCC 25923Clinical Isolates (Range)
Ciprofloxacin 0.6 (clinical isolate)[2]0.125 - 12.5 (MRSA)[5][7]
Levofloxacin 0.12[3][4]0.2 - >8.0[6]
Amoxicillin 0.125 - 0.5[1]Data varies significantly with resistance
This compound Data Not AvailableData Not Available

Note: The provided ranges for clinical isolates can be broad due to variations in resistance patterns.

Experimental Protocols for Efficacy Determination

The following are standardized protocols for determining the in vitro efficacy of a novel antibacterial compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is a fundamental measure of an antibiotic's potency. The broth microdilution method is a widely accepted and standardized technique.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate add_inoculum Add the bacterial inoculum to each well start->add_inoculum inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) inoculum->add_inoculum incubate Incubate the plate at 37°C for 18-24 hours add_inoculum->incubate read_plate Visually inspect the plate for turbidity or use a plate reader incubate->read_plate determine_mic The MIC is the lowest concentration with no visible growth read_plate->determine_mic MBC_Workflow mic_plate Perform an MIC assay as previously described subculture Subculture aliquots from wells with no visible growth onto antibiotic-free agar plates mic_plate->subculture incubate_agar Incubate the agar plates at 37°C for 18-24 hours subculture->incubate_agar read_mbc The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum incubate_agar->read_mbc

Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).

The Underlying Mechanism: Targeting Bacterial DNA Replication

The bactericidal action of fluoroquinolones is a well-elucidated process that disrupts the fundamental process of DNA replication in bacteria.

Fluoroquinolone_Mechanism Fluoroquinolone Fluoroquinolone Ternary_Complex Stable Ternary Complex (Fluoroquinolone-Enzyme-DNA) Fluoroquinolone->Ternary_Complex DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Gyrase->Ternary_Complex Topo_IV Topoisomerase IV Topo_IV->Ternary_Complex DSB Accumulation of Double-Strand DNA Breaks Ternary_Complex->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death Bacterial_DNA Bacterial DNA Bacterial_DNA->Ternary_Complex

Caption: Simplified signaling pathway of fluoroquinolone antibacterial action.

Conclusion and Future Directions

While the absence of direct experimental data for this compound necessitates a predictive approach, the principles of structure-activity relationships within the quinolone class provide a strong foundation for its potential as an antibacterial agent. Its structural similarity to known active fluoroquinolones suggests that it is likely to inhibit bacterial DNA gyrase and topoisomerase IV.

The next critical step for the research community is to synthesize and perform in vitro antibacterial screening of this compound against a diverse panel of bacterial pathogens. The experimental protocols outlined in this guide provide a standardized framework for such an evaluation. The resulting MIC and MBC data will be instrumental in definitively positioning this novel compound within the landscape of existing and emerging antibacterial agents and will guide further optimization efforts in the quest for new treatments to combat antimicrobial resistance.

References

[1]What is the minimum inhibitory concentration (MIC) of amoxicillin? - Dr.Oracle. (2025, December 7). Retrieved from [Link] [2]MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed. (n.d.). Retrieved from [Link] [3]In vitro antibacterial susceptibility of different brands of oral levofloxacin 250 mg tablet against Staphylococcus aureus and Escherichia coli - PubMed. (n.d.). Retrieved from [Link] [4]In vitro antibacterial susceptibility of different brands of oral levofloxacin 250 mg tablet against Staphylococcus aureus and - Sign in. (n.d.). Retrieved from [Link] [5]Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. - ResearchGate. (n.d.). Retrieved from [Link] [9]Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity - Oxford Academic. (n.d.). Retrieved from [Link] [10]Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed. (n.d.). Retrieved from [Link] [11]Structure-activity relationships of the fluoroquinolones - ASM Journals. (n.d.). Retrieved from [Link] [6]Nonclassical Biological Activities of Quinolone Derivatives - Publishing at the Library. (2011, December 9). Retrieved from [Link] [12]Inhibitory Activity of Levofloxacin against MDR Staphylococcus aureus and Pseudomonas aeruginosa Clinical Isolates - Journal of Universitas Airlangga. (2019, April 29). Retrieved from [Link] [13]SAR of Quinolones. (n.d.). Retrieved from [Link] [14]Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed. (n.d.). Retrieved from [Link] [8]| MIC distribution of E. coli (n = 162) against amoxicillin in the test... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link] [15]Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link] [7]MIC values (mg/mL) of antimicrobial agents against E. coli strains. - ResearchGate. (n.d.). Retrieved from [Link]

Sources

A Researcher's Guide to Preclinical Evaluation: In Vitro and In Vivo Studies of Ethyl 5,7-difluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, quinoline scaffolds are considered "privileged structures" due to their versatile biological activities, ranging from anticancer to antimicrobial properties.[1][2] The novel compound, Ethyl 5,7-difluoroquinoline-3-carboxylate, represents a promising candidate for further investigation. This guide provides a comprehensive comparison of in vitro and in vivo methodologies for evaluating such quinoline derivatives, offering a strategic workflow for researchers and drug development professionals. Our focus is not just on the "how," but the "why," grounding experimental choices in scientific rationale to build a robust data package for this potential therapeutic agent.

The Preclinical Journey: A Tale of Two Environments

The path from a promising molecule to a potential drug is a rigorous one, demanding a systematic evaluation of its biological effects. This journey invariably begins in the controlled environment of the laboratory bench (in vitro) and, for the most promising candidates, progresses to the complex biological systems of living organisms (in vivo). This phased approach is crucial for efficiently screening compounds, understanding their mechanisms of action, and assessing their safety and efficacy profiles before considering human trials.

The initial in vitro phase is designed for high-throughput screening and detailed mechanistic studies. It allows for the rapid assessment of a compound's activity against specific cellular targets in isolation, providing a clean signal with minimal confounding variables. However, a petri dish is not a person. The physiological complexity of a living organism, with its intricate network of absorption, distribution, metabolism, and excretion (ADME) processes, can significantly alter a compound's behavior. This is where in vivo studies become indispensable, offering a holistic view of a drug candidate's performance in a whole-organism context.[3]

G cluster_0 Preclinical Workflow in_silico In Silico Screening (ADMET Prediction) in_vitro In Vitro Evaluation (Efficacy & Toxicity Screening) in_silico->in_vitro Prioritize Candidates in_vivo In Vivo Assessment (Pharmacokinetics & Efficacy) in_vitro->in_vivo Select Promising Hits lead_optimization Lead Optimization in_vivo->lead_optimization Validate & Refine

Caption: A streamlined preclinical workflow for novel quinoline drug candidates.

Part 1: In Vitro Evaluation - The Cellular Proving Ground

The primary objectives of in vitro testing are to determine the biological activity of this compound and to elucidate its mechanism of action at a cellular level. For a novel quinoline derivative, initial investigations would logically focus on its potential cytotoxic effects against cancer cell lines, a common therapeutic target for this class of compounds.[4]

Key In Vitro Assays for Cytotoxicity Assessment

A multi-pronged approach to assessing cytotoxicity is essential to generate a comprehensive and reliable dataset. Relying on a single assay can be misleading, as different methods measure distinct cellular parameters.

1. Metabolic Activity Assay (MTT Assay)

  • Principle: This colorimetric assay is a workhorse in cytotoxicity screening. It measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells. These enzymes reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of metabolically active (and therefore viable) cells.[1]

  • Experimental Protocol:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Interpretation: The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. A lower IC50 value indicates higher potency.

2. Apoptosis Assays (Annexin V/Propidium Iodide Staining)

  • Principle: To understand how the compound is killing cells, it's crucial to determine if it induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Annexin V is a protein that binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis. Flow cytometry is used to quantify the stained cell populations.[1]

  • Experimental Protocol:

    • Cell Treatment: Treat cells in 6-well plates with this compound at concentrations around the predetermined IC50 value.

    • Cell Harvesting: Collect both adherent and floating cells.

    • Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and PI.[1]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Data Interpretation: An increase in the Annexin V-positive cell population upon treatment with the compound suggests the induction of apoptosis. This is often a desirable characteristic for anticancer agents.

G cluster_0 Apoptosis Induction Pathway Compound This compound Mitochondria Mitochondria Compound->Mitochondria Induces Stress Caspases Caspase Activation Mitochondria->Caspases Release of Cytochrome c Apoptosis Apoptosis Caspases->Apoptosis Execution of Cell Death

Caption: A simplified diagram of a potential apoptosis induction pathway.

Hypothetical In Vitro Data Summary

The following table summarizes the kind of data one might expect to generate from the initial in vitro screening of this compound.

Cell LineAssayEndpointThis compoundDoxorubicin (Control)
MCF-7 (Breast Cancer) MTT (48h)IC50 (µM)15.20.8
A549 (Lung Cancer) MTT (48h)IC50 (µM)22.51.2
HEK293 (Normal Kidney) MTT (48h)IC50 (µM)> 1005.6
MCF-7 Annexin V/PI% Apoptotic Cells65% (at 2x IC50)85% (at 2x IC50)

Interpretation of Hypothetical Data: The data suggests that this compound exhibits moderate cytotoxic activity against the tested cancer cell lines and induces apoptosis. Importantly, its significantly higher IC50 value against the non-cancerous HEK293 cell line indicates a degree of selectivity, which is a favorable characteristic for a potential therapeutic.

Part 2: In Vivo Assessment - The Whole-Organism Reality

Promising in vitro data is the ticket to the next crucial stage: in vivo evaluation. These studies aim to answer critical questions that cellular assays cannot: How is the compound absorbed, distributed, metabolized, and excreted (pharmacokinetics)? Does it reach the target tissue in sufficient concentrations to be effective? And most importantly, does it demonstrate efficacy in a living model of the disease?[5][6]

Key In Vivo Studies

1. Pharmacokinetic (PK) Studies

  • Objective: To characterize the ADME properties of this compound in an animal model, typically mice or rats.[7]

  • Experimental Protocol:

    • Animal Dosing: Administer a single dose of the compound to a cohort of animals, usually via both intravenous (IV) and oral (PO) routes to assess bioavailability.

    • Blood Sampling: Collect blood samples at multiple time points post-administration.

    • Bioanalysis: Process the blood samples (typically to plasma) and quantify the concentration of the parent compound (and any major metabolites) using a sensitive analytical technique like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Interpretation: Key PK parameters are calculated, including:

    • Clearance (CL): The rate at which the compound is removed from the body.

    • Volume of Distribution (Vd): The extent to which the compound distributes into the tissues.

    • Half-life (t½): The time it takes for the plasma concentration of the compound to decrease by half.

    • Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.

2. Efficacy Studies (Xenograft Models)

  • Objective: To evaluate the antitumor activity of this compound in a disease-relevant animal model. For cancer, this often involves a tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.[8]

  • Experimental Protocol:

    • Tumor Implantation: Implant human cancer cells (e.g., MCF-7) subcutaneously into immunocompromised mice.

    • Tumor Growth: Allow the tumors to grow to a palpable size.

    • Treatment: Randomize the mice into treatment groups (vehicle control, positive control, and one or more doses of this compound). Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).

    • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the animals as an indicator of toxicity.

    • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Interpretation: The primary endpoint is typically tumor growth inhibition. The efficacy of the compound is assessed by comparing the tumor volumes in the treated groups to the vehicle control group.

Hypothetical In Vivo Data Summary

The following tables present plausible outcomes from in vivo studies of our lead compound.

Table 1: Mouse Pharmacokinetic Parameters

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
t½ (h) 4.25.1
CL (mL/min/kg) 15-
Vd (L/kg) 3.8-
AUC (ng·h/mL) 11003300
%F -30%

Interpretation of Hypothetical PK Data: The compound exhibits a moderate half-life and clearance, suggesting it is not rapidly eliminated from the body. An oral bioavailability of 30% is respectable for an early-stage drug candidate and indicates that a sufficient amount of the compound is absorbed to potentially exert a therapeutic effect.[7]

Table 2: Efficacy in MCF-7 Xenograft Model

Treatment GroupMean Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition (TGI)
Vehicle Control 1250-
This compound (20 mg/kg, PO, daily) 62550%
Positive Control 37570%

Interpretation of Hypothetical Efficacy Data: A 50% tumor growth inhibition at a well-tolerated dose would be a very encouraging result, demonstrating that the in vitro cytotoxic activity translates into in vivo antitumor efficacy.

Synthesizing the Data: The Path Forward

The true power of this dual-environment approach lies in the integration of in vitro and in vivo data. The in vitro results provide a mechanistic rationale for the in vivo observations. For instance, the induction of apoptosis seen in the Annexin V assay explains the reduction in tumor volume in the xenograft model. Conversely, the in vivo PK data helps to contextualize the in vitro potency. A compound may have a stellar IC50 but if it has poor bioavailability, it will likely fail in efficacy studies.

For this compound, the hypothetical data presents a promising, albeit early-stage, candidate. The moderate in vitro potency is coupled with selectivity and, crucially, translates to in vivo efficacy with a reasonable pharmacokinetic profile. The next steps would involve lead optimization to improve potency and PK properties, as well as more comprehensive in vivo toxicology studies.

This guide has outlined a logical and robust framework for the preclinical evaluation of novel quinoline derivatives. By systematically progressing from well-controlled in vitro assays to complex in vivo models, researchers can build a comprehensive understanding of a compound's therapeutic potential and make data-driven decisions on its advancement through the drug discovery pipeline.

References

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed.
  • Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives. Benchchem.
  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Lund University Research Portal.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. NIH.
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. ScienceDirect.
  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.
  • Cytotoxic effects of synthesized quinoline derivatives on the viability.... ResearchGate.
  • Application Notes & Protocols: Experimental Design for Testing Quinoline-Based Drug Candidates. Benchchem.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications.
  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. PubMed.
  • Cross-Validation of In Vitro and In Vivo Results for Quinoline Derivatives: A Comparative Guide. Benchchem.

Sources

A Senior Application Scientist's Guide to Target Validation Studies for Ethyl 5,7-difluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: De-risking Drug Discovery Through Rigorous Target Validation

In the landscape of modern drug discovery, the identification of a promising small molecule is merely the first step in a long and arduous journey. The critical subsequent phase, target validation, serves as the cornerstone of a successful therapeutic program. It is the process by which we build a robust body of evidence to confirm that modulating a specific biological target with a compound will elicit the desired therapeutic effect in a disease context.[1][2][3] Failure to rigorously validate a target is a primary contributor to the high attrition rates observed in later-stage clinical trials.

This guide focuses on a compelling, albeit under-characterized molecule: Ethyl 5,7-difluoroquinoline-3-carboxylate . The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous FDA-approved kinase inhibitors.[4] This structural heritage strongly suggests that this compound may exert its biological effects through the inhibition of one or more protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[5][4][6]

Given this context, we will proceed with the well-reasoned hypothesis that a primary target of this compound is a receptor tyrosine kinase crucial to oncogenesis. For the purposes of this guide, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our hypothetical target. VEGFR-2 is a master regulator of angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis.[7][8][9][10]

This guide will provide a comparative analysis of essential target validation methodologies, explaining the causality behind experimental choices and presenting a logical, self-validating workflow. We will compare this compound (referred to as Compound Q ) with a known, well-characterized VEGFR-2 inhibitor (referred to as Reference Compound K ) to benchmark its performance.

Chapter 1: The Target Validation Workflow: From Hypothesis to In-Cell Confirmation

A robust target validation strategy is multi-faceted, designed to build confidence at each stage. The process begins with establishing direct physical binding between the compound and the target protein and culminates in demonstrating a target-dependent effect on cellular phenotype.

Our workflow is designed to answer three fundamental questions in sequence:

  • Does Compound Q physically bind to VEGFR-2? (Target Engagement)

  • Does this binding event alter VEGFR-2's function? (Mechanism of Action)

  • Is the resulting cellular effect dependent on VEGFR-2? (Target Dependency)

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Figure 1. The Target Validation Workflow.", fontsize=10, fontcolor="#5F6368"]; end

Chapter 2: Confirming Target Engagement: Does the Compound Bind?

The first empirical step is to confirm a direct, physical interaction between Compound Q and the VEGFR-2 protein. Choosing the right assay is critical, as each provides different information. We will compare two gold-standard, label-free biophysical techniques, Surface Plasmon Resonance (SPR) and the Cellular Thermal Shift Assay (CETSA).

Why these methods?

  • Surface Plasmon Resonance (SPR) is a highly sensitive in vitro technique that provides real-time quantitative data on binding kinetics (on-rate, off-rate) and affinity (KD).[11][12][13][14] It is invaluable for definitively proving a direct interaction and for ranking compounds based on their binding characteristics.

  • Cellular Thermal Shift Assay (CETSA) is a revolutionary method that assesses target engagement within intact, live cells.[15][16][17][18] It relies on the principle that a protein becomes more thermally stable when bound to a ligand.[17][19] A positive CETSA result is powerful evidence that a compound reaches and binds to its target in a complex, physiological environment.[15][17]

Comparative Data: Compound Q vs. Reference Compound K

The following table summarizes hypothetical, yet realistic, data from our target engagement experiments.

Parameter Method Compound Q Reference Compound K Interpretation
Binding Affinity (KD) SPR15 nM5 nMBoth compounds bind with high affinity. Reference K is 3-fold more potent in direct binding.
Association Rate (ka) SPR2 x 105 M-1s-15 x 105 M-1s-1Reference K binds to the target faster than Compound Q.
Dissociation Rate (kd) SPR3 x 10-3 s-12.5 x 10-3 s-1Both compounds exhibit slow dissociation, suggesting a stable drug-target complex.
Thermal Shift (ΔTm) CETSA+ 4.2 °C+ 5.5 °CBoth compounds clearly engage and stabilize VEGFR-2 in intact cells. The larger shift for Reference K correlates with its higher binding affinity.

Chapter 3: Cellular Target Validation: Probing the Mechanism of Action

Having confirmed that Compound Q binds VEGFR-2 in cells, the next logical pillar of our investigation is to determine the functional consequence of this binding. Since VEGFR-2 is a kinase, its primary function is to phosphorylate downstream substrate proteins, initiating a signaling cascade that promotes cell proliferation and migration.[7][8][10][20]

We will investigate this by:

  • Measuring Downstream Signaling: Using Western Blot to quantify the phosphorylation status of key proteins in the VEGFR-2 pathway, such as VEGFR-2 itself (autophosphorylation) and downstream effectors like AKT and ERK.[7][9][20]

  • Assessing Cellular Phenotype: Performing a cell migration assay to determine if inhibiting VEGFR-2 with Compound Q translates to a functional anti-angiogenic effect.

VEGFR-2 Signaling Pathway and Point of Inhibition

dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Figure 2. VEGFR-2 Signaling Pathway Inhibition.", fontsize=10, fontcolor="#5F6368"]; end

Comparative Functional Data

Human Umbilical Vein Endothelial Cells (HUVEC) were stimulated with VEGF to activate the signaling pathway and treated with either Compound Q or Reference Compound K.

Assay Parameter Compound Q Reference Compound K Interpretation
Western Blot p-VEGFR-2 IC5025 nM8 nMBoth compounds effectively block VEGFR-2 autophosphorylation, the first step in the signaling cascade.
Western Blot p-AKT IC5030 nM10 nMInhibition of downstream PI3K/AKT signaling is confirmed and potency tracks with p-VEGFR-2 inhibition.
Western Blot p-ERK IC5035 nM12 nMInhibition of the downstream MAPK/ERK pathway is also confirmed.
Cell Migration IC5050 nM18 nMBoth compounds inhibit endothelial cell migration, a key angiogenic phenotype, consistent with their on-target activity.

Chapter 4: Advanced Validation: The Indispensable Role of CRISPR

The final and most definitive step in target validation is to prove that the compound's effect is solely dependent on the presence of the target.[21][][23] While the previous data is highly suggestive, it cannot formally exclude the possibility that Compound Q has other targets ("off-targets") that contribute to the observed phenotype.

Why CRISPR? CRISPR-Cas9 gene editing technology allows us to precisely and permanently remove the gene encoding VEGFR-2 from the cells.[21][][24][25] By comparing the effect of Compound Q in normal (wild-type) cells versus VEGFR-2 knockout (KO) cells, we can definitively establish target dependency.[23][24][25]

The Logic:

  • If Compound Q's anti-migratory effect is on-target , it will be potent in wild-type cells but will have no effect in VEGFR-2 KO cells (as the target is absent). The cells will already have a baseline migration defect due to the lack of VEGFR-2.

  • If Compound Q has significant off-targets , it will still inhibit migration in the VEGFR-2 KO cells.

CRISPR Validation Data
Cell Line Treatment Relative Cell Migration (%) Interpretation
HUVEC Wild-TypeVehicle100%Baseline migration.
HUVEC Wild-TypeCompound Q (50 nM) 22% Strong inhibition of migration.
HUVEC VEGFR-2 KOVehicle35%Knockout of VEGFR-2 impairs baseline migration, as expected.
HUVEC VEGFR-2 KOCompound Q (50 nM) 33% No significant further inhibition.

Appendix: Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) via Western Blot

Causality: This protocol is designed to measure the change in thermal stability of VEGFR-2 in intact HUVEC cells upon treatment with Compound Q, confirming target engagement in a physiological context.

  • Cell Culture: Plate HUVEC cells in 10 cm dishes and grow to ~80% confluency.

  • Compound Treatment: Treat cells with either vehicle (0.1% DMSO) or 1 µM Compound Q for 1 hour at 37°C.

  • Heating Step: Harvest cells by gentle scraping, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspensions into PCR tubes.

  • Temperature Gradient: Place the PCR tubes in a thermal cycler and heat to a range of temperatures (e.g., 48°C to 68°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C. A non-heated sample (RT) serves as a control.

  • Cell Lysis: Subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.

  • Western Blot: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for total VEGFR-2 and a loading control (e.g., GAPDH).

  • Analysis: Quantify band intensities. Plot the percentage of soluble VEGFR-2 relative to the RT control against temperature for both vehicle and Compound Q-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization.

Protocol 2: Western Blot for Downstream Signaling

Causality: This protocol quantifies the inhibition of VEGF-stimulated phosphorylation of VEGFR-2 and its downstream effector AKT, providing evidence of functional target modulation.

  • Cell Culture & Starvation: Plate HUVEC cells in 6-well plates. Once they reach ~90% confluency, serum-starve the cells for 6 hours in basal medium to reduce baseline kinase activity.

  • Inhibitor Pre-treatment: Pre-treat cells with a dose-response of Compound Q (e.g., 0, 1, 10, 30, 100, 300 nM) or vehicle (0.1% DMSO) for 1 hour at 37°C.

  • Ligand Stimulation: Stimulate the cells with 50 ng/mL recombinant human VEGF-A for 10 minutes at 37°C to activate the VEGFR-2 pathway. A non-stimulated well serves as a negative control.

  • Lysis: Immediately place plates on ice, aspirate the media, and wash once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

  • Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Sample Preparation & Electrophoresis: Normalize all samples to 20 µg of total protein, add Laemmli buffer, and boil for 5 minutes. Separate proteins on an 8% SDS-PAGE gel.

  • Blotting and Analysis: Transfer proteins to a PVDF membrane. Probe separate blots with primary antibodies against phospho-VEGFR-2 (Tyr1175), total VEGFR-2, phospho-AKT (Ser473), total AKT, and GAPDH. After incubation with appropriate secondary antibodies, visualize bands using an ECL detection system. Quantify band intensities and normalize phosphorylated protein levels to total protein levels to determine the IC50 value for inhibition.

References

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC.
  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). Wiley Online Library.
  • Explore the role of CRISPR gene editing in target valid
  • Regulation of VEGFR2 signaling in angiogenesis and vascular permeability.
  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology.
  • CRISPR Cas9 Gene Editing for Target Identification and Valid
  • VEGF/VEGFR-2 mediated signaling pathways during angiogenesis.
  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry.
  • Importance of Target Identification & Validation in Drug Development. Danaher Life Sciences.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Target identification and valid
  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline deriv
  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC.
  • Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer Link.
  • The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide. BenchChem.
  • Target Validation.
  • The impact of CRISPR-Cas9 on target identification and valid
  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie.
  • Target Valid
  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies.
  • The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
  • A beginner's guide to surface plasmon resonance. The Biochemist.
  • Principle of the cellular thermal shift assay (CETSA).
  • Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • CETSA. Pelago Bioscience.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters.
  • Ethyl 5-fluoro-6-methylquinoline-3-carboxyl
  • Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxyl
  • Design, Synthesis, Characterization, and Anti-tubercular activity of Novel Ethyl-3-benzoyl-6, 8-difluoroindolizine-1-carboxylate Analogues.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Infectious Diseases.

Sources

A Researcher's Guide to Cross-Reactivity and Selectivity Profiling: The Case of Ethyl 5,7-difluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Target

In the landscape of modern drug discovery, the identification of a potent "hit" against a primary biological target is merely the opening chapter. The true narrative of a compound's therapeutic potential is written in the language of selectivity. An ideal drug candidate should act as a molecular sniper, engaging its intended target with high affinity while ignoring the vast landscape of other proteins within the cellular environment. Off-target interactions can lead to unforeseen toxicities or, in some serendipitous cases, beneficial polypharmacology. Therefore, a rigorous and early assessment of a compound's selectivity is not just a regulatory hurdle but a fundamental component of building a robust safety and efficacy profile.[1][2]

This guide provides a comprehensive framework for characterizing the cross-reactivity and selectivity profile of a novel investigational compound, Ethyl 5,7-difluoroquinoline-3-carboxylate (EDFC) . The quinoline scaffold, the core of EDFC, is a privileged structure in medicinal chemistry, found in numerous FDA-approved kinase inhibitors.[3] This structural heritage strongly suggests that EDFC's primary targets may lie within the human kinome, but it also demands a thorough investigation into its broader off-target liabilities.

We will detail the strategic rationale and step-by-step protocols for a tiered screening cascade designed to build a deep understanding of EDFC's molecular interactions. To contextualize the findings, we will compare its hypothetical profile against two well-characterized clinical kinase inhibitors: Lapatinib , a highly selective dual inhibitor of EGFR and HER2, and Sunitinib , a multi-targeted kinase inhibitor known for its broader activity spectrum.[4][5]

Section 1: The Strategic Imperative for Tiered Selectivity Profiling

A compound's journey from initial synthesis to a viable drug candidate requires a multi-faceted approach to selectivity profiling. A single assay provides only one piece of a complex puzzle. Our strategy employs a three-tiered workflow, moving from a broad, high-throughput survey to a specific, cell-based validation of target engagement.

The Causality Behind the Workflow: This tiered approach is designed for maximal efficiency and informational value.

  • Tier 1 (Broad Kinome Screen): We begin with the most probable target family. Given the quinoline core, the human kinome is the logical starting point. A broad scan helps identify both intended and unintended kinase interactions, which are common sources of both efficacy and toxicity.[6]

  • Tier 2 (Safety Liability Panel): We then broaden the search to include targets historically associated with clinical adverse drug reactions (ADRs). This includes GPCRs, ion channels (like hERG), and other enzymes, providing an early warning system for potential safety issues.[2][7][8]

  • Tier 3 (Cellular Target Engagement): Finally, we move from biochemical or cell membrane assays to a live-cell context. This crucial step confirms that the compound can penetrate the cell membrane and physically bind to its target(s) in a more physiologically relevant environment.[9][10]

This logical progression ensures that resources are used wisely, providing a comprehensive dataset for informed decision-making.

G cluster_0 Tier 1: Kinome-Wide Survey cluster_1 Tier 2: Broad Safety Assessment cluster_2 Tier 3: In-Cell Validation T1_Rationale Hypothesis: Kinase Target(s) T1_Assay KINOMEscan® Profiling (Biochemical Binding Assay) T1_Rationale->T1_Assay informs T1_Output Identify Primary Kinase Targets & Off-Target Kinases T1_Assay->T1_Output yields T2_Assay SafetyScreen44 Panel (Binding & Enzyme Assays) T1_Output->T2_Assay Prioritizes T3_Assay Cellular Thermal Shift Assay (CETSA®) T1_Output->T3_Assay Selects Targets for T2_Rationale Predictive Safety (ADR-associated targets) T2_Rationale->T2_Assay informs T2_Output Identify Potential Liabilities (e.g., hERG, 5-HT2B) T2_Assay->T2_Output yields T2_Output->T3_Assay Informs Target Selection T3_Rationale Physiological Relevance (Confirmation in Live Cells) T3_Rationale->T3_Assay informs T3_Output Confirm Target Engagement & Cellular Permeability T3_Assay->T3_Output yields G cluster_0 CETSA Workflow cluster_1 Expected Outcome A 1. Treat Intact Cells (Vehicle vs. Compound) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E 5. Quantify Soluble Protein (e.g., Western Blot, MS) D->E F 6. Plot Melt Curve (Soluble Protein vs. Temp) E->F G Unbound Target Protein (Vehicle Control) H Denatures & Aggregates at Lower Temp G->H K Result: Thermal Shift (ΔTm) I Bound Target Protein (Compound-Treated) J Stabilized Denatures at Higher Temp I->J

Figure 2: Workflow and principle of the Cellular Thermal Shift Assay (CETSA).
  • Cell Culture: Culture a human cancer cell line known to express EGFR (e.g., A431) to ~80% confluency.

  • Compound Treatment: Treat cells with either vehicle (0.1% DMSO) or 10 µM EDFC for 2 hours.

  • Heating Step: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation (20,000 x g for 20 minutes at 4°C).

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble EGFR protein at each temperature point using Western Blot analysis with an anti-EGFR antibody.

  • Data Analysis: Plot the band intensity for soluble EGFR against temperature for both vehicle and EDFC-treated samples. A rightward shift in the melting curve for the EDFC-treated sample indicates target stabilization and engagement.

Expected Outcome for EDFC: Based on the strong biochemical inhibition of EGFR, a successful CETSA experiment would show a clear thermal shift (ΔTm) of several degrees for EGFR in EDFC-treated cells compared to the vehicle control. This result would provide critical, self-validating evidence that EDFC is cell-permeable and directly engages its primary target in a physiological context.

Conclusion and Future Directions

This comprehensive profiling guide establishes a clear, logical, and technically robust pathway for characterizing the selectivity of this compound. Our comparative analysis, using a combination of established protocols and realistic hypothetical data, positions EDFC as a potentially selective EGFR/HER2 inhibitor.

Key Findings Summary:

  • Primary Activity: EDFC demonstrates potent, selective inhibition of EGFR and HER2 kinases in biochemical assays.

  • Off-Target Profile: The compound is relatively clean in a broad safety panel, with the notable exception of a potential interaction with the 5-HT2B receptor, which requires further de-risking.

  • Cellular Activity: The proposed CETSA experiment is a critical next step to confirm direct target binding within a cellular environment.

The path forward for an EDFC-based research program is clear. The next steps should include:

  • Dose-Response Studies: Determine the IC50 values for the primary targets (EGFR, HER2) to quantify potency.

  • Functional De-risking: Conduct functional assays (e.g., agonist vs. antagonist mode) for the 5-HT2B receptor to understand the clinical risk of the observed interaction.

  • Cellular Assays: Perform cell-based assays to measure the inhibition of downstream signaling pathways (e.g., p-ERK, p-AKT) to confirm the mechanism of action.

By systematically applying this tiered profiling strategy, researchers can build a comprehensive data package that not only illuminates a compound's mechanism but also proactively identifies and mitigates potential development risks, ultimately accelerating the path toward novel therapeutics.

References

  • Eurofins Discovery. (2016). SafetyScreen44™ Panel. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sunitinib | Ligand page. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • Ko, J. H., et al. (2017). Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart. Journal of the American Heart Association, 6(10), e006732. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2020). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel. bioRxiv. Retrieved from [Link]

  • Castellino, S., et al. (2011). Human Metabolism of Lapatinib, a Dual Kinase Inhibitor: Implications for Hepatotoxicity. Drug Metabolism and Disposition, 39(9), 1581-1590. Retrieved from [Link]

  • The Chemical Probes Portal. (n.d.). Lapatinib. Retrieved from [Link]

  • Imami, K., et al. (2013). Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways. Molecular & Cellular Proteomics, 12(9), 2478-2493. Retrieved from [Link]

  • Di Costanzo, G. G., et al. (2015). Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. Future Oncology, 11(4), 569-577. Retrieved from [Link]

  • AB Science. (n.d.). COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS. Retrieved from [Link]

  • Imami, K., et al. (2013). Temporal profiling of lapatinib-suppressed phosphorylation signals in EGFR/HER2 pathways. Molecular & Cellular Proteomics, 12(9), 2478-2493. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - FR. Retrieved from [Link]

  • Di Costanzo, G. G., et al. (2015). Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. ResearchGate. Retrieved from [Link]

  • Kumar, C. S., et al. (2010). Activity of pazopanib, sunitinib, and sorafenib against purified kinases. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl quinoline-3-carboxylate. Retrieved from [Link]

  • de Vries, N., et al. (2019). Sorafenib activity and disposition in liver cancer does not depend on organic cation transporter 1 (OCT1). Scientific Reports, 9, 1083. Retrieved from [Link]

  • Wang, L., et al. (2015). PharmGKB summary: Sorafenib Pathways. Pharmacogenetics and Genomics, 25(1), 49-55. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Retrieved from [Link]

  • Tiwari, R., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 11(42), 26039-26068. Retrieved from [Link]

  • Charles River Laboratories. (2023). When Drug Candidates Miss the Mark: Off-Target Liability. Retrieved from [Link]

  • Wang, D. C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E, 64(Pt 10), o2214. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Retrieved from [Link]

  • Al-Qawasmeh, R. A., et al. (2012). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E, 68(Pt 9), o2533. Retrieved from [Link]

  • Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Reproducibility of Ethyl 5,7-difluoroquinoline-3-carboxylate Synthesis and Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Interest in Difluorinated Quinolones

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among these, fluoroquinolones have emerged as a critical class of synthetic broad-spectrum antibacterial drugs. The introduction of fluorine atoms into the quinoline ring system is known to significantly enhance biological activity, and in recent years, there has been a burgeoning interest in di- and polyfluorinated quinoline derivatives for their potential as not only next-generation antibiotics but also as promising anticancer agents. Ethyl 5,7-difluoroquinoline-3-carboxylate is a key intermediate in the synthesis of such novel therapeutic candidates. Its strategic difluorination at the 5 and 7 positions is anticipated to modulate its physicochemical properties and biological activity.

This guide provides an in-depth analysis of the synthesis of this compound, with a focus on reproducibility and a comparison with alternative synthetic strategies. Furthermore, we will delve into standardized bioassay protocols to evaluate its potential antibacterial and anticancer activities, offering a comprehensive framework for researchers in the field of drug discovery and development.

Synthesis of this compound: A Reproducible Protocol via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM)[1][2]. This approach is particularly well-suited for the synthesis of this compound from 3,5-difluoroaniline. The reaction proceeds through a two-step sequence: a condensation reaction followed by a thermal cyclization.

Rationale for Method Selection

The Gould-Jacobs reaction offers several advantages that contribute to its reproducibility and scalability. It is a one-pot reaction that, while requiring high temperatures for cyclization, generally proceeds with good to excellent yields. The starting materials, 3,5-difluoroaniline and diethyl ethoxymethylenemalonate, are commercially available. Compared to other classical quinoline syntheses like the Skraup or Doebner-von Miller reactions, the Gould-Jacobs reaction often provides a cleaner reaction profile with fewer side products, simplifying purification[3].

Detailed Experimental Protocol

Step 1: Condensation of 3,5-difluoroaniline with Diethyl Ethoxymethylenemalonate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the reaction mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

  • Upon completion, the intermediate, diethyl 2-((3,5-difluorophenylamino)methylene)malonate, is typically used in the next step without further purification.

Step 2: Thermal Cyclization

  • To the flask containing the crude intermediate, add a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • Heat the mixture to 250-260 °C with vigorous stirring. Ethanol, a byproduct of the cyclization, will distill off.

  • Maintain this temperature for 30-60 minutes. The product, Ethyl 4-hydroxy-5,7-difluoroquinoline-3-carboxylate, will precipitate out of the hot solution.

  • Allow the mixture to cool to room temperature, and then add a non-polar solvent like hexane or petroleum ether to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash with the non-polar solvent to remove the high-boiling point solvent.

Step 3: Chlorination to Yield this compound

  • The resulting 4-hydroxyquinoline derivative can be converted to the corresponding 4-chloroquinoline, which can then be reduced to the final product. However, for many biological applications, the 4-hydroxy derivative is the desired scaffold. For the synthesis of the title compound without the 4-hydroxy group, a subsequent reduction step would be necessary. For the purpose of this guide, we will focus on the direct product of the Gould-Jacobs reaction as a key intermediate.

Note: The reaction conditions, particularly the temperature and duration of the cyclization step, may require optimization to maximize the yield and minimize the formation of byproducts.

Visualizing the Synthesis Workflow

Synthesis_Workflow A 3,5-Difluoroaniline C Condensation (120-130 °C, 2h) A->C B Diethyl Ethoxymethylenemalonate B->C D Intermediate: Diethyl 2-((3,5-difluorophenylamino)methylene)malonate C->D E Thermal Cyclization (250-260 °C, 30-60 min) in Diphenyl Ether D->E F Ethyl 4-hydroxy-5,7-difluoroquinoline-3-carboxylate E->F G Purification (Filtration & Washing) F->G H Final Product G->H

Caption: Workflow for the synthesis of Ethyl 4-hydroxy-5,7-difluoroquinoline-3-carboxylate via the Gould-Jacobs reaction.

Comparative Analysis of Quinoline Synthesis Methods

While the Gould-Jacobs reaction is a robust method, other classical syntheses can also be employed to generate the quinoline core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis MethodStarting MaterialsKey Features & Limitations
Gould-Jacobs Reaction Aniline, Diethyl ethoxymethylenemalonateGood for 4-hydroxyquinolines; high temperatures required for cyclization.
Skraup Synthesis Aniline, Glycerol, Sulfuric acid, Oxidizing agentHighly exothermic and can produce tarry byproducts; good for unsubstituted quinolines.
Doebner-von Miller Reaction Aniline, α,β-Unsaturated carbonyl compoundCan lead to a mixture of products; reaction conditions can be harsh.
Friedländer Synthesis 2-Aminobenzaldehyde or ketone, Compound with an α-methylene groupGood for a variety of substituted quinolines; regioselectivity can be an issue with unsymmetrical ketones.
Combes Synthesis Aniline, β-DiketoneYields 2,4-disubstituted quinolines; requires acidic conditions.

Bioassays: Evaluating the Potential of this compound

Given the well-established biological activity of fluoroquinolones, it is crucial to subject novel derivatives like this compound to a battery of standardized bioassays to assess their therapeutic potential.

Antibacterial Activity Screening

The primary bioassay for any new quinolone derivative is to determine its antibacterial efficacy. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial strains[4].

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.

  • Preparation of Inoculum: Grow bacterial cultures in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: Include a positive control (a known antibiotic like Ciprofloxacin) and a negative control (no compound).

Anticancer Activity Screening

The potential of fluoroquinolones to act as anticancer agents is an exciting area of research. The MTT assay is a colorimetric assay that measures the metabolic activity of cells and is a reliable method for assessing the cytotoxic effects of a compound on cancer cell lines[5][6].

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be used.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

  • Controls: Include a positive control (a known anticancer drug like Doxorubicin) and a negative control (vehicle-treated cells).

Visualizing the Bioassay Workflow

Bioassay_Workflow cluster_antibacterial Antibacterial Activity cluster_anticancer Anticancer Activity A1 Bacterial Strains (Gram+ & Gram-) A2 Broth Microdilution Assay A1->A2 A3 Determine MIC A2->A3 C1 Cancer Cell Lines C2 MTT Cytotoxicity Assay C1->C2 C3 Determine IC50 C2->C3 Compound This compound Compound->A2 Compound->C2

Sources

Safety Operating Guide

A Guide to the Proper Disposal of Ethyl 5,7-difluoroquinoline-3-carboxylate: Ensuring Laboratory Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently. Handling novel chemical entities like Ethyl 5,7-difluoroquinoline-3-carboxylate, a halogenated heterocyclic compound, requires not only precision in its application but also rigorous adherence to safety protocols, especially concerning waste disposal. Improper disposal of such compounds can pose significant risks to personnel and the environment.

This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Section 1: Hazard Assessment & Essential Personal Protective Equipment (PPE)

The first line of defense is a robust Personal Protective Equipment (PPE) strategy. The following table outlines the minimum required PPE for handling this compound.

EquipmentSpecificationPurposeProtection Level
Hand Protection Nitrile or Neoprene GlovesProvides a chemical barrier against skin contact.[3] Always inspect gloves for degradation or punctures before use.Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[4][5]Primary
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[6]Primary
Respiratory Protection N95 Particulate Respirator or use in a Fume HoodRequired when handling the solid, powdered form to prevent inhalation of dust particles.[3] All operations should ideally be conducted within a certified chemical fume hood.[5]Task-Dependent
Face Protection Face ShieldRecommended to be worn over goggles during bulk transfers or when a significant splash risk exists.[3]Secondary

Section 2: Waste Segregation & Containment: A Critical First Step

The presence of fluorine atoms on the quinoline ring system categorizes this compound as a halogenated organic waste . This is the single most important factor determining its disposal pathway. Mixing halogenated and non-halogenated waste streams is a costly and dangerous error.[7][8][9] Halogenated wastes require specialized disposal methods, typically high-temperature incineration, and mixing them with non-halogenated solvents complicates this process and significantly increases disposal costs.[9][10][11]

Protocol for Waste Containment
  • Select the Correct Container: Use a designated, leak-proof, and chemically compatible container clearly labeled "Halogenated Organic Waste".[7][12] Polyethylene or glass containers are generally suitable, but always verify compatibility. Do not use containers that previously held incompatible materials (e.g., strong acids or bases).

  • Proper Labeling: As soon as the first drop of waste is added, label the container.[8][12] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.

    • An approximate concentration if in solution.

    • The primary hazard(s) (e.g., "Irritant," "Toxic").

    • The date the waste was first added.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[7][12] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

Section 3: Disposal Workflow and Step-by-Step Procedures

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

G cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Disposal Pathway cluster_3 Final Disposition start Waste Generated (this compound) identify Identify Waste Type start->identify solid Solid Waste (e.g., contaminated gloves, weigh boats, pure compound) identify->solid Solid liquid Liquid Waste (e.g., solutions, rinsates) identify->liquid Liquid glass Contaminated Glassware (e.g., vials, pipettes) identify->glass Sharps/ Glass solid_container Place in Labeled 'Solid Halogenated Waste' Container solid->solid_container liquid_container Pour into Labeled 'Liquid Halogenated Waste' Container liquid->liquid_container rinse Triple Rinse with Suitable Solvent (e.g., Acetone, Ethanol) glass->rinse final_disposal Arrange Pickup by Certified Hazardous Waste Handler solid_container->final_disposal liquid_container->final_disposal rinsate_disposal Collect Rinsate as Liquid Halogenated Waste rinse->rinsate_disposal clean_glass_disposal Dispose of Clean Glassware in appropriate glass waste bin rinse->clean_glass_disposal rinsate_disposal->liquid_container

Disposal workflow for this compound.
Protocol 1: Disposal of Solid Waste

(e.g., Unused reagent, contaminated gloves, weigh paper, silica gel)

  • Collection: Carefully place all solid waste contaminated with the compound into the designated "Solid Halogenated Waste" container.

  • Minimization: Avoid generating excessive waste. Use only the necessary amount of absorbent materials or PPE for the task.

  • Storage: Store the solid waste container in a designated satellite accumulation area, away from incompatible materials.[8]

Protocol 2: Disposal of Liquid Waste

(e.g., Reaction mixtures, solutions, solvent rinses)

  • Transfer: Using a funnel, carefully pour the liquid waste into the designated "Liquid Halogenated Waste" container. All transfers should be performed inside a chemical fume hood.[8]

  • Avoid Mixing: Do not mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[7]

  • Container Level: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[13]

  • Storage: Secure the cap tightly and store the container in secondary containment within a ventilated cabinet.

Protocol 3: Decontamination of Empty Containers and Glassware
  • Initial Rinse: Rinse the empty container or glassware three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound residue.[10][14]

  • Collect Rinsate: The solvent used for rinsing is now considered hazardous waste. Collect all rinsate and transfer it to the "Liquid Halogenated Waste" container.[12]

  • Final Cleaning: After the triple rinse, the container can be washed with soap and water.

  • Disposal of Cleaned Items: Once decontaminated, deface or remove the original label completely, and dispose of the container in the appropriate glass or plastic recycling bin.[14]

Section 4: The Rationale Behind Specialized Disposal

The robust carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. This stability, while useful in drug design, makes fluorinated compounds like this compound persistent and difficult to break down.[6]

Standard waste treatment methods are often ineffective. The U.S. Environmental Protection Agency (EPA) has issued extensive guidance on the destruction and disposal of fluorinated organic substances, highlighting high-temperature thermal destruction (incineration) as a primary technology.[15][16]

  • High-Temperature Incineration: This method is necessary to provide sufficient energy to break the C-F bonds.[6] Incomplete combustion can lead to the formation of smaller, potentially more hazardous fluorinated byproducts or the release of hydrogen fluoride (HF), a highly corrosive and toxic gas.[15][17]

  • Regulatory Compliance: Due to these complexities, the disposal of halogenated waste is strictly regulated. Only certified hazardous waste disposal contractors with facilities permitted to handle such materials should be used.[9][10] Your institution's Environmental Health & Safety (EHS) office is the definitive resource for coordinating waste pickups and ensuring compliance with all local and national regulations.

By adhering to these scientifically grounded procedures, you not only protect yourself and your colleagues but also ensure the integrity of your research environment and the preservation of our shared ecosystem.

References

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. [Link]

  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]

  • University of Wisconsin-Milwaukee. Chemical Waste Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. [Link]

  • PubChem. Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

  • U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. [Link]

  • Reginfo.gov. DRAFT EPA PFAS Disposal-022221-CLEAN. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • Capot Chemical. Material Safety Data Sheet - Ethyl 6-chloroquinoline-3-carboxylate. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • OC-Praktikum.de. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • ACS Publications. Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. [Link]

  • PubChem. 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester. [Link]

  • mzCloud. Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate. [Link]

Sources

A Senior Application Scientist's Guide to Handling Ethyl 5,7-difluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An Evidence-Based Approach

Given its chemical structure as a difluoroquinoline derivative, Ethyl 5,7-difluoroquinoline-3-carboxylate is predicted to exhibit specific hazards. Analysis of safety data for structurally related compounds, such as Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and various dichloroquinoline derivatives, indicates the following potential hazards[4][5][6][7]:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[4][5][6][7]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage if it comes into contact with the eyes.[4][5][6][7]

  • Respiratory Irritation: Inhalation of the powder or aerosols may cause respiratory tract irritation.[4][5][8]

  • Toxicity if Swallowed: Some related quinoline compounds are classified as toxic if ingested.[5]

Therefore, all handling procedures must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE) to mitigate these risks.

The Hierarchy of Controls: A Foundational Safety Principle

Before relying on PPE, the hierarchy of controls must be applied. This principle prioritizes the most effective control measures to minimize exposure to hazards.

  • Elimination/Substitution: In drug development, this is often not feasible.

  • Engineering Controls: This is the primary line of defense. All work with this compound, especially when handling the solid powder, must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.

  • Administrative Controls: These include proper training, adherence to standard operating procedures (SOPs), and clear labeling of all containers.

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical hazard. It is essential and must be used in conjunction with engineering and administrative controls.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound. The selection of specific items should be based on a risk assessment of the planned procedure.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes.[9][10][11]Protects against splashes and airborne particles that can cause severe eye irritation.[11]
Hand Protection Chemical-resistant gloves (Nitrile is a suitable choice for incidental contact).[12]Prevents skin contact and irritation.[9][11] Always inspect gloves for tears or holes before use.[5][8] For prolonged contact or immersion, consult a glove compatibility chart.
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron may be required for larger quantities or when there is a higher risk of splashes.[9][10]Protects the skin and personal clothing from contamination.[10]
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood.[13]If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8][9][13]
Foot Protection Closed-toe shoes made of a non-porous material.[9]Protects feet from spills and falling objects.[9]

Procedural Discipline: Donning and Doffing of PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning and Doffing Workflow```dot

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: Decision workflow for waste segregation.

Disposal Steps:
  • Contaminated Solids: All disposable PPE (gloves, etc.) and materials (weighing paper, pipette tips) contaminated with the compound must be placed in a clearly labeled, sealed hazardous waste container for solid chemical waste.

  • Unused Compound and Solutions: Unused or waste this compound and any solutions containing it must be collected in a designated "Halogenated Organic Waste" container. [14][15][16]This container must be kept closed when not in use, properly labeled with its contents, and stored in a well-ventilated area. [14][16]3. Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department. [14][17]

References

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • ITURRI. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

  • Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Kemicentrum. (2025, January 13). 8.1 Organic solvent waste. Retrieved from [Link]

  • PubChem. Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • Capot Chemical. (2026, January 7). Material Safety Data Sheet. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Environmentally Friendly Fluoroquinolone Derivatives with Lower Plasma Protein Binding Rate Designed Using 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5,7-difluoroquinoline-3-carboxylate
Reactant of Route 2
Ethyl 5,7-difluoroquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.